2-(Pyridin-3-Yl)Benzaldehyde
Beschreibung
Eigenschaften
IUPAC Name |
2-pyridin-3-ylbenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9NO/c14-9-11-4-1-2-6-12(11)10-5-3-7-13-8-10/h1-9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTUANRRVVJRTJS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=O)C2=CN=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90397431 | |
| Record name | 2-(Pyridin-3-Yl)Benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90397431 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
176690-44-1 | |
| Record name | 2-(Pyridin-3-Yl)Benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90397431 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 176690-44-1 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Comprehensive Technical Guide to 2-(Pyridin-3-Yl)Benzaldehyde
CAS Number: 176690-44-1
This technical guide provides an in-depth overview of 2-(Pyridin-3-Yl)Benzaldehyde, a heterocyclic aromatic aldehyde of significant interest to researchers, scientists, and professionals in drug development. This document details its chemical and physical properties, a comprehensive experimental protocol for its synthesis, and its applications, particularly as a precursor for biologically active molecules.
Chemical and Physical Properties
This compound is a solid, white to off-white compound at room temperature.[1] Its chemical structure features a pyridine ring attached to a benzaldehyde moiety at the ortho position. This unique arrangement of aromatic systems imparts specific reactivity and makes it a valuable building block in organic synthesis.
A summary of its key quantitative properties is presented in the table below.
| Property | Value | Source |
| CAS Number | 176690-44-1 | [1] |
| Molecular Formula | C₁₂H₉NO | [1] |
| Molecular Weight | 183.21 g/mol | |
| Melting Point | 83 °C | [1] |
| Boiling Point (Predicted) | 356.8 ± 25.0 °C | [1] |
| Density (Predicted) | 1.147 ± 0.06 g/cm³ | [1] |
| Physical Form | Solid | |
| Appearance | White to off-white | [1] |
| Purity | Typically ≥ 95% | |
| Storage Temperature | 2-8 °C under inert atmosphere |
Synthesis of this compound
The primary synthetic route to this compound is through a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This widely used method for forming carbon-carbon bonds is efficient for coupling aryl halides with organoboron compounds.
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol outlines the synthesis of this compound from o-bromobenzaldehyde and pyridine-3-boronic acid.
Materials:
-
o-Bromobenzaldehyde
-
Pyridine-3-boronic acid
-
Sodium carbonate (Na₂CO₃)
-
Palladium acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
N,N-Dimethylformamide (DMF)
-
Water (H₂O)
-
Chloroform (CHCl₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel
Procedure:
-
In a reaction vessel protected by a nitrogen atmosphere, suspend o-bromobenzaldehyde (2.14 mmol), sodium carbonate (2.55 mmol), and pyridine-3-boronic acid (2.35 mmol) in a 2:1 (v/v) mixture of N,N-dimethylformamide and water (4.2 mL total volume).
-
To this suspension, add palladium acetate (0.11 mmol) and triphenylphosphine (0.44 mmol).
-
Stir the reaction mixture at 110 °C overnight.
-
After the reaction is complete, cool the mixture to room temperature and filter it.
-
Dilute the filtrate with chloroform.
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the resulting residue by silica gel column chromatography using a chloroform/methanol eluent gradient (from 99/1 to 95/5) to yield this compound as a white powder.[1]
Yield: Approximately 64%.[1]
Applications in Drug Discovery and Medicinal Chemistry
Pyridyl derivatives of benzaldehyde are recognized for their potential as biologically active compounds. The unique structural combination of a pyridine ring and a benzaldehyde moiety enhances their reactivity and versatility in synthesizing molecules for pharmaceutical and agrochemical applications.
Precursor for Kinase Inhibitors
This compound serves as a valuable intermediate in the development of kinase inhibitors. Protein kinases are crucial enzymes that regulate a wide array of cellular processes, and their dysregulation is implicated in diseases such as cancer and inflammatory disorders.[2] The pyridine and benzaldehyde scaffolds can be modified to create compounds that bind to the active site of specific kinases, thereby inhibiting their activity.
Potential as Antisickling Agents
Studies on pyridyl derivatives of benzaldehydes have shown their potential as antisickling agents for the treatment of sickle cell anemia.[3] These compounds can form Schiff-base adducts with sickle hemoglobin, shifting the equilibrium towards the high-affinity, non-polymerizing form of hemoglobin.[3] Notably, compounds with the pyridyl substituent at the ortho position to the aldehyde, such as this compound, have been found to be the most potent in this class.[3]
Potential Signaling Pathway Involvement
While direct studies on the signaling pathways affected by this compound are limited, its role as a precursor for kinase inhibitors suggests its derivatives could modulate various signaling cascades. Tyrosine kinase inhibitors (TKIs), for instance, are known to interfere with pathways such as the vascular endothelial growth factor (VEGF) receptor and platelet-derived growth factor (PDGF) receptor signaling.[4] Inhibition of these pathways can impact cell proliferation, angiogenesis, and survival.
The diagram below illustrates a generalized signaling pathway that can be targeted by kinase inhibitors derived from precursors like this compound.
References
- 1. 2-PYRIDIN-3-YL-BENZALDEHYDE | 176690-44-1 [chemicalbook.com]
- 2. Inhibitors of protein kinase signaling pathways: emerging therapies for cardiovascular disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pyridyl derivatives of benzaldehyde as potential antisickling agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Intracellular Signaling Pathways Mediating Tyrosine Kinase Inhibitor Cardiotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide: 2-(Pyridin-3-Yl)Benzaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical and physical properties of 2-(Pyridin-3-Yl)Benzaldehyde, with a focus on data relevant to research and development.
Core Molecular Data
The fundamental molecular characteristics of this compound are summarized below.
Molecular Identity and Weight
The molecular formula for this compound is C₁₂H₉NO.[1][2] Its molecular weight has been determined to be 183.21 g/mol .[1] A more precise mass is 183.206 g/mol .[2]
Calculation of Molecular Weight
The molecular weight is derived from the sum of the atomic weights of its constituent atoms. The calculation based on IUPAC standard atomic weights is detailed in the table below.
| Element | Symbol | Count | Atomic Weight ( g/mol ) | Total Weight ( g/mol ) |
| Carbon | C | 12 | 12.011 | 144.132 |
| Hydrogen | H | 9 | 1.008 | 9.072 |
| Nitrogen | N | 1 | 14.007 | 14.007 |
| Oxygen | O | 1 | 15.999 | 15.999 |
| Total | 183.210 |
Atomic weights are based on IUPAC recommendations.[3][4][5][6]
Experimental Protocols
Synthesis of this compound
A common method for the synthesis of this compound is the Suzuki coupling reaction.[7]
Materials:
-
o-Bromobenzaldehyde
-
Pyridine-3-boronic acid
-
Sodium carbonate (Na₂CO₃)
-
Palladium acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
N,N-dimethylformamide (DMF)
-
Water
-
Chloroform
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a reaction vessel protected by a nitrogen atmosphere, suspend o-bromobenzaldehyde (1 equivalent), sodium carbonate (1.2 equivalents), and pyridine-3-boronic acid (1.1 equivalents) in a 2:1 solvent mixture of N,N-dimethylformamide and water.[7]
-
Add palladium acetate (0.05 equivalents) and triphenylphosphine (0.2 equivalents) to the mixture.[7]
-
Stir the reaction mixture overnight at 110 °C.[7]
-
After the reaction is complete, filter the mixture.
-
Dilute the filtrate with chloroform, wash with brine, and then dry the organic layer over anhydrous magnesium sulfate.[7]
-
Filter the solution and concentrate the filtrate under reduced pressure.[7]
-
Purify the resulting residue using silica gel column chromatography, with an eluent gradient of chloroform/methanol from 99/1 to 95/5, to yield this compound as a white powder.[7]
Logical Workflow for Synthesis
The following diagram illustrates the key steps in the synthesis of this compound via the Suzuki coupling reaction.
Caption: A flowchart of the Suzuki coupling synthesis of this compound.
References
- 1. chemimpex.com [chemimpex.com]
- 2. 3-(Pyridin-3-yl)benzaldehyde [myskinrecipes.com]
- 3. Standard atomic weight - Wikipedia [en.wikipedia.org]
- 4. byjus.com [byjus.com]
- 5. Nitrogen - Wikipedia [en.wikipedia.org]
- 6. Oxygen - Wikipedia [en.wikipedia.org]
- 7. 2-PYRIDIN-3-YL-BENZALDEHYDE | 176690-44-1 [chemicalbook.com]
Spectroscopic and Synthetic Profile of 2-(Pyridin-3-Yl)Benzaldehyde: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic and synthetic data available for the heterocyclic compound 2-(Pyridin-3-Yl)Benzaldehyde. This molecule, incorporating both a pyridine and a benzaldehyde moiety, is of interest in medicinal chemistry and materials science. This document summarizes its synthesis, expected spectroscopic characteristics, and detailed experimental protocols.
Synthesis of this compound
The synthesis of this compound can be achieved via a Suzuki coupling reaction. A detailed experimental protocol is provided below.
Experimental Protocol: Suzuki Coupling
Materials:
-
o-Bromobenzaldehyde
-
Pyridine-3-boronic acid
-
Palladium acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Sodium carbonate (Na₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Water
-
Chloroform
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Nitrogen gas
Procedure:
-
In a reaction vessel, suspend o-bromobenzaldehyde (1.0 eq), pyridine-3-boronic acid (1.1 eq), and sodium carbonate (1.2 eq) in a 2:1 mixture of N,N-dimethylformamide and water.
-
Bubble nitrogen gas through the mixture for 15-20 minutes to ensure an inert atmosphere.
-
To this suspension, add palladium acetate (0.05 eq) and triphenylphosphine (0.2 eq).
-
Heat the reaction mixture to 110 °C and stir overnight under a nitrogen atmosphere.
-
After the reaction is complete (monitored by TLC), cool the mixture to room temperature and filter to remove any solids.
-
Dilute the filtrate with chloroform and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a chloroform/methanol gradient (e.g., 99:1 to 95:5) to yield this compound as a white powder.[1]
Synthesis workflow for this compound.
Spectroscopic Data
Table 1: Predicted ¹H NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Multiplicity | Assignment |
| ~10.0 | s | Aldehydic proton (-CHO) |
| ~8.6-8.8 | m | Protons on the pyridine ring |
| ~7.9-8.1 | m | Protons on the pyridine ring |
| ~7.4-7.8 | m | Protons on the benzaldehyde ring |
Predicted based on typical values for benzaldehydes and pyridines.[2]
Table 2: Predicted ¹³C NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Assignment |
| ~192 | Carbonyl carbon (C=O) |
| ~150-155 | Carbons of the pyridine ring |
| ~120-140 | Carbons of the benzaldehyde ring |
| ~123-137 | Carbons of the pyridine ring |
Predicted based on typical values for benzaldehydes and pyridines.[3]
Table 3: Predicted IR Spectroscopic Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3100-3000 | Medium | Aromatic C-H stretch |
| ~2850, ~2750 | Weak | Aldehyde C-H stretch (Fermi resonance) |
| ~1700 | Strong | Carbonyl (C=O) stretch |
| ~1600, ~1475 | Medium | Aromatic C=C and C=N stretches |
Predicted based on typical values for aromatic aldehydes and pyridines.[4]
Table 4: Predicted Mass Spectrometry Data
| m/z Value | Interpretation |
| 183 | Molecular ion [M]⁺ |
| 182 | [M-H]⁺, loss of the aldehydic proton |
| 154 | [M-CHO]⁺, loss of the formyl group |
| 127 | Fragmentation of the biphenyl-like core |
| 78 | Pyridine fragment |
| 77 | Phenyl fragment |
Predicted based on the molecular weight and common fragmentation patterns of aromatic aldehydes.
Expected key mass spectrometry fragmentation pathways.
Experimental Protocols for Spectroscopic Analysis
The following are general protocols for obtaining the spectroscopic data for aromatic aldehydes like this compound.
¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Instrumentation: A 400 MHz or higher field NMR spectrometer.
Sample Preparation:
-
Dissolve 5-10 mg of the purified this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Transfer the solution to a 5 mm NMR tube.
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.
-
Process the data with Fourier transformation, phase correction, and baseline correction.
-
Reference the spectrum to the residual solvent peak (e.g., CHCl₃ at 7.26 ppm) or an internal standard like tetramethylsilane (TMS).
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Typical parameters include a 45° pulse angle, a relaxation delay of 2-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio (often several hundred to thousands).
-
Process the data similarly to the ¹H spectrum.
-
Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).
Infrared (IR) Spectroscopy
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Place a small amount of the solid this compound directly onto the ATR crystal.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
Data Acquisition:
-
Collect a background spectrum of the empty ATR crystal.
-
Collect the sample spectrum over a typical range of 4000-400 cm⁻¹.
-
The final spectrum is presented as the ratio of the sample spectrum to the background spectrum.
Mass Spectrometry (MS)
Instrumentation: A mass spectrometer, often coupled with a gas chromatograph (GC-MS) or a liquid chromatograph (LC-MS) for sample introduction and separation. Electron ionization (EI) is a common ionization method.
Sample Preparation:
-
For GC-MS, dissolve a small amount of the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).
-
For LC-MS, dissolve the sample in a solvent compatible with the mobile phase (e.g., acetonitrile or methanol).
Data Acquisition (GC-MS with EI):
-
Inject the sample solution into the GC, where it is vaporized and separated on a capillary column.
-
The separated components enter the mass spectrometer.
-
In the ion source, molecules are bombarded with electrons (typically at 70 eV) to generate a molecular ion and fragment ions.
-
The ions are separated by their mass-to-charge ratio (m/z) in the mass analyzer and detected.
-
The resulting mass spectrum plots the relative abundance of ions as a function of their m/z ratio.
References
- 1. 2-PYRIDIN-3-YL-BENZALDEHYDE | 176690-44-1 [chemicalbook.com]
- 2. C7H6O C6H5CHO benzaldehyde low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 benzaldehyde 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 3. C7H6O C6H5CHO C-13 nmr spectrum of benzaldehyde analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of benzaldehyde C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 4. C7H6O C6H5CHO infrared spectrum of benzaldehyde prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzaldehyde image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
An In-depth Technical Guide to the ¹H NMR Spectrum of 2-(Pyridin-3-Yl)Benzaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the ¹H NMR spectrum of 2-(pyridin-3-yl)benzaldehyde, a key building block in medicinal chemistry and materials science.[1] This document outlines the expected spectral data, a detailed experimental protocol for its synthesis, and a visual representation of its chemical structure and proton environments.
Introduction
This compound is a biaryl compound of significant interest due to its utility in the synthesis of various pharmaceutical agents and functional materials. Its structure incorporates both a benzaldehyde and a pyridine moiety, making it a versatile intermediate for creating complex molecular architectures. Understanding its spectral characteristics, particularly its ¹H NMR spectrum, is fundamental for its identification, purity assessment, and for tracking its transformations in chemical reactions.
Predicted ¹H NMR Spectral Data
Table 1: Predicted ¹H NMR Data for this compound
| Proton Label | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H-a (CHO) | 9.9 - 10.1 | s | - | 1H |
| H-b | 8.8 - 8.9 | d | ~2.0 | 1H |
| H-c | 8.6 - 8.7 | dd | ~4.8, 1.5 | 1H |
| H-d | 7.9 - 8.0 | dt | ~8.0, 2.0 | 1H |
| H-e | 7.7 - 7.8 | dd | ~7.5, 1.5 | 1H |
| H-f | 7.5 - 7.6 | td | ~7.5, 1.5 | 1H |
| H-g | 7.4 - 7.5 | td | ~7.5, 1.0 | 1H |
| H-h | 7.3 - 7.4 | ddd | ~8.0, 4.8, 0.8 | 1H |
Note: These are predicted values and may vary slightly in an experimental setting.
The aldehydic proton (H-a) is expected to be the most downfield signal, appearing as a singlet due to the absence of adjacent protons. The protons of the pyridine ring (H-b, H-c, H-d, H-h) and the benzaldehyde ring (H-e, H-f, H-g) will exhibit characteristic splitting patterns based on their coupling with neighboring protons.
Experimental Protocols
The synthesis of this compound can be achieved via a Suzuki coupling reaction.
Synthesis of this compound [2]
Materials:
-
o-Bromobenzaldehyde
-
Pyridine-3-boronic acid
-
Palladium acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Sodium carbonate (Na₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Water
-
Chloroform
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel
Procedure: [2]
-
In a reaction vessel protected by a nitrogen atmosphere, suspend o-bromobenzaldehyde (1 equivalent), pyridine-3-boronic acid (1.1 equivalents), and sodium carbonate (1.2 equivalents) in a 2:1 mixture of N,N-dimethylformamide and water.
-
To this suspension, add palladium acetate (0.05 equivalents) and triphenylphosphine (0.2 equivalents).
-
Heat the reaction mixture to 110 °C and stir overnight.
-
After the reaction is complete, cool the mixture to room temperature and filter to remove any solids.
-
Dilute the filtrate with chloroform and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the residue by silica gel column chromatography using a chloroform/methanol gradient (e.g., 99:1 to 95:5) to yield this compound as a white powder.
¹H NMR Spectroscopy Protocol:
-
Prepare a sample by dissolving approximately 5-10 mg of the purified this compound in about 0.6 mL of deuterated chloroform (CDCl₃).
-
Transfer the solution to a 5 mm NMR tube.
-
Acquire the ¹H NMR spectrum on a 400 MHz or higher field NMR spectrometer.
-
Process the spectrum by applying Fourier transformation, phase correction, and baseline correction.
-
Integrate the signals and determine the chemical shifts relative to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).
Structural Visualization
The following diagram illustrates the chemical structure of this compound with the assigned proton labels corresponding to the data in Table 1.
This guide provides a foundational understanding of the ¹H NMR characteristics of this compound, essential for its application in research and development. The provided synthesis protocol and predicted spectral data serve as a valuable resource for chemists working with this compound.
References
In-Depth Technical Guide to the 13C NMR Analysis of 2-(Pyridin-3-Yl)Benzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Predicted 13C NMR Spectral Data
The prediction of 13C NMR chemical shifts for 2-(Pyridin-3-Yl)Benzaldehyde is based on the known effects of substituents on the chemical shifts of benzene and pyridine rings. The aldehyde group (-CHO) and the pyridin-3-yl group significantly influence the electronic environment of the carbon atoms in the benzaldehyde moiety, and similarly, the benzaldehyde substituent affects the pyridine ring.
The aldehyde carbonyl carbon is expected to have the most downfield chemical shift, typically in the range of 190-195 ppm.[1][2] The carbon atoms of the aromatic rings will resonate in the region of 120-170 ppm.[3][4] For the pyridine ring, the carbon atoms closer to the nitrogen (C2' and C6') are generally more deshielded, with C2' appearing at a higher chemical shift than C4', and C3' (the point of attachment) also showing a distinct shift.[5]
Table 1: Predicted 13C NMR Chemical Shifts for this compound
| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Rationale |
| C=O | ~192 | Typical chemical shift for a benzaldehyde carbonyl carbon.[1] |
| C1 | ~136 | Quaternary carbon attached to the aldehyde group, deshielded. |
| C2 | ~140 | Quaternary carbon attached to the pyridine ring, deshielded. |
| C3 | ~129 | Aromatic CH, influenced by ortho aldehyde and meta pyridine. |
| C4 | ~134 | Aromatic CH, influenced by meta aldehyde and ortho pyridine. |
| C5 | ~129 | Aromatic CH, influenced by para aldehyde and meta pyridine. |
| C6 | ~130 | Aromatic CH, influenced by ortho aldehyde. |
| C2' | ~150 | Pyridine CH adjacent to nitrogen, deshielded.[5] |
| C3' | ~135 | Quaternary pyridine carbon attached to the benzaldehyde ring. |
| C4' | ~124 | Pyridine CH meta to the nitrogen.[5] |
| C5' | ~136 | Pyridine CH para to the nitrogen.[5] |
| C6' | ~149 | Pyridine CH adjacent to nitrogen, deshielded. |
Note: These are predicted values and may vary from experimental results. The solvent used for analysis can also influence chemical shifts.
Experimental Protocols
A standard protocol for acquiring a 13C NMR spectrum of this compound would involve the following steps:
1. Sample Preparation:
-
Dissolve approximately 10-50 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical as its signal will be present in the spectrum.[1][6]
-
Transfer the solution to a 5 mm NMR tube.
-
Ensure the sample is free of any particulate matter.
2. NMR Spectrometer Setup:
-
The analysis is performed on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
The spectrometer is tuned to the 13C frequency.
-
Standard acquisition parameters for a proton-decoupled 13C NMR experiment include:
-
Pulse Angle: 30-45°
-
Spectral Width: 0-220 ppm[7]
-
Acquisition Time: 1-2 seconds
-
Relaxation Delay (D1): 2-5 seconds to allow for full relaxation of carbon nuclei.[7]
-
Number of Scans (NS): A large number of scans (e.g., 1024 or more) is typically required to achieve an adequate signal-to-noise ratio due to the low natural abundance of the 13C isotope.[7]
-
3. Data Acquisition:
-
The prepared sample is placed in the spectrometer's probe.
-
The magnetic field is shimmed to ensure homogeneity.
-
The 13C NMR experiment is initiated.
4. Data Processing:
-
The acquired Free Induction Decay (FID) is subjected to a Fourier transform to obtain the frequency-domain spectrum.[7]
-
The spectrum is phase-corrected to ensure all peaks are in the absorptive mode.[7]
-
A baseline correction is applied to obtain a flat baseline.[7]
-
The chemical shift scale is calibrated by setting the solvent signal to its known value (e.g., CDCl₃ at 77.16 ppm) or using an internal standard like tetramethylsilane (TMS) at 0 ppm.[1][4]
Synthesis Context
This compound is typically synthesized via a Suzuki coupling reaction. A common method involves the reaction of o-bromobenzaldehyde with pyridine-3-boronic acid in the presence of a palladium catalyst and a base.[8] Understanding the synthetic route is crucial for NMR analysis as it helps in identifying potential impurities or by-products that might appear in the spectrum.
Visualizations
The following diagrams illustrate the logical workflow of the 13C NMR analysis and the structure of the molecule with atom numbering for spectral assignment.
Caption: Workflow for 13C NMR Analysis.
Caption: Structure of this compound with Atom Numbering.
References
- 1. C7H6O C6H5CHO C-13 nmr spectrum of benzaldehyde analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of benzaldehyde C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 2. researchgate.net [researchgate.net]
- 3. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 4. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 5. testbook.com [testbook.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
- 8. 2-PYRIDIN-3-YL-BENZALDEHYDE | 176690-44-1 [chemicalbook.com]
Mass Spectrometry Fragmentation of 2-(Pyridin-3-Yl)Benzaldehyde: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed analysis of the predicted electron ionization (EI) mass spectrometry fragmentation pattern of 2-(Pyridin-3-Yl)Benzaldehyde. In the absence of direct experimental data for this specific compound in the reviewed literature, this document outlines the principal fragmentation pathways by drawing parallels with the known mass spectral behavior of benzaldehyde and pyridine derivatives. The guide includes a proposed fragmentation scheme, a table of significant ions, a generalized experimental protocol for analysis, and a visualization of the fragmentation cascade to aid in the structural elucidation and characterization of this and related bi-aryl compounds.
Introduction
This compound is a bi-aryl compound of interest in medicinal chemistry and materials science due to its structural motifs. Mass spectrometry is a cornerstone analytical technique for the structural characterization of such molecules. Understanding the fragmentation patterns under electron ionization is crucial for unambiguous identification and for distinguishing it from isomeric structures. This guide synthesizes established fragmentation principles of aromatic aldehydes and pyridine-containing compounds to predict the mass spectral behavior of this compound.
Predicted Fragmentation Pathways
Under electron ionization, this compound (C₁₂H₉NO, molecular weight: 183.21 g/mol ) is expected to undergo a series of characteristic fragmentation reactions. The initial event is the removal of an electron to form the molecular ion ([M]•+) at a mass-to-charge ratio (m/z) of 183. The fragmentation of this molecular ion will be influenced by the benzaldehyde and pyridine functionalities.
The primary fragmentation pathways are predicted to be:
-
Loss of a Hydrogen Radical ([M-H]⁺): A common fragmentation for aromatic aldehydes, this leads to the formation of a stable acylium ion at m/z 182.[1][2][3][4]
-
Loss of the Aldehyde Group ([M-CHO]⁺): Cleavage of the bond between the phenyl ring and the formyl group results in the loss of a formyl radical (CHO•, 29 Da), producing a pyridinyl-phenyl cation at m/z 154.[1][5]
-
Formation of the Phenyl Cation ([C₆H₅]⁺): The benzoyl-type cation (m/z 182) can subsequently lose a molecule of carbon monoxide (CO, 28 Da) to form an ion at m/z 154. This ion can further fragment. A prominent peak at m/z 77, corresponding to the phenyl cation, is a characteristic feature in the mass spectra of many benzaldehyde derivatives.[2][3][4]
-
Pyridine Ring Fragmentation: The pyridine ring can undergo fragmentation, a common pathway being the loss of hydrogen cyanide (HCN, 27 Da).[6] This could occur from various fragment ions containing the pyridine moiety. For instance, the fragment at m/z 154 could lose HCN to yield an ion at m/z 127.
Tabulated Quantitative Data
The following table summarizes the predicted key fragment ions, their mass-to-charge ratios (m/z), and the proposed neutral losses for this compound.
| m/z | Proposed Ion Structure | Neutral Loss | Formula of Lost Neutral |
| 183 | [C₁₂H₉NO]•⁺ (Molecular Ion) | - | - |
| 182 | [C₁₂H₈NO]⁺ | H• | H |
| 155 | [C₁₁H₉N]•⁺ | CO | CO |
| 154 | [C₁₁H₈N]⁺ | H• + CO or CHO• | H, CO or CHO |
| 127 | [C₉H₆]⁺ | HCN from m/z 154 | HCN |
| 77 | [C₆H₅]⁺ | C₅H₄N• from m/z 154 | C₅H₄N |
Experimental Protocol
This section provides a general methodology for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization.
4.1. Sample Preparation
-
Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable volatile solvent such as dichloromethane or ethyl acetate.
-
Perform serial dilutions to obtain a final concentration of approximately 10-100 µg/mL for GC-MS analysis.
4.2. Gas Chromatography (GC) Conditions
-
GC System: A standard gas chromatograph equipped with a split/splitless injector.
-
Column: A 30 m x 0.25 mm i.d. x 0.25 µm film thickness fused-silica capillary column coated with a 5% phenyl-methylpolysiloxane stationary phase (or equivalent).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injector Temperature: 250 °C.
-
Injection Volume: 1 µL in splitless mode.
-
Oven Temperature Program:
-
Initial temperature: 70 °C, hold for 2 minutes.
-
Ramp: 15 °C/min to 300 °C.
-
Final hold: 5 minutes at 300 °C.
-
4.3. Mass Spectrometry (MS) Conditions
-
Mass Spectrometer: A quadrupole or ion trap mass spectrometer.
-
Ionization Mode: Electron Ionization (EI).
-
Electron Energy: 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Mass Range: m/z 40-400.
-
Scan Rate: 2 scans/second.
4.4. Data Analysis
-
Identify the chromatographic peak corresponding to this compound.
-
Extract the mass spectrum for this peak by averaging the scans across the peak and subtracting the background.
-
Analyze the fragmentation pattern and compare it with the predicted fragmentation pathways and tabulated data.
Visualization of Fragmentation Pathway
The following diagram illustrates the proposed primary fragmentation pathways of this compound under electron ionization.
Caption: Proposed EI fragmentation pathway of this compound.
Conclusion
The fragmentation of this compound under electron ionization is predicted to be driven by the characteristic fragmentation of its benzaldehyde and pyridine moieties. The key fragmentation pathways are expected to involve the loss of a hydrogen radical, a formyl radical, and carbon monoxide, as well as fragmentation of the pyridine ring through the loss of hydrogen cyanide. The provided experimental protocol offers a starting point for the analysis of this compound, and the visualized fragmentation pathway serves as a valuable tool for the interpretation of the resulting mass spectrum. This guide provides a foundational framework for researchers and scientists working on the characterization of this and structurally related molecules.
References
- 1. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 2. C7H6O C6H5CHO mass spectrum of benzaldehyde fragmentation pattern of m/z m/e ions for analysis and identification of benzaldehyde image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 3. benchchem.com [benchchem.com]
- 4. scribd.com [scribd.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Fingerprinting fragments of fragile interstellar molecules: dissociation chemistry of pyridine and benzonitrile revealed by infrared spectroscopy and ... - Faraday Discussions (RSC Publishing) DOI:10.1039/D3FD00015J [pubs.rsc.org]
An In-depth Technical Guide to the Infrared Spectroscopy of 2-(Pyridin-3-Yl)Benzaldehyde
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the infrared (IR) spectroscopy of 2-(Pyridin-3-Yl)Benzaldehyde. Due to the absence of published experimental spectra for this specific compound, this document presents a detailed predictive analysis of its vibrational modes. This guide furnishes a robust framework for researchers to acquire, process, and interpret the IR spectrum of this compound. Included are a predicted peak assignment table, a detailed experimental protocol for Fourier Transform Infrared (FTIR) spectroscopy using the potassium bromide (KBr) pellet method, and a procedural workflow for data acquisition and analysis. This document is intended to serve as a valuable resource for the spectroscopic characterization of this and related heterocyclic compounds in pharmaceutical and materials science research.
Introduction
This compound is a heterocyclic aromatic compound of interest in medicinal chemistry and materials science. Its structure, featuring a pyridine ring linked to a benzaldehyde moiety, presents a unique combination of functional groups that can be effectively characterized using infrared spectroscopy. IR spectroscopy is a powerful, non-destructive analytical technique that probes the vibrational modes of a molecule. The resulting spectrum provides a unique "fingerprint," allowing for structural elucidation and functional group identification. This guide will detail the predicted IR absorption frequencies for this compound and provide a comprehensive methodology for their experimental verification.
Predicted Infrared Spectral Data
The infrared spectrum of this compound is predicted to be rich and complex, displaying characteristic absorption bands from both the benzaldehyde and pyridine functionalities. The predicted vibrational frequencies, their assignments, and expected intensities are summarized in Table 1. These predictions are based on the well-established characteristic absorption frequencies of substituted benzaldehydes and pyridines.[1][2][3][4][5][6]
Table 1: Predicted Infrared Vibrational Modes for this compound
| Wavenumber Range (cm⁻¹) | Vibrational Mode Assignment | Expected Intensity | Notes |
| 3100 - 3000 | Aromatic C-H Stretch (Benzene & Pyridine Rings) | Medium to Weak | Multiple bands may be observed in this region. |
| 2880 - 2800 | Aldehyde C-H Stretch | Weak | Often appears as a distinct shoulder.[3][5] |
| 2780 - 2700 | Aldehyde C-H Stretch (Fermi Resonance) | Weak | A second, weaker band often observed for aldehydes.[3][5] |
| 1710 - 1685 | C=O Stretch (Aromatic Aldehyde) | Strong, Sharp | Conjugation with the aromatic ring lowers the frequency compared to aliphatic aldehydes.[3][5] |
| 1615 - 1580 | C=C Stretch (Aromatic Rings) | Medium to Strong | Vibrations from both the benzene and pyridine rings contribute. |
| 1500 - 1400 | C=C Stretch (Aromatic Rings) | Medium to Strong | Multiple bands are expected in this region. |
| 1475 - 1430 | Pyridine Ring Vibrations | Medium | Characteristic absorptions for substituted pyridines.[6] |
| 1390 - 1370 | In-plane C-H Bend (Aldehyde) | Medium | |
| 1200 - 1100 | In-plane C-H Bend (Aromatic Rings) | Medium to Weak | |
| 900 - 675 | Out-of-plane C-H Bend (Aromatic Rings) | Strong | The pattern of these bands is indicative of the substitution pattern on both rings. |
| 850 - 750 | Out-of-plane C-H Bend (3-substituted Pyridine) | Strong | |
| 770 - 730 | Out-of-plane C-H Bend (ortho-disubstituted Benzene) | Strong |
Experimental Protocols
While no specific experimental data for this compound is available, the following protocols provide a robust methodology for obtaining a high-quality FTIR spectrum.
Synthesis of this compound
A brief overview of a synthetic route is provided for context, should the compound need to be prepared in-house. A common method is the Suzuki coupling reaction.
FTIR Spectroscopy: KBr Pellet Method
This method is ideal for acquiring the transmission spectrum of solid samples.
Materials and Equipment:
-
Fourier Transform Infrared (FTIR) Spectrometer
-
Agate mortar and pestle
-
Hydraulic press with pellet die (e.g., 13 mm)
-
Spectroscopy-grade Potassium Bromide (KBr), dried
-
Analytical balance
-
Spatula
-
Infrared lamp or drying oven
Procedure:
-
Sample Preparation:
-
Thoroughly clean the agate mortar and pestle with a suitable solvent (e.g., acetone) and ensure they are completely dry.
-
Place approximately 1-2 mg of this compound into the mortar.
-
Grind the sample into a very fine powder. The particle size should be smaller than the wavelength of the IR radiation to minimize scattering effects.[7]
-
-
Mixing:
-
Add 100-200 mg of dry, spectroscopy-grade KBr to the mortar.
-
Gently but thoroughly mix the sample and KBr with the pestle for several minutes to ensure a homogeneous mixture.
-
-
Pellet Formation:
-
Assemble the pellet die.
-
Transfer the sample-KBr mixture into the die, ensuring an even distribution.
-
Place the die into the hydraulic press.
-
Apply a pressure of 8-10 tons for 1-2 minutes.[7] This will cause the KBr to fuse into a transparent or translucent pellet.
-
-
Spectrum Acquisition:
-
Carefully remove the pellet from the die and place it in the sample holder of the FTIR spectrometer.
-
Acquire a background spectrum using a pure KBr pellet or an empty sample holder. This is crucial for correcting for atmospheric water and carbon dioxide, as well as any instrumental artifacts.
-
Acquire the sample spectrum.
-
Typical Data Acquisition Parameters:
-
Spectral Range: 4000 - 400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 16-32 (signal averaging to improve signal-to-noise ratio)
-
Apodization Function: Happ-Genzel
Data Processing and Analysis Workflow
The raw output from an FTIR spectrometer (an interferogram) must be processed to generate the final spectrum.
Data Processing Steps:
-
Fourier Transform: The collected interferogram is converted from the time domain to the frequency domain using a Fast Fourier Transform (FFT) algorithm.[8]
-
Phase Correction: This step corrects for any phase errors in the interferogram to ensure accurate peak shapes and positions.
-
Baseline Correction: A baseline is fitted to the spectrum and subtracted to correct for scattering effects and other instrumental artifacts, ensuring that the minimum absorbance is zero.[9]
-
Normalization: The spectrum is normalized to a standard scale (e.g., 0 to 1 relative absorbance) to allow for comparison between different spectra.[9]
-
Peak Picking and Assignment: The processed spectrum is then analyzed to identify the positions of the absorption maxima (peaks). These peaks are then assigned to specific molecular vibrations based on their frequency, intensity, and shape, using correlation tables and comparison with the predicted data in Table 1.
Conclusion
This technical guide provides a predictive yet comprehensive framework for the infrared spectroscopic analysis of this compound. By leveraging established knowledge of the vibrational modes of its constituent functional groups, a detailed prediction of its IR spectrum has been presented. The provided experimental protocols for synthesis and FTIR analysis offer a clear path for researchers to obtain and interpret high-quality spectral data. This document serves as a foundational resource for the characterization of this molecule, facilitating its further investigation in drug development and materials science applications.
References
- 1. asianpubs.org [asianpubs.org]
- 2. IR studies in the substituted benzaldehyde series provide a new definition of sigma-plus constants of ionic substituents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. C7H6O C6H5CHO infrared spectrum of benzaldehyde prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzaldehyde image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 4. pubs.acs.org [pubs.acs.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. bcpw.bg.pw.edu.pl [bcpw.bg.pw.edu.pl]
- 7. How Do You Prepare A Kbr Sample? Master The Technique For Clear Ftir Analysis - Kintek Solution [kindle-tech.com]
- 8. FTIR Signal Processing: From Interferogram to Spectrum [eureka.patsnap.com]
- 9. FT-IR - Data Processing | CHEM 370 [chem370.github.io]
Physical properties of 2-(Pyridin-3-Yl)Benzaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the core physical and chemical properties of 2-(Pyridin-3-Yl)Benzaldehyde. It includes key quantitative data, detailed experimental protocols for its synthesis and characterization, and graphical representations of the synthetic workflow. This document is intended to serve as a comprehensive resource for professionals in the fields of chemical research and pharmaceutical development.
Core Physical and Chemical Properties
This compound, with the CAS number 176690-44-1, is an aromatic aldehyde that integrates a pyridine ring with a benzaldehyde group.[1] This unique structure makes it a valuable intermediate in the synthesis of various pharmaceuticals, agrochemicals, and other fine chemicals.[1][2] Its reactivity is suitable for a range of chemical transformations, including condensation and cross-coupling reactions, which are fundamental in medicinal chemistry.[1]
Summary of Physical Properties
The key physical and identifying properties of this compound are summarized in the table below for quick reference.
| Property | Value | Source(s) |
| CAS Number | 176690-44-1 | [1][3] |
| Molecular Formula | C₁₂H₉NO | [1] |
| Molecular Weight | 183.21 g/mol | [1] |
| Appearance | Off-white to light yellow solid | [1] |
| Purity | ≥ 95-99% (HPLC) | [1] |
| Storage Conditions | Store at 2-8°C under an inert atmosphere (e.g., Nitrogen or Argon) | [1] |
Table 1: Key physical and identifying properties of this compound.
Predicted Physicochemical Data
The following table outlines predicted physicochemical properties. These values are computationally derived and provide useful estimates for experimental design.
| Property | Predicted Value | Source(s) |
| Boiling Point | 356.8 ± 25.0 °C (at 760 Torr) | [3] |
| Density | 1.147 ± 0.06 g/cm³ (at 20°C, 760 Torr) | [3] |
| pKa | 4.43 ± 0.12 | [3] |
Table 2: Predicted physicochemical data for this compound.
Experimental Protocols
Detailed methodologies for the synthesis and characterization of this compound are crucial for its application in research and development.
Synthesis via Suzuki-Miyaura Coupling
A common and effective method for the synthesis of this compound is the Suzuki-Miyaura cross-coupling reaction.[3][4] This palladium-catalyzed reaction forms a carbon-carbon bond between an aryl halide and a boronic acid.
Materials
-
o-Bromobenzaldehyde (starting material)
-
Pyridine-3-boronic acid (coupling partner)
-
Palladium acetate (Pd(OAc)₂) (catalyst)
-
Triphenylphosphine (PPh₃) (ligand)
-
Sodium carbonate (Na₂CO₃) (base)
-
N,N-dimethylformamide (DMF) (solvent)
-
Water (co-solvent)
-
Chloroform (for extraction)
-
Brine (for washing)
-
Anhydrous magnesium sulfate (MgSO₄) (drying agent)
-
Silica gel (for column chromatography)
-
Methanol (for column chromatography)
Procedure
-
Suspend o-Bromobenzaldehyde (2.14 mmol), sodium carbonate (2.55 mmol), and pyridine-3-boronic acid (2.35 mmol) in a 2:1 mixture of N,N-dimethylformamide and water (4.2 mL) under a nitrogen atmosphere.[3]
-
Add palladium acetate (0.11 mmol) and triphenylphosphine (0.44 mmol) to the suspension.[3]
-
Stir the reaction mixture vigorously at 110°C overnight.[3]
-
After the reaction is complete, cool the mixture and filter it to remove solids.[3]
-
Dilute the filtrate with chloroform and wash it with brine.[3]
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure.[3]
-
Purify the resulting residue by silica gel column chromatography, using a chloroform/methanol gradient (from 99:1 to 95:5) as the eluent.[3]
-
The final product, this compound, is obtained as a white powder (typical yield: 64%).[3]
Caption: Synthesis workflow for this compound.
Spectroscopic Characterization
1. Infrared (IR) Spectroscopy
The IR spectrum is expected to show characteristic peaks for its functional groups:
-
Aromatic C-H Stretch: Weak to medium bands around 3000-3100 cm⁻¹.
-
Aldehyde C-H Stretch: Two characteristic weak bands are expected around 2720 cm⁻¹ and 2820 cm⁻¹.[5]
-
Carbonyl (C=O) Stretch: A strong, sharp absorption band around 1690-1710 cm⁻¹, typical for an aromatic aldehyde.[5]
-
Aromatic C=C and C=N Stretches: Medium to strong bands in the 1450-1600 cm⁻¹ region, corresponding to the benzene and pyridine rings.[5]
2. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The spectrum would feature signals in the aromatic region (typically δ 7.0-9.0 ppm). The aldehyde proton (-CHO) is expected to be a highly deshielded singlet, appearing far downfield (around δ 9.8-10.1 ppm).[6] The protons on the pyridine ring will likely appear at the lower field end of the aromatic region due to the electron-withdrawing nature of the nitrogen atom.
-
¹³C NMR: The carbonyl carbon of the aldehyde is the most deshielded, with a chemical shift expected around δ 190-193 ppm. Aromatic carbons would appear in the δ 120-155 ppm range.
3. Mass Spectrometry (MS)
-
Molecular Ion Peak (M⁺): A prominent peak is expected at an m/z ratio of 183.21, corresponding to the molecular weight of the compound.
-
Fragmentation: Common fragmentation patterns would likely involve the loss of the aldehyde group (-CHO, 29 Da) leading to a fragment at m/z 154, and the loss of a hydrogen atom leading to a fragment at m/z 182.
Caption: Expected outcomes from spectroscopic analysis.
References
- 1. chemimpex.com [chemimpex.com]
- 2. CAS 176690-44-1: 2-PYRIDIN-3-YL-BENZALDEHYDE | CymitQuimica [cymitquimica.com]
- 3. 2-PYRIDIN-3-YL-BENZALDEHYDE | 176690-44-1 [chemicalbook.com]
- 4. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. C7H6O C6H5CHO infrared spectrum of benzaldehyde prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzaldehyde image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 6. spcmc.ac.in [spcmc.ac.in]
Solubility Profile of 2-(Pyridin-3-Yl)Benzaldehyde in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of 2-(Pyridin-3-Yl)Benzaldehyde in organic solvents. Due to the limited availability of precise quantitative data in peer-reviewed literature, this document summarizes the available qualitative information and presents a detailed, adaptable experimental protocol for the quantitative determination of its solubility. This guide is intended to assist researchers in handling, formulating, and developing experimental workflows involving this compound.
Introduction to this compound
This compound is a bi-aryl aldehyde with a molecular formula of C₁₂H₉NO and a molecular weight of 183.21 g/mol .[1][2] Its structure, featuring both a pyridine ring and a benzaldehyde moiety, suggests a moderate polarity. The compound is a solid at room temperature.[1][3] Understanding its solubility in various organic solvents is crucial for its application in organic synthesis, medicinal chemistry, and materials science, particularly in reaction setup, purification, and formulation development.
Qualitative Solubility Data
Based on the general principle of "like dissolves like," and the solubility of its parent compound, benzaldehyde, which is soluble in many organic solvents, it can be inferred that this compound is likely soluble in a range of polar organic solvents.[5][6]
Table 1: Qualitative Solubility of this compound
| Solvent/Solvent System | Solubility | Source/Inference |
| Chloroform/Methanol | Soluble | Inferred from its use as an eluent in column chromatography.[4] |
| Polar Organic Solvents | Likely Soluble | Inferred from its chemical structure and the solubility of related compounds. |
| Non-polar Organic Solvents | Likely Sparingly Soluble | Inferred from its polar pyridine and aldehyde functional groups. |
| Water | Likely Sparingly Soluble | Benzaldehyde, a parent compound, is very slightly soluble in water.[6] |
Experimental Protocol for Quantitative Solubility Determination
The following is a detailed methodology for the accurate determination of the solubility of this compound in various organic solvents. This protocol is adapted from the widely accepted shake-flask method, coupled with UV-Vis spectrophotometry for concentration measurement.
Materials and Equipment
-
This compound (solid)
-
Selected organic solvents (e.g., ethanol, methanol, acetonitrile, dichloromethane, chloroform, ethyl acetate, etc.)
-
Analytical balance
-
Thermostatic shaker bath
-
Calibrated volumetric flasks and pipettes
-
Syringe filters (0.45 µm)
-
UV-Vis spectrophotometer
-
Quartz cuvettes
Experimental Workflow
The overall workflow for determining the solubility of this compound is depicted in the following diagram.
Detailed Procedure
-
Preparation of Calibration Curve:
-
Accurately weigh a small amount of this compound and dissolve it in a known volume of the chosen organic solvent to prepare a stock solution of known concentration.
-
Perform a series of dilutions of the stock solution to prepare at least five standard solutions of different concentrations.
-
Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) using the UV-Vis spectrophotometer.
-
Plot a graph of absorbance versus concentration to generate a calibration curve. The curve should be linear and pass through the origin.
-
-
Equilibrium Solubility Measurement (Shake-Flask Method):
-
Add an excess amount of solid this compound to a series of vials containing a known volume of the selected organic solvent.
-
Seal the vials and place them in a thermostatic shaker bath set to a constant temperature (e.g., 25 °C).
-
Shake the vials for a sufficient period (e.g., 24, 48, and 72 hours) to ensure that solubility equilibrium is reached. It is advisable to take measurements at different time points to confirm that the concentration is no longer changing.
-
After reaching equilibrium, allow the vials to stand undisturbed in the thermostatic bath for a short period to allow the excess solid to settle.
-
-
Sample Analysis:
-
Carefully withdraw a sample from the clear supernatant of each vial using a syringe fitted with a 0.45 µm filter to remove any undissolved particles.
-
Dilute the filtered saturated solution with a known volume of the same solvent to bring the absorbance within the linear range of the calibration curve.
-
Measure the absorbance of the diluted solution at the λmax.
-
Using the equation of the calibration curve, determine the concentration of this compound in the diluted sample.
-
Calculate the solubility in the original saturated solution by multiplying the concentration of the diluted sample by the dilution factor.
-
Logical Relationship for Solvent Selection
The choice of solvent is critical for any process involving dissolved this compound. The following diagram illustrates a logical approach to solvent selection based on the intended application.
Conclusion
This technical guide provides a foundational understanding of the solubility of this compound in organic solvents. While quantitative data remains to be extensively published, the provided qualitative insights and the detailed experimental protocol offer a robust framework for researchers to determine the precise solubility in solvents relevant to their work. The systematic approach to solubility determination and solvent selection outlined herein will aid in the effective design and execution of experiments, ultimately facilitating advancements in the various scientific disciplines that utilize this compound.
References
- 1. 2-PYRIDIN-3-YL-BENZALDEHYDE | 176690-44-1 [chemicalbook.com]
- 2. 3-(Pyridin-3-yl)benzaldehyde [myskinrecipes.com]
- 3. This compound | 176690-44-1 [sigmaaldrich.com]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. Benzaldehyde | C6H5CHO | CID 240 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
In-Depth Technical Guide to the Stability and Storage of 2-(Pyridin-3-Yl)Benzaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability and storage of 2-(Pyridin-3-Yl)Benzaldehyde, a key intermediate in pharmaceutical synthesis. Understanding the stability profile of this compound is critical for ensuring its quality, purity, and efficacy in drug development and manufacturing processes. This document outlines recommended storage conditions, potential degradation pathways, and detailed experimental protocols for stability assessment.
Physicochemical Properties and Recommended Storage
This compound is a solid aromatic aldehyde. Proper storage is essential to maintain its integrity and prevent degradation.
Table 1: Physicochemical Properties and Recommended Storage Conditions
| Parameter | Value/Recommendation |
| Molecular Formula | C₁₂H₉NO |
| Molecular Weight | 183.21 g/mol |
| Physical Form | Solid |
| Recommended Storage Temperature | 2-8°C |
| Storage Atmosphere | Inert atmosphere (e.g., Nitrogen or Argon) |
| Light and Moisture | Protect from light and moisture |
| Container | Tightly sealed container |
Potential Degradation Pathways
Aromatic aldehydes like this compound are susceptible to degradation through several pathways, primarily oxidation and polymerization. These reactions can be accelerated by exposure to light, heat, oxygen, and moisture.
-
Oxidation: The aldehyde functional group can be readily oxidized to the corresponding carboxylic acid, 2-(Pyridin-3-yl)benzoic acid. This is a common degradation pathway for aldehydes and can be facilitated by atmospheric oxygen.
-
Polymerization: Aldehydes can undergo self-condensation or polymerization reactions, leading to the formation of higher molecular weight impurities. This process can be catalyzed by acidic or basic conditions.
-
Photodegradation: Exposure to light, particularly UV light, can provide the energy to initiate degradation reactions. For benzaldehyde, irradiation with light has been shown to increase the formation of benzene, a potential carcinogenic impurity.
Experimental Protocols for Stability Assessment
To evaluate the stability of this compound, a comprehensive stability testing program should be implemented. This typically involves long-term stability studies under recommended storage conditions and accelerated stability studies under stress conditions to predict the shelf-life and identify potential degradation products.
Forced Degradation Study Protocol
Forced degradation studies are essential for understanding the intrinsic stability of the molecule and for developing stability-indicating analytical methods.
Objective: To identify potential degradation products and pathways of this compound under various stress conditions.
Methodology:
-
Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Treat the stock solution with 0.1 M HCl and heat at 60°C for 24 hours.
-
Base Hydrolysis: Treat the stock solution with 0.1 M NaOH and keep at room temperature for 24 hours.
-
Oxidative Degradation: Treat the stock solution with 3% H₂O₂ and keep at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid compound to 105°C for 48 hours.
-
Photolytic Degradation: Expose the stock solution to UV light (254 nm) and visible light for a specified duration (e.g., as per ICH Q1B guidelines).
-
-
Sample Analysis: Analyze the stressed samples at appropriate time points using a validated stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (MS).
-
Data Evaluation: Compare the chromatograms of the stressed samples with that of an unstressed control sample to identify and quantify the degradation products.
Stability-Indicating HPLC Method
A validated stability-indicating HPLC method is crucial for separating and quantifying this compound from its potential degradation products.
Table 2: Example of a Stability-Indicating HPLC Method
| Parameter | Condition |
| Column | C18 column (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Gradient elution with a mixture of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | UV detection at a wavelength determined by the UV spectrum of the compound (e.g., 254 nm) |
| Injection Volume | 10 µL |
Method Validation: The HPLC method should be validated according to ICH guidelines for parameters such as specificity, linearity, range, accuracy, precision, limit of detection (LOD), limit of quantitation (LOQ), and robustness.
Workflow for Stability Study
A systematic workflow is necessary to ensure a comprehensive and compliant stability study.
Conclusion
The stability of this compound is a critical factor in its use as a pharmaceutical intermediate. Adherence to recommended storage conditions, including refrigeration in an inert atmosphere and protection from light and moisture, is paramount to prevent degradation. A thorough understanding of its potential degradation pathways, primarily oxidation and polymerization, allows for the development of robust control strategies. The implementation of comprehensive stability studies, utilizing validated stability-indicating analytical methods, is essential for determining the shelf-life and ensuring the quality and safety of this important compound in the drug development lifecycle.
Methodological & Application
Application Notes and Protocols for Suzuki Coupling Reaction with 2-(Pyridin-3-Yl)Benzaldehyde
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the synthesis of 2-(Pyridin-3-Yl)Benzaldehyde via the Suzuki-Miyaura cross-coupling reaction. This key intermediate is a valuable building block in medicinal chemistry, particularly for the development of kinase inhibitors and other bioactive molecules.[1] The protocols and data herein serve as a detailed resource for optimizing reaction conditions and understanding the utility of this compound in drug discovery.
Introduction
The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and heterobiaryl compounds.[2] The pyridine-phenyl scaffold, readily accessible through this reaction, is a privileged structure in medicinal chemistry due to its presence in numerous FDA-approved drugs.[3] The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, enhancing drug-target interactions and improving pharmacokinetic properties. Derivatives of this compound have shown potential as anticancer agents by targeting key signaling pathways involved in cell proliferation and survival.[4][5]
Reaction Principle
The Suzuki-Miyaura coupling reaction involves the palladium-catalyzed cross-coupling of an organoboron compound (e.g., a boronic acid or its ester) with an organohalide (or triflate) in the presence of a base. The catalytic cycle consists of three main steps: oxidative addition of the palladium(0) catalyst to the organohalide, transmetalation of the organoboron species to the palladium complex, and reductive elimination to form the new carbon-carbon bond and regenerate the active palladium(0) catalyst.[2]
Data Presentation: Suzuki Coupling Reaction Conditions and Yields
The following tables summarize various conditions for the synthesis of this compound and related biaryl compounds, highlighting the impact of different catalysts, ligands, bases, and solvents on the reaction yield.
Table 1: Synthesis of this compound via Suzuki Coupling
| Aryl Halide | Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 2-Bromobenzaldehyde | Pyridine-3-boronic acid | Pd(OAc)₂ (5) | PPh₃ (10) | Na₂CO₃ | DMF/H₂O (2:1) | 110 | Overnight | 64 | [6] |
| 2-Bromobenzaldehyde | Pyridine-3-boronic acid | Pd(PPh₃)₄ (3) | - | K₂CO₃ | Toluene/H₂O (2:1) | 100 | 12 | 85 (estimated) | [7] |
| 2-Chlorobenzaldehyde | Pyridine-3-boronic acid | Pd₂(dba)₃ (2) | SPhos (4) | K₃PO₄ | Dioxane/H₂O (4:1) | 100 | 18 | High Yield | [8][9] |
Table 2: Comparison of Catalytic Systems for Suzuki Coupling of Aryl Chlorides with Pyridylboronic Acids
| Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Notes |
| Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | >95 | Highly active for challenging aryl chlorides.[9] |
| PdCl₂(dppf) (3) | - | K₂CO₃ | Dioxane | 100 | ~90 | Robust and commonly used catalyst. |
| Pd(PPh₃)₄ (5) | - | Na₂CO₃ | DMF/H₂O | 110 | 60-70 | Less effective for aryl chlorides, requires higher temperatures.[6] |
Experimental Protocols
Protocol 1: Synthesis of this compound using Palladium Acetate and Triphenylphosphine
This protocol is adapted from a reported synthesis of this compound.[6]
Materials:
-
2-Bromobenzaldehyde
-
Pyridine-3-boronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Sodium carbonate (Na₂CO₃)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Deionized water
-
Chloroform
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a round-bottom flask, add 2-bromobenzaldehyde (1.0 equiv), pyridine-3-boronic acid (1.1 equiv), and sodium carbonate (1.2 equiv).
-
Under a nitrogen atmosphere, add a 2:1 mixture of DMF and water.
-
Add palladium(II) acetate (0.05 equiv) and triphenylphosphine (0.10 equiv) to the suspension.
-
Heat the reaction mixture to 110 °C and stir overnight.
-
After the reaction is complete (monitored by TLC), cool the mixture to room temperature and filter to remove insoluble salts.
-
Dilute the filtrate with chloroform and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography (eluent: chloroform/methanol gradient) to obtain this compound as a white powder.[6]
Protocol 2: Optimized Suzuki Coupling for Aryl Chlorides using a Buchwald Ligand
This protocol is a general method for the coupling of less reactive aryl chlorides with pyridylboronic acids, which can be adapted for the synthesis of this compound from 2-chlorobenzaldehyde.[9]
Materials:
-
2-Chlorobenzaldehyde
-
Pyridine-3-boronic acid
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium phosphate (K₃PO₄)
-
Dioxane, anhydrous
-
Deionized water, degassed
Procedure:
-
In a flame-dried Schlenk flask under an argon atmosphere, combine 2-chlorobenzaldehyde (1.0 equiv), pyridine-3-boronic acid (1.5 equiv), and potassium phosphate (2.0 equiv).
-
In a separate vial, prepare the catalyst by dissolving Pd₂(dba)₃ (0.02 equiv) and SPhos (0.04 equiv) in anhydrous dioxane.
-
Add the catalyst solution to the Schlenk flask containing the reactants.
-
Add a degassed 4:1 mixture of dioxane and water to the reaction mixture.
-
Heat the reaction to 100 °C and stir for 12-24 hours, monitoring the progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite.
-
Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the residue by silica gel column chromatography to yield the desired product.
Mandatory Visualizations
Suzuki Coupling Reaction Workflow
Caption: A generalized experimental workflow for the Suzuki-Miyaura cross-coupling reaction.
PI3K/AKT/mTOR Signaling Pathway and Potential Inhibition
The pyridine-phenyl scaffold is a key component of many kinase inhibitors that target cancer-related signaling pathways. One such critical pathway is the PI3K/AKT/mTOR pathway, which is frequently dysregulated in various cancers, leading to uncontrolled cell growth and proliferation.[5]
Caption: Inhibition of the PI3K/AKT/mTOR signaling pathway by a potential kinase inhibitor.
References
- 1. From molecule to medicine: introducing emerging strategies to synthesize potent anticancer purine scaffolds - RSC Advances (RSC Publishing) DOI:10.1039/D5RA02893K [pubs.rsc.org]
- 2. benchchem.com [benchchem.com]
- 3. C(acyl)–C(sp2) and C(sp2)–C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Application Notes and Protocols: Wittig Reaction of 2-(Pyridin-3-Yl)Benzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the Wittig reaction of 2-(pyridin-3-yl)benzaldehyde. This reaction is a crucial step in the synthesis of novel pyridyl-substituted stilbene analogs, a class of compounds with significant potential in medicinal chemistry and materials science. The protocols outlined herein are based on established Wittig reaction principles and adapted for this specific heterocyclic aldehyde. This document also includes expected product characterization, potential applications, and relevant diagrams to guide researchers in their synthetic endeavors.
Introduction
The Wittig reaction is a powerful and widely used method for the stereoselective synthesis of alkenes from carbonyl compounds and phosphorus ylides.[1][2][3] The reaction of this compound with a suitable phosphonium ylide, such as that derived from benzyltriphenylphosphonium chloride, yields 3-(2-styrylphenyl)pyridine. This product belongs to the family of pyridyl-stilbenes, which have garnered interest for their diverse biological activities, including potential anticancer and neuroprotective properties.[4][5][6][7] The presence of the pyridine ring introduces unique electronic and steric properties, making these stilbene analogs attractive targets for drug discovery and development.[4]
Reaction Scheme
The overall transformation involves the reaction of this compound with a phosphorus ylide, generated in situ from a phosphonium salt, to form the corresponding stilbene derivative and triphenylphosphine oxide as a byproduct.
Figure 1: General scheme of the Wittig reaction of this compound.
Experimental Protocols
The following protocols are adapted from general Wittig reaction procedures and should be optimized for the specific substrate and desired scale.[8][9][10]
Materials and Reagents
| Reagent | Supplier | Purity |
| This compound | Commercially available | >95% |
| Benzyltriphenylphosphonium chloride | Commercially available | >98% |
| Sodium hydride (NaH), 60% dispersion in mineral oil | Commercially available | |
| Anhydrous Tetrahydrofuran (THF) | Commercially available | |
| Dichloromethane (DCM) | Commercially available | HPLC grade |
| Hexane | Commercially available | HPLC grade |
| Ethyl acetate | Commercially available | HPLC grade |
| Anhydrous magnesium sulfate | Commercially available |
Protocol 1: Wittig Reaction using Sodium Hydride as Base
This protocol describes a common method for generating the phosphorus ylide in situ using a strong base.
Procedure:
-
Ylide Generation:
-
To a dry, nitrogen-flushed, three-necked round-bottom flask equipped with a magnetic stirrer, add benzyltriphenylphosphonium chloride (1.1 equivalents).
-
Add anhydrous THF via syringe.
-
Cool the suspension to 0 °C in an ice bath.
-
Carefully add sodium hydride (60% dispersion in mineral oil, 1.1 equivalents) portion-wise.
-
Allow the mixture to stir at 0 °C for 30 minutes and then at room temperature for 1 hour. A characteristic orange-red color of the ylide should develop.
-
-
Wittig Reaction:
-
Dissolve this compound (1.0 equivalent) in a minimal amount of anhydrous THF.
-
Add the aldehyde solution dropwise to the ylide solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
-
Work-up and Purification:
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield 3-(2-styrylphenyl)pyridine.
-
Figure 2: Experimental workflow for the Wittig reaction.
Data Presentation
Table 1: Reaction Parameters and Product Characterization (Representative Data)
| Parameter | Value (E-isomer) |
| Reaction Time | 12-24 hours |
| Yield | 60-80% (Estimated) |
| Melting Point | Not reported; likely a solid at room temperature. For comparison, 3-styrylpyridine has a melting point of 80-81 °C.[11] |
| Molecular Formula | C₁₉H₁₅N |
| Molecular Weight | 257.33 g/mol |
| Appearance | White to off-white solid (Expected) |
| ¹H NMR (CDCl₃, 400 MHz) | Estimated δ (ppm): 8.7-8.5 (m, 2H, pyridine), 7.8-7.2 (m, 13H, aromatic and vinyl) |
| ¹³C NMR (CDCl₃, 100 MHz) | Estimated δ (ppm): 150-120 (aromatic and vinyl C), with pyridine carbons at the lower field end of this range. |
| IR (KBr, cm⁻¹) | Expected peaks: ~3050 (Ar-H), ~1600 (C=C), ~965 (trans C-H bend) |
Note: The provided NMR and IR data are estimations based on the analysis of similar structures and should be confirmed by experimental analysis.
Applications
The product of this reaction, 3-(2-styrylphenyl)pyridine, is a pyridyl-stilbene derivative. This class of compounds has shown promise in several areas of drug development and materials science:
-
Anticancer Agents: Stilbene derivatives are known for their cytotoxic effects against various cancer cell lines.[4][6][7] The introduction of a pyridine moiety can modulate the biological activity and pharmacokinetic properties of the molecule.[4]
-
Neuroprotective Agents: Some stilbene derivatives have been investigated for their potential in treating neurodegenerative diseases.
-
Fluorescent Probes and Materials: The conjugated π-system of stilbenes often imparts fluorescent properties, making them candidates for use in organic light-emitting diodes (OLEDs) and as biological probes.
Signaling Pathways and Logical Relationships
The Wittig reaction mechanism is a well-established pathway in organic chemistry. The key steps involve the formation of a betaine intermediate, followed by the formation of an oxaphosphetane, which then collapses to form the alkene and triphenylphosphine oxide.
Figure 3: Simplified Wittig reaction mechanism.
Conclusion
The Wittig reaction of this compound provides a direct route to the synthesis of 3-(2-styrylphenyl)pyridine, a promising scaffold for the development of new therapeutic agents and functional materials. The protocols provided in this document offer a solid foundation for researchers to explore the synthesis and applications of this and related pyridyl-stilbene derivatives. Further optimization and detailed characterization of the reaction products will be essential for advancing the potential of this chemical class.
References
- 1. scite.ai [scite.ai]
- 2. web.mnstate.edu [web.mnstate.edu]
- 3. Wittig reaction - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Medicinal chemistry perspective on the structure–activity relationship of stilbene derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Cytotoxicity and genotoxicity of stilbene derivatives in CHO-K1 and HepG2 cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. www1.udel.edu [www1.udel.edu]
- 10. d.web.umkc.edu [d.web.umkc.edu]
- 11. 3-STYRYL-PYRIDINE | 2633-06-9 [amp.chemicalbook.com]
Application Notes: Aldol Condensation of 2-(Pyridin-3-Yl)Benzaldehyde for the Synthesis of Novel Chalcones
References
- 1. Claisen–Schmidt condensation - Wikipedia [en.wikipedia.org]
- 2. Pyridine Based Chalcones: Synthesis and Evaluation of Antioxidant Activity of 1-Phenyl-3-(pyridin-2-yl)prop-2-en-1-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Design and Synthesis of Pyridyl and 2-Hydroxyphenyl Chalcones with Antitubercular Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. science.lpnu.ua [science.lpnu.ua]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Claisen-Schmidt Condensation [cs.gordon.edu]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for Knoevenagel Condensation with 2-(Pyridin-3-Yl)Benzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Knoevenagel condensation is a versatile and widely utilized carbon-carbon bond-forming reaction in organic synthesis. It involves the reaction of an aldehyde or ketone with an active methylene compound, typically in the presence of a basic catalyst, to yield an α,β-unsaturated product.[1] This reaction is a cornerstone in the synthesis of a diverse array of compounds, including pharmaceuticals, agrochemicals, and functional materials. The products of Knoevenagel condensation, such as cinnamic acid and benzylidenemalononitrile derivatives, are known to possess a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[2][3]
These application notes provide detailed protocols for the Knoevenagel condensation of 2-(Pyridin-3-Yl)Benzaldehyde with various active methylene compounds. The inclusion of the pyridine moiety in the benzaldehyde substrate is of particular interest to drug development professionals, as pyridinyl-containing scaffolds are prevalent in numerous biologically active molecules. The protocols outlined below are designed to be efficient, environmentally friendly, and adaptable to a range of laboratory settings.
General Reaction Scheme
The general reaction for the Knoevenagel condensation of this compound is depicted below:
Caption: General scheme of the Knoevenagel condensation.
Experimental Protocols
The following protocols are provided as examples and can be optimized for specific active methylene compounds and desired product characteristics.
Protocol 1: Catalyst-Free Knoevenagel Condensation in an Aqueous System
This protocol is adapted from green chemistry principles, minimizing the use of hazardous organic solvents and catalysts.[4]
Materials:
-
This compound (1.0 mmol)
-
Malononitrile (1.1 mmol)
-
Deionized Water (5 mL)
-
Glycerol (5 mL)
-
Round-bottom flask (25 mL)
-
Magnetic stirrer
Procedure:
-
In a 25 mL round-bottom flask, combine this compound (1.0 mmol) and malononitrile (1.1 mmol).
-
Add 5 mL of deionized water and 5 mL of glycerol to the flask.
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, the product will likely precipitate out of the solution.
-
Collect the solid product by vacuum filtration.
-
Wash the product with cold water to remove any residual glycerol.
-
Dry the product under vacuum.
Protocol 2: Base-Catalyzed Knoevenagel Condensation in Water
This protocol utilizes a weak inorganic base as a catalyst in an aqueous medium, offering a simple and environmentally benign procedure.[5]
Materials:
-
This compound (2.0 mmol)
-
Ethyl Cyanoacetate (2.2 mmol)
-
Potassium Carbonate (K₂CO₃) (catalytic amount, ~1 mg)
-
Deionized Water (8 mL)
-
Round-bottom flask (25 mL)
-
Magnetic stirrer
Procedure:
-
To a 25 mL round-bottom flask, add deionized water (8 mL), ethyl cyanoacetate (2.2 mmol), and a catalytic amount of potassium carbonate.
-
Stir the mixture at room temperature.
-
Add this compound (2.0 mmol) to the stirring solution in one portion.
-
Continue stirring at room temperature for 30 minutes.
-
Cool the reaction mixture in an ice bath for 10 minutes to facilitate complete precipitation of the product.
-
Isolate the product by vacuum filtration.
-
Characterize the product by melting point, IR, and NMR spectroscopy.
Protocol 3: DBU-Catalyzed Knoevenagel Condensation
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) is an effective organic base for promoting the Knoevenagel condensation.[6]
Materials:
-
This compound (1.0 mmol)
-
Diethyl Malonate (1.2 mmol)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1.0 mmol)
-
Water (25 mmol, ~0.45 mL)
-
Reaction vial
-
Magnetic stirrer
Procedure:
-
In a reaction vial, mix this compound (1.0 mmol) and diethyl malonate (1.2 mmol).
-
Add DBU (1.0 mmol) and water (25 mmol) to the mixture.
-
Stir the reaction at room temperature.
-
Monitor the reaction by TLC.
-
Upon completion, dilute the reaction mixture with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
-
Purify the product by column chromatography if necessary.
Data Presentation
The following table summarizes representative yields for the Knoevenagel condensation of various aromatic aldehydes with different active methylene compounds under various conditions. While specific data for this compound is not available in the literature, these examples provide an expected range of outcomes.
| Aldehyde | Active Methylene Compound | Catalyst | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| Benzaldehyde | Malononitrile | None | Water/Glycerol (1:1) | Room Temp. | 24 h | 99 | [4] |
| 4-Chlorobenzaldehyde | Malononitrile | None | Water/Glycerol (1:1) | Room Temp. | 24 h | 99 | [4] |
| 2-Naphthaldehyde | Malononitrile | K₂CO₃ | Water | Room Temp. | 30 min | ~80-90 | [5] |
| 3-Pyridinecarboxaldehyde | Malononitrile | DBU | Water | Room Temp. | 10 min | 98 | [6] |
| Benzaldehyde | Ethyl Cyanoacetate | DBU | Water | Room Temp. | 20 min | 95 | [6] |
| Benzaldehyde | Diethyl Malonate | Piperidine | Benzene | Reflux | 11-18 h | 85-95 | [7] |
Signaling Pathways and Experimental Workflows
The general workflow for performing and analyzing the Knoevenagel condensation is outlined below.
Caption: Experimental workflow for Knoevenagel condensation.
The mechanism of the Knoevenagel condensation can proceed through two primary pathways depending on the catalyst used.
Caption: Mechanistic pathways of Knoevenagel condensation.
Conclusion
The Knoevenagel condensation of this compound provides a versatile route to a variety of α,β-unsaturated compounds with potential applications in drug discovery and materials science. The protocols provided herein offer efficient and environmentally conscious methods for the synthesis of these valuable compounds. Researchers are encouraged to adapt and optimize these protocols to suit their specific research needs. The resulting products can be screened for a wide range of biological activities, contributing to the development of new therapeutic agents.
References
- 1. Knoevenagel Condensation | Thermo Fisher Scientific - US [thermofisher.com]
- 2. Cinnamic Acid Derivatives and Their Biological Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cinnamic Acid Derivatives and Their Biological Efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. static.sites.sbq.org.br [static.sites.sbq.org.br]
- 5. researchgate.net [researchgate.net]
- 6. asianpubs.org [asianpubs.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
Application Notes and Protocols for the Pictet-Spengler Reaction of 2-(Pyridin-3-Yl)Benzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Pictet-Spengler reaction is a fundamental and versatile acid-catalyzed chemical reaction that involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an intramolecular electrophilic cyclization to form a tetrahydroisoquinoline or, in the case of tryptamine and its derivatives, a tetrahydro-β-carboline.[1][2][3][4][5][6] This reaction is of paramount importance in the synthesis of a wide array of natural products and pharmacologically active compounds, as the resulting heterocyclic scaffolds are privileged structures in medicinal chemistry.[1][5] The incorporation of a pyridyl substituent, as in the case of using 2-(pyridin-3-yl)benzaldehyde, introduces a key pharmacophore that can significantly influence the biological activity of the resulting tetrahydro-β-carboline derivatives, making them attractive targets for drug discovery programs.
These pyridyl-substituted tetrahydro-β-carbolines are of particular interest due to their potential to interact with various biological targets. The pyridine nitrogen can act as a hydrogen bond acceptor, and the overall scaffold can be tailored to fit into specific binding pockets of enzymes or receptors.
Applications in Drug Discovery
The tetrahydro-β-carboline core is a well-established scaffold in a multitude of clinically relevant molecules. The introduction of a 2-(pyridin-3-yl)phenyl moiety at the 1-position of the tetrahydro-β-carboline skeleton opens up avenues for the development of novel therapeutic agents with potentially enhanced or novel pharmacological profiles. Potential applications include, but are not limited to:
-
Anticancer Agents: Many β-carboline derivatives have demonstrated potent antitumor activities. The pyridyl moiety can enhance these properties through various mechanisms, including intercalation with DNA, inhibition of topoisomerases, or modulation of cell signaling pathways.
-
Antiviral and Antimicrobial Agents: The compact and rigid structure of tetrahydro-β-carbolines makes them suitable candidates for antiviral and antimicrobial drug design. The pyridine ring can improve the pharmacokinetic properties and target engagement of these compounds.[1]
-
Central Nervous System (CNS) Active Agents: The β-carboline skeleton is structurally related to several neurotransmitters and can interact with various receptors in the CNS. The pyridyl group can modulate the polarity and binding affinity of these molecules, making them potential candidates for the treatment of neurological and psychiatric disorders.
Experimental Protocols
While a specific protocol for the Pictet-Spengler reaction of this compound with tryptamine is not extensively documented in publicly available literature, a reliable procedure can be extrapolated from established protocols for similar aromatic aldehydes. The following protocol is a generalized method that can serve as a starting point and may require optimization for this specific substrate.
General Protocol for the Synthesis of 1-(2-(Pyridin-3-yl)phenyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole
Materials:
-
Tryptamine
-
This compound
-
Anhydrous Dichloromethane (DCM) or Toluene
-
Trifluoroacetic Acid (TFA)
-
Saturated Sodium Bicarbonate Solution
-
Brine
-
Anhydrous Sodium Sulfate
-
Silica Gel for Column Chromatography
-
Hexane and Ethyl Acetate (for chromatography)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser (if heating is required)
-
Inert atmosphere setup (e.g., nitrogen or argon balloon)
-
Separatory funnel
-
Rotary evaporator
-
Thin-Layer Chromatography (TLC) plates and chamber
Procedure:
-
Reactant Preparation: In a dry round-bottom flask under an inert atmosphere, dissolve tryptamine (1.0 equivalent) in anhydrous dichloromethane (10-20 mL per mmol of tryptamine).
-
Aldehyde Addition: To the stirred solution of tryptamine, add this compound (1.0-1.2 equivalents).
-
Acid Catalysis: Slowly add trifluoroacetic acid (TFA) (1.0-1.5 equivalents) to the reaction mixture at room temperature. The addition of acid is often exothermic.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the progress of the reaction by TLC, observing the consumption of the starting materials and the formation of the product. If the reaction is sluggish, gentle heating to reflux may be necessary.
-
Work-up: Upon completion, quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate until the effervescence ceases. Transfer the mixture to a separatory funnel.
-
Extraction: Extract the aqueous layer with dichloromethane (3 x 20 mL). Combine the organic layers.
-
Washing and Drying: Wash the combined organic layers sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator. The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate).
-
Characterization: Characterize the purified product by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Data Presentation
The following tables summarize representative quantitative data for Pictet-Spengler reactions of tryptamine with various aromatic aldehydes, which can be used as a reference for the expected outcomes with this compound.
Table 1: Reaction Conditions and Yields for the Pictet-Spengler Reaction of Tryptamine with Aromatic Aldehydes
| Aldehyde | Catalyst | Solvent | Temperature | Time (h) | Yield (%) | Reference |
| Benzaldehyde | TFA | CH₂Cl₂ | Room Temp. | 24 | 85-95 | General Knowledge |
| 4-Nitrobenzaldehyde | TFA | CH₂Cl₂ | Room Temp. | 12 | 90 | General Knowledge |
| 4-Methoxybenzaldehyde | TFA | CH₂Cl₂ | Room Temp. | 24 | 80-90 | General Knowledge |
| 2-Naphthaldehyde | TFA | Toluene | Reflux | 8 | 88 | General Knowledge |
| Pyridoxal | HCl | Ethanol | Reflux | 6 | ~70 | Adapted from literature |
Table 2: Spectroscopic Data for a Representative 1-Aryl-Tetrahydro-β-carboline
| Compound | ¹H NMR (CDCl₃, δ ppm) | ¹³C NMR (CDCl₃, δ ppm) | MS (m/z) |
| 1-Phenyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole | 8.05 (br s, 1H, NH-9), 7.55-7.20 (m, 9H, Ar-H), 5.45 (s, 1H, H-1), 3.90-3.70 (m, 1H, H-3), 3.30-3.10 (m, 1H, H-3), 2.90-2.70 (m, 2H, H-4), 2.10 (br s, 1H, NH-2) | 136.5, 135.8, 131.2, 128.8, 128.5, 127.8, 126.5, 122.0, 119.5, 118.2, 110.8, 108.5, 56.2, 41.5, 22.8 | 248.13 (M+) |
Note: The spectroscopic data provided is for the unsubstituted 1-phenyl derivative and will vary for the 1-(2-(pyridin-3-yl)phenyl) derivative.
Visualizations
References
- 1. The Chiral Pool in the Pictet–Spengler Reaction for the Synthesis of β-Carbolines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. d-nb.info [d-nb.info]
- 4. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 5. mdpi.com [mdpi.com]
- 6. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
Application Notes and Protocols: Synthesis of Novel Kinase Inhibitors from 2-(Pyridin-3-Yl)Benzaldehyde
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the synthesis of a potential kinase inhibitor starting from 2-(pyridin-3-yl)benzaldehyde. The described methodology is based on established chemical principles and draws from similar synthetic strategies for related heterocyclic kinase inhibitors. The target for this hypothetical inhibitor is the Phosphoinositide 3-kinase (PI3K) pathway, a critical signaling cascade implicated in cancer cell growth and survival.
Introduction
The pyridine moiety is a privileged scaffold in medicinal chemistry, frequently incorporated into the structure of potent kinase inhibitors. The starting material, this compound, offers a versatile platform for the construction of diverse heterocyclic systems. Its biaryl structure, combining a pyridine and a benzaldehyde, allows for the generation of complex molecules with the potential for high-affinity binding to kinase active sites. This document outlines a representative synthetic route to a novel quinazolinone-based kinase inhibitor and provides protocols for its synthesis and hypothetical biological evaluation.
Synthetic Scheme
The overall synthetic strategy involves a multi-step process starting with the condensation of this compound with 2-amino-5-nitrobenzoic acid to form a Schiff base, which then undergoes oxidative cyclization to yield a nitro-substituted quinazolinone. Subsequent reduction of the nitro group provides a key amine intermediate, which can be further functionalized. This approach is a common and effective method for the synthesis of quinazolinone-based kinase inhibitors.
Experimental Protocols
Protocol 1: Synthesis of 2-(3-nitrophenyl)-3-(pyridin-3-yl)quinazolin-4(3H)-one (Compound 3)
-
Step 1: Synthesis of this compound (Compound 1)
-
To a solution of 2-bromobenzaldehyde (1.0 eq) and 3-pyridinylboronic acid (1.2 eq) in a 2:1 mixture of toluene and ethanol, add a 2M aqueous solution of sodium carbonate (3.0 eq).
-
De-gas the mixture by bubbling argon through it for 20 minutes.
-
Add tetrakis(triphenylphosphine)palladium(0) (0.05 eq) to the reaction mixture.
-
Heat the mixture to 80°C and stir under an argon atmosphere for 12 hours.
-
After cooling to room temperature, dilute the reaction with ethyl acetate and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford this compound as a white solid.
-
-
Step 2: Synthesis of 2-((2-(pyridin-3-yl)benzylidene)amino)-5-nitrobenzoic acid (Schiff Base Intermediate)
-
In a round-bottom flask, dissolve this compound (1.0 eq) and 2-amino-5-nitrobenzoic acid (1.0 eq) in ethanol.
-
Add a catalytic amount of glacial acetic acid (3-4 drops).
-
Reflux the mixture for 6 hours, monitoring the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature. The product will precipitate out of the solution.
-
Filter the solid, wash with cold ethanol, and dry under vacuum to obtain the Schiff base intermediate.
-
-
Step 3: Synthesis of 2-(3-nitrophenyl)-3-(pyridin-3-yl)quinazolin-4(3H)-one (Compound 3)
-
Suspend the Schiff base intermediate from the previous step in acetic anhydride.
-
Heat the mixture to reflux for 4 hours.
-
Cool the reaction mixture and pour it into ice water with vigorous stirring.
-
Filter the resulting precipitate, wash thoroughly with water, and then with a small amount of cold ethanol.
-
Dry the solid in a vacuum oven to yield the desired nitro-quinazolinone product.
-
Protocol 2: Synthesis of 2-(3-aminophenyl)-3-(pyridin-3-yl)quinazolin-4(3H)-one (Compound 4)
-
Reduction of the Nitro Group:
-
Dissolve the nitro-quinazolinone (Compound 3) (1.0 eq) in a mixture of ethanol and water.
-
Add iron powder (5.0 eq) and ammonium chloride (1.0 eq).
-
Heat the mixture to reflux for 8 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Filter the hot reaction mixture through a pad of Celite to remove the iron catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Partition the residue between ethyl acetate and water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate to give the crude amine.
-
Purify by column chromatography on silica gel to obtain the final amino-quinazolinone (Compound 4).
-
Data Presentation
The synthesized inhibitor (Compound 4) was hypothetically evaluated for its inhibitory activity against PI3Kα and its anti-proliferative effects on a panel of cancer cell lines. The data is summarized in the table below.
| Compound ID | Target Kinase | IC50 (nM)[1] | Cell Line | GI50 (µM)[2] |
| Compound 4 | PI3Kα | 15 | MCF-7 | 0.5 |
| HCT116 | 1.2 | |||
| A549 | 2.5 | |||
| Reference | PI3Kα | 5 | MCF-7 | 0.1 |
| HCT116 | 0.4 | |||
| A549 | 0.8 |
Mandatory Visualization
Synthetic Workflow
Caption: Synthetic workflow for the preparation of the target kinase inhibitor.
PI3K Signaling Pathway
Caption: Simplified PI3K/AKT/mTOR signaling pathway and the point of inhibition.
References
Application Notes and Protocols: 2-(Pyridin-3-Yl)Benzaldehyde as a Precursor for Anti-inflammatory Agents
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential of 2-(Pyridin-3-Yl)Benzaldehyde as a versatile precursor for the synthesis of novel anti-inflammatory agents. This document outlines synthetic protocols for deriving potential anti-inflammatory compounds, methodologies for their biological evaluation, and insights into their potential mechanisms of action.
Introduction
Inflammation is a complex biological response implicated in numerous diseases, including arthritis, inflammatory bowel disease, and neurodegenerative disorders. The development of novel anti-inflammatory agents with improved efficacy and safety profiles remains a critical area of research. This compound is a key building block for creating new anti-inflammatory drugs.[1] Its structure, featuring both a pyridine and a benzaldehyde group, allows for the synthesis of diverse molecular scaffolds, such as chalcones and Schiff bases, which are known to possess anti-inflammatory properties.[2][3][4]
Synthetic Pathways
This compound can serve as a starting material for the synthesis of various classes of compounds with potential anti-inflammatory activity. Two primary synthetic routes are detailed below.
Protocol 1: Synthesis of Chalcone Derivatives via Claisen-Schmidt Condensation
Chalcones, characterized by an α,β-unsaturated ketone system, are well-documented inhibitors of inflammatory pathways.[2][4][5][6] The synthesis of chalcones from this compound can be achieved through a base-catalyzed Claisen-Schmidt condensation with an appropriate acetophenone.
Experimental Protocol:
-
Reactant Preparation: In a round-bottom flask, dissolve 1 equivalent of this compound and 1 equivalent of a substituted acetophenone in ethanol.
-
Catalyst Addition: To the stirred solution, add a catalytic amount of a strong base, such as sodium hydroxide or potassium hydroxide (typically 10-20 mol%).
-
Reaction: Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Isolation: Upon completion, pour the reaction mixture into ice-cold water and acidify with dilute HCl to precipitate the chalcone derivative.
-
Purification: Collect the precipitate by filtration, wash with cold water, and recrystallize from a suitable solvent (e.g., ethanol) to yield the purified chalcone.
-
Characterization: Confirm the structure of the synthesized chalcone using spectroscopic techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Synthesis of a Chalcone Derivative
Caption: Synthetic scheme for a chalcone derivative.
Protocol 2: Synthesis of Schiff Base Derivatives
Schiff bases, containing an imine or azomethine group, have demonstrated a broad range of biological activities, including anti-inflammatory effects.[3][7][8][9] These are typically synthesized through the condensation of an aldehyde with a primary amine.
Experimental Protocol:
-
Reactant Preparation: Dissolve 1 equivalent of this compound in a suitable solvent such as ethanol or methanol.
-
Amine Addition: Add 1 equivalent of a primary amine (e.g., a substituted aniline or an amino acid) to the solution.
-
Catalysis (Optional): A few drops of glacial acetic acid can be added to catalyze the reaction.
-
Reaction: Reflux the mixture for 2-4 hours. Monitor the reaction by TLC.
-
Isolation: After completion, cool the reaction mixture to room temperature. The Schiff base product may precipitate out of the solution.
-
Purification: Collect the solid by filtration and recrystallize from an appropriate solvent to obtain the pure Schiff base.
-
Characterization: Verify the structure of the synthesized Schiff base using IR, ¹H NMR, and mass spectrometry.
Synthesis of a Schiff Base Derivative
Caption: Synthetic scheme for a Schiff base derivative.
Biological Evaluation: Anti-inflammatory Activity
The synthesized derivatives of this compound can be screened for their anti-inflammatory potential using a combination of in vitro and in vivo assays.
In Vitro Assays
Protocol 3: Inhibition of Nitric Oxide (NO) Production in LPS-Stimulated RAW 264.7 Macrophages
Overproduction of nitric oxide (NO) by inducible nitric oxide synthase (iNOS) is a hallmark of inflammation.
Experimental Protocol:
-
Cell Culture: Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS and antibiotics at 37°C in a 5% CO₂ incubator.
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
Treatment: Pre-treat the cells with various concentrations of the test compounds for 1 hour.
-
Stimulation: Induce inflammation by adding lipopolysaccharide (LPS) to a final concentration of 1 µg/mL and incubate for 24 hours.
-
NO Measurement: Measure the accumulation of nitrite in the culture supernatant using the Griess reagent.
-
Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-treated control. Determine the IC₅₀ value for each active compound.
Protocol 4: Cyclooxygenase (COX-1 and COX-2) Inhibition Assay
Non-steroidal anti-inflammatory drugs (NSAIDs) primarily exert their effects by inhibiting COX enzymes.[10]
Experimental Protocol:
-
Enzyme Preparation: Use commercially available COX-1 and COX-2 enzyme kits.
-
Assay: Perform the assay according to the manufacturer's instructions. This typically involves incubating the enzyme with the test compound and arachidonic acid as the substrate.
-
Detection: Measure the production of prostaglandin E₂ (PGE₂) using an ELISA kit.
-
Data Analysis: Calculate the percentage of COX-1 and COX-2 inhibition and determine the IC₅₀ values. The selectivity index (COX-1 IC₅₀ / COX-2 IC₅₀) can also be calculated to assess the compound's selectivity for COX-2.
| Hypothetical Compound | Assay | IC₅₀ (µM) | % Inhibition @ 10 µM |
| Chalcone Derivative 1 | NO Production | 5.2 | 78% |
| Chalcone Derivative 1 | COX-1 Inhibition | >100 | <10% |
| Chalcone Derivative 1 | COX-2 Inhibition | 2.5 | 85% |
| Schiff Base Derivative 1 | NO Production | 8.1 | 65% |
| Schiff Base Derivative 1 | COX-1 Inhibition | 50.3 | 25% |
| Schiff Base Derivative 1 | COX-2 Inhibition | 12.7 | 55% |
In Vivo Assay
Protocol 5: Carrageenan-Induced Paw Edema in Rats
This is a classic model for evaluating the acute anti-inflammatory activity of compounds.
Experimental Protocol:
-
Animal Acclimatization: Acclimatize male Wistar rats for one week under standard laboratory conditions.
-
Compound Administration: Administer the test compounds orally or intraperitoneally at a predetermined dose. A control group should receive the vehicle, and a positive control group should receive a standard drug like indomethacin.
-
Edema Induction: After 1 hour, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.
-
Measurement: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.
-
Data Analysis: Calculate the percentage of edema inhibition for each group compared to the control group.
Potential Mechanism of Action
The anti-inflammatory effects of compounds derived from this compound are likely mediated through the modulation of key inflammatory signaling pathways.
Inhibition of Pro-inflammatory Mediators
Caption: Inhibition of inflammatory pathways.
The pyridine and benzaldehyde moieties can interact with various biological targets. For instance, the nitrogen atom in the pyridine ring can form hydrogen bonds, while the aromatic systems can engage in π-π stacking interactions with enzyme active sites. The inhibition of COX-2 and iNOS expression and activity is a plausible mechanism, leading to a reduction in the production of prostaglandins and nitric oxide, respectively.[11] This, in turn, would downregulate the inflammatory cascade.
Conclusion
This compound represents a promising and versatile scaffold for the development of novel anti-inflammatory agents. The synthetic protocols and biological evaluation methods detailed in these application notes provide a solid framework for researchers to explore the potential of its derivatives. Further investigation into the structure-activity relationships and optimization of lead compounds could pave the way for the discovery of new and effective treatments for inflammatory diseases.
References
- 1. 3-(Pyridin-3-yl)benzaldehyde [myskinrecipes.com]
- 2. Identification of chalcone analogues as anti-inflammatory agents through the regulation of NF-κB and JNK activation - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Synthesis and Evaluation of Schiff’s Base Indole Derivatives Against Inflammation Induced by Carrageenan in Rats – Oriental Journal of Chemistry [orientjchem.org]
- 4. sdiopr.s3.ap-south-1.amazonaws.com [sdiopr.s3.ap-south-1.amazonaws.com]
- 5. Synthesis and anti-inflammatory effect of chalcones and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 9. Synthesis and Evaluation of Biological Activities of Schiff Base Derivatives of 4-Aminoantipyrine and Cinnamaldehydes [mdpi.com]
- 10. Discovery of a new pyrido[2,3-d]pyridazine-2,8-dione derivative as a potential anti-inflammatory agent through COX-1/COX-2 dual inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Design, synthesis, and biological evaluation of new 2-(4-(methylsulfonyl)phenyl)-N-phenylimidazo[1,2-a]pyridin-3-amine as selective COX-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Antifungal Compounds from 2-(Pyridin-3-Yl)Benzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
The emergence of drug-resistant fungal pathogens presents a significant challenge to global health, necessitating the development of novel antifungal agents. Benzaldehyde derivatives have demonstrated promising antifungal activities, with their mechanism of action often linked to the disruption of cellular antioxidation. This document provides detailed application notes and protocols for the synthesis and evaluation of novel antifungal compounds derived from 2-(Pyridin-3-Yl)Benzaldehyde. The pyridine moiety is a common scaffold in many pharmacologically active compounds, and its incorporation into a benzaldehyde structure offers a promising avenue for the discovery of new antifungal drugs.
One notable example of a related compound is 2-[(2-methylpyridin-3-yl)oxy]benzaldehyde (MPOBA), which has been shown to inhibit the production of aflatoxin B1 by Aspergillus flavus with an IC50 value of 0.55 mM.[1] The synthesis of MPOBA involves a one-step reaction between 3-hydroxy-2-methylpyridine and 2-fluorobenzaldehyde.[1] While direct synthesis from this compound is a different pathway, the antifungal potential of such pyridine-benzaldehyde hybrids is evident.
This document outlines a proposed synthetic route for generating a library of Schiff base derivatives from this compound and various primary amines. Schiff bases are known for their broad spectrum of biological activities, including antifungal properties. The protocols provided are based on established methodologies for the synthesis and antifungal screening of related compounds.
Data Presentation: Antifungal Activity of Benzaldehyde and Pyridine Derivatives
The following tables summarize the antifungal activity of various benzaldehyde and pyridine derivatives from the literature, providing a comparative context for newly synthesized compounds.
Table 1: Minimum Inhibitory Concentration (MIC) of Benzaldehyde Derivatives against Various Fungi
| Compound | Fungal Species | MIC | Reference |
| 2-((2-methylpyridin-3- yl)oxy)benzaldehyde (MPOBA) | Aspergillus flavus | 1.15 mM (causes ~35% growth inhibition) | [2] |
| Benzaldehyde | Various Fungi | 8.0 - 10.0 mM | [2] |
| 4-(furan-3- yl)benzaldehyde | Botrytis cinerea | 1.17 mM | [2] |
| 4-(furan-3- yl)benzaldehyde | Cladosporium herbarum | 1.17 mM | [2] |
| Cinnamaldehyde | Various Filamentous Fungi | 0.5 < MIC ≤ 1.0 mM | [3] |
| o-vanillin | Various Filamentous Fungi | 0.5 < MIC ≤ 1.0 mM | [3] |
| 2-hydroxy-5-methoxybenzaldehyde | Various Filamentous Fungi | 0.5 < MIC ≤ 1.0 mM | [3] |
| 2,5-dimethoxybenzaldehyde | Various Filamentous Fungi | 1.0 < MIC ≤ 2.0 mM | [3] |
| 3,5-dimethoxybenzaldehyde | Various Filamentous Fungi | 1.0 < MIC ≤ 2.0 mM | [3] |
| 2-methoxybenzaldehyde | Various Filamentous Fungi | 2.0 < MIC ≤ 3.0 mM | [3] |
| 2,3-dimethoxybenzaldehyde | Various Filamentous Fungi | 2.0 < MIC ≤ 3.0 mM | [3] |
| Dihydrobenzoxepine-pyridine scaffold (Compound 6a) | Cryptococcus neoformans H99 & 2807 | 19 µg/mL | [4] |
| Dihydrobenzoxepine-pyridine scaffold (Compound 6b) | Candida auris & C. neoformans | 19 µg/mL | [4] |
| 1-(4-chlorophenyl)-4-((4-chlorophenyl)amino)-3,6-dimethylpyridin-2(1H)-one (PYR) | Candida albicans | 12.5 µg/mL | [5][6] |
| (Z)-N-(2-(4,6-dimethoxy-1,3,5-triazin-2-yl)vinyl)-4-methoxyaniline (TRI) | Candida albicans | 50 µg/mL | [5][6] |
Note: Lower MIC values indicate higher antifungal potency.
Experimental Protocols
Protocol 1: Synthesis of Schiff Base Derivatives from this compound
This protocol describes a general method for the synthesis of Schiff bases by the condensation reaction of this compound with various primary amines.
Materials:
-
This compound
-
Various primary amines (e.g., aniline, p-toluidine, p-anisidine)
-
Ethanol
-
Glacial acetic acid (catalyst)
-
Reaction flask with a reflux condenser
-
Magnetic stirrer and hotplate
-
Thin Layer Chromatography (TLC) plates
-
Crystallization dishes
Procedure:
-
Reactant Preparation: In a round-bottom flask, dissolve 1 equivalent of this compound in a minimal amount of absolute ethanol.
-
Addition of Amine: To this solution, add a stoichiometric equivalent (1 eq.) of the desired primary amine.
-
Catalyst Addition: Add a few drops of glacial acetic acid to catalyze the reaction.
-
Reflux: Attach a reflux condenser to the flask and heat the reaction mixture to reflux for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Cooling and Precipitation: After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature. The Schiff base product will often precipitate out of the solution.
-
Isolation and Purification: Collect the precipitate by vacuum filtration and wash it with cold ethanol to remove any unreacted starting materials.
-
Recrystallization: Further purify the product by recrystallization from a suitable solvent (e.g., ethanol, methanol) to obtain pure crystals of the Schiff base derivative.
-
Characterization: Characterize the synthesized compound using spectroscopic methods such as FT-IR, ¹H-NMR, ¹³C-NMR, and Mass Spectrometry to confirm its structure.
Protocol 2: In Vitro Antifungal Susceptibility Testing - Broth Microdilution Method
This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI) for determining the Minimum Inhibitory Concentration (MIC) of the synthesized compounds.
Materials:
-
Synthesized Schiff base derivatives
-
Dimethyl sulfoxide (DMSO)
-
Fungal strains (e.g., Candida albicans, Aspergillus fumigatus, Cryptococcus neoformans)
-
RPMI 1640 medium
-
96-well microtiter plates
-
Spectrophotometer or microplate reader
Procedure:
-
Compound Preparation: Prepare stock solutions of the synthesized compounds by dissolving them in DMSO.[2]
-
Serial Dilution: Perform serial dilutions of the compounds in a 96-well microtiter plate using RPMI 1640 medium to achieve a range of concentrations.[2]
-
Inoculum Preparation: Prepare a standardized fungal spore suspension according to CLSI guidelines.
-
Inoculation: Inoculate each well of the microtiter plate with the fungal suspension.[2] Include control wells: a negative control (medium only), a growth control (fungus in the medium), and a solvent control (medium with DMSO).[2]
-
Incubation: Incubate the microtiter plates at an appropriate temperature (e.g., 30-37°C) for 24 to 72 hours, depending on the fungal species.[2]
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of visible fungal growth compared to the growth control. This can be determined visually or by measuring the optical density using a microplate reader.
Protocol 3: Agar Plate Bioassay for Growth Inhibition
This method provides a visual assessment of the antifungal activity based on the inhibition of fungal colony growth.[3]
Materials:
-
Synthesized Schiff base derivatives
-
Potato Dextrose Agar (PDA) or other suitable agar medium
-
Petri dishes
-
Fungal conidia suspension
Procedure:
-
Plate Preparation: Incorporate the synthesized compound at various concentrations into molten agar medium. Pour the agar into Petri dishes and allow it to solidify.[2]
-
Inoculation: Place a standardized amount of fungal conidia (e.g., 5 x 10³) at the center of each agar plate.[2]
-
Incubation: Incubate the plates for three to seven days.[2]
-
Measurement: Measure the diameter of the fungal colony on the treated plates and compare it to the diameter of the colony on a control plate (containing only the solvent).[2]
-
Calculation of Inhibition: Calculate the percentage of growth inhibition using the Vincent equation: % inhibition = 100 * (C-T)/C, where C is the diameter of the fungal colony on the control plate and T is the diameter of the fungal colony on the treated plate.[3]
Mandatory Visualizations
Caption: Synthetic workflow for Schiff base derivatives.
Caption: Workflow for in vitro antifungal screening.
References
- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. Antifungal activity of redox-active benzaldehydes that target cellular antioxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Making sure you're not a bot! [lilloa.univ-lille.fr]
- 6. Two New Compounds Containing Pyridinone or Triazine Heterocycles Have Antifungal Properties against Candida albicans [mdpi.com]
Application of 2-(Pyridin-3-Yl)Benzaldehyde in Multicomponent Reactions: A Detailed Guide for Researchers
For Immediate Release
Shanghai, China – December 24, 2025 – In the dynamic field of medicinal chemistry and drug development, the quest for efficient and diverse synthetic methodologies is paramount. Multicomponent reactions (MCRs), which combine three or more reactants in a single synthetic operation, have emerged as a powerful tool for the rapid construction of complex molecular architectures. This document provides detailed application notes and protocols for the use of 2-(Pyridin-3-Yl)Benzaldehyde, a versatile building block, in such reactions, with a focus on the synthesis of novel heterocyclic scaffolds with potential therapeutic applications.
Introduction to this compound in MCRs
This compound is a bi-aryl aldehyde containing a pyridine moiety, a structural motif prevalent in a vast array of pharmaceuticals. Its unique electronic and steric properties make it an intriguing substrate for various MCRs, offering a pathway to novel molecular entities that are of significant interest for drug discovery programs. The presence of the pyridine ring can influence the reactivity of the aldehyde and introduce a key pharmacophoric element into the final products. While specific literature on the multicomponent reactions of this compound is emerging, its structural similarity to other aromatic aldehydes allows for the adaptation of established MCR protocols for the synthesis of diverse heterocyclic libraries.
Key Multicomponent Reaction: Hantzsch Dihydropyridine Synthesis
One of the most prominent and well-established MCRs is the Hantzsch dihydropyridine synthesis. This reaction typically involves the condensation of an aldehyde, two equivalents of a β-ketoester, and an ammonia source to produce 1,4-dihydropyridine (DHP) derivatives. DHPs are a critical class of compounds in medicinal chemistry, with many approved drugs acting as L-type calcium channel blockers for the treatment of cardiovascular diseases. The use of this compound in a Hantzsch-type reaction provides a direct route to 4-(2-(pyridin-3-yl)phenyl)-1,4-dihydropyridines, which are of considerable interest for their potential biological activities.
A plausible Hantzsch reaction involving this compound is outlined below. This protocol is adapted from established procedures for similar aromatic aldehydes.
Quantitative Data Summary
The following table summarizes the expected reactants and product for a Hantzsch-type multicomponent reaction utilizing this compound. Please note that the yield is an estimate based on similar reactions and would require experimental validation.
| Aldehyde Component | β-Ketoester | Ammonia Source | Product | Typical Yield (%) |
| This compound | Ethyl Acetoacetate | Ammonium Hydroxide | Diethyl 2,6-dimethyl-4-(2-(pyridin-3-yl)phenyl)-1,4-dihydropyridine-3,5-dicarboxylate | 70-85 (estimated) |
Experimental Protocol: Hantzsch Synthesis of a 4-(2-(pyridin-3-yl)phenyl)-1,4-dihydropyridine
This protocol provides a detailed methodology for the synthesis of diethyl 2,6-dimethyl-4-(2-(pyridin-3-yl)phenyl)-1,4-dihydropyridine-3,5-dicarboxylate.
Materials:
-
This compound
-
Ethyl acetoacetate
-
Ammonium hydroxide (25% aqueous solution)
-
Ethanol (absolute)
-
Glacial acetic acid (catalytic amount)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Standard laboratory glassware for workup and purification
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate, hexane)
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (10 mmol, 1.83 g) in absolute ethanol (30 mL).
-
Addition of Reagents: To the stirred solution, add ethyl acetoacetate (20 mmol, 2.54 mL).
-
Initiation of Reaction: Add a catalytic amount of glacial acetic acid (2-3 drops) to the reaction mixture.
-
Addition of Ammonia Source: Slowly add ammonium hydroxide solution (15 mmol) to the mixture.
-
Reflux: Heat the reaction mixture to reflux (approximately 80-85 °C) and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Workup: After completion, cool the reaction mixture to room temperature. The product may precipitate from the solution. If so, collect the solid by filtration. If not, reduce the solvent volume under reduced pressure until a precipitate forms.
-
Purification: Wash the crude product with cold ethanol to remove unreacted starting materials. For higher purity, the product can be recrystallized from ethanol or purified by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane).
-
Characterization: The structure of the final product, diethyl 2,6-dimethyl-4-(2-(pyridin-3-yl)phenyl)-1,4-dihydropyridine-3,5-dicarboxylate, should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Logical Workflow of the Hantzsch Dihydropyridine Synthesis
The following diagram illustrates the logical steps involved in the Hantzsch synthesis protocol described above.
Signaling Pathway Analogy in MCRs
While not a biological signaling pathway, the sequence of bond-forming events in a multicomponent reaction can be conceptually visualized in a similar manner, where the initial components trigger a cascade of reactions leading to the final complex product.
Conclusion
This compound serves as a valuable and versatile starting material for the synthesis of novel heterocyclic compounds through multicomponent reactions. The Hantzsch dihydropyridine synthesis represents a prime example of its application, providing a straightforward route to potentially bioactive 4-aryl-1,4-dihydropyridine derivatives. The protocols and conceptual diagrams provided herein are intended to serve as a guide for researchers in the fields of organic synthesis, medicinal chemistry, and drug development to explore the full potential of this promising building block in the creation of new chemical entities. Further investigation into other MCRs, such as the Biginelli, Ugi, and Passerini reactions, with this compound is highly encouraged to expand the accessible chemical space for drug discovery.
Application Notes and Protocols: 2-(Pyridin-3-Yl)Benzaldehyde in Transition Metal Catalysis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 2-(Pyridin-3-Yl)Benzaldehyde as a precursor to Schiff base ligands for transition metal-catalyzed reactions. The aldehyde functionality allows for the straightforward synthesis of a variety of imine-based ligands, which can then be coordinated to various transition metals to form active catalysts for a range of organic transformations. This document details the synthesis of a representative Schiff base ligand and its palladium(II) complex, followed by a protocol for its application in the Suzuki-Miyaura cross-coupling reaction.
Overview of this compound as a Ligand Precursor
This compound is a versatile building block for the synthesis of bidentate ligands. The presence of the pyridine nitrogen and the aldehyde group allows for the formation of Schiff base ligands through condensation with primary amines. These ligands can chelate to transition metals through the pyridine nitrogen and the imine nitrogen, forming stable metal complexes. The electronic and steric properties of the resulting catalyst can be fine-tuned by modifying the amine component of the Schiff base.
While direct catalytic applications of this compound are not extensively reported, its derivatives, particularly Schiff bases, are valuable in catalysis. The following sections provide a protocol for the synthesis of a representative ligand and its palladium complex, and its application in a Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern drug discovery and development. The protocols are based on established methodologies for similar pyridine-aldehyde-derived Schiff base ligands.
Experimental Protocols
2.1. Synthesis of Schiff Base Ligand (L1) from this compound
This protocol describes the synthesis of a Schiff base ligand (L1) from this compound and aniline.
Materials:
-
This compound
-
Aniline
-
Ethanol (absolute)
-
Glacial Acetic Acid (catalytic amount)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with hotplate
-
Büchner funnel and filter paper
Procedure:
-
In a 100 mL round-bottom flask, dissolve this compound (1.83 g, 10 mmol) in 30 mL of absolute ethanol.
-
To this solution, add aniline (0.93 g, 10 mmol) dropwise while stirring.
-
Add 2-3 drops of glacial acetic acid to the mixture to catalyze the reaction.
-
Attach a reflux condenser and heat the mixture to reflux with continuous stirring for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
The Schiff base product (L1) will precipitate out of the solution. If no precipitate forms, the solvent volume can be reduced under vacuum.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the product with a small amount of cold ethanol to remove any unreacted starting materials.
-
Dry the purified Schiff base ligand in a vacuum oven at 40-50 °C.
2.2. Synthesis of Palladium(II)-Schiff Base Complex [Pd(L1)₂(OAc)₂]
This protocol describes the synthesis of a palladium(II) complex using the Schiff base ligand (L1) prepared in the previous step. This procedure is adapted from known methods for preparing similar palladium complexes.[1]
Materials:
-
Schiff base ligand (L1)
-
Palladium(II) acetate [Pd(OAc)₂]
-
Methanol
-
Round-bottom flask
-
Magnetic stirrer
-
Büchner funnel and filter paper
Procedure:
-
In a 50 mL round-bottom flask, dissolve the Schiff base ligand (L1) (0.516 g, 2 mmol) in 20 mL of warm methanol.
-
In a separate flask, dissolve palladium(II) acetate (0.224 g, 1 mmol) in 10 mL of methanol.
-
Slowly add the palladium(II) acetate solution to the stirring solution of the Schiff base ligand at room temperature.
-
Stir the reaction mixture for 24 hours at room temperature. A color change and precipitation of the complex should be observed.
-
Collect the solid palladium complex by vacuum filtration.
-
Wash the complex with cold methanol and then diethyl ether.
-
Dry the complex under vacuum.
Application in Suzuki-Miyaura Cross-Coupling Reaction
The synthesized palladium(II)-Schiff base complex can be used as a pre-catalyst for Suzuki-Miyaura cross-coupling reactions. The following is a general protocol for the coupling of an aryl halide with an arylboronic acid.
Materials:
-
Aryl halide (e.g., 4-bromotoluene)
-
Arylboronic acid (e.g., phenylboronic acid)
-
Palladium(II)-Schiff base complex [Pd(L1)₂(OAc)₂]
-
Base (e.g., K₂CO₃)
-
Solvent (e.g., DMF or Toluene/Water mixture)
-
Schlenk tube or similar reaction vessel
-
Magnetic stirrer with hotplate
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a Schlenk tube, add the aryl halide (1 mmol), arylboronic acid (1.2 mmol), and the base (2 mmol).
-
Add the palladium(II)-Schiff base complex (0.01 mmol, 1 mol%).
-
Add the solvent (5 mL).
-
Evacuate and backfill the Schlenk tube with an inert gas (Nitrogen or Argon) three times.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir for the required time (typically 2-24 hours). Monitor the reaction progress by TLC or GC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Add water (10 mL) and extract the product with an organic solvent (e.g., ethyl acetate, 3 x 15 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.
Quantitative Data (Illustrative)
| Entry | Aryl Halide | Arylboronic Acid | Catalyst Loading (mol%) | Base | Solvent | Time (h) | Yield (%) |
| 1 | 4-Bromotoluene | Phenylboronic acid | 1 | K₂CO₃ | DMF | 12 | >95 |
| 2 | 4-Chloroanisole | Phenylboronic acid | 1 | K₂CO₃ | DMF | 24 | ~90 |
| 3 | 1-Bromo-4-nitrobenzene | Phenylboronic acid | 1 | K₂CO₃ | DMF | 6 | >98 |
Visualizations
Experimental Workflow for Synthesis and Catalysis
Caption: Workflow for the synthesis of the palladium-Schiff base complex and its application in Suzuki-Miyaura coupling.
Catalytic Cycle for Suzuki-Miyaura Coupling
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
References
Application Notes and Protocols for the Synthesis of N'-(pyridin-3-ylmethylene)benzohydrazides
For Researchers, Scientists, and Drug Development Professionals
These notes provide detailed protocols and application insights for the synthesis of N'-(pyridin-3-ylmethylene)benzohydrazides, a class of compounds with significant potential in pharmaceutical and agrochemical research. The primary synthetic route detailed involves the condensation of pyridine-3-carbaldehyde (also known as nicotinaldehyde) with various benzohydrazides.
Introduction
N'-(pyridin-3-ylmethylene)benzohydrazides are Schiff bases that have garnered considerable interest due to their diverse biological activities. These compounds are recognized for their potential as anti-bacterial, anti-oxidant, and anti-tumor agents.[1][2] The core structure, featuring a pyridine ring linked to a benzohydrazide moiety through an imine bond, makes them versatile ligands in coordination chemistry and promising scaffolds in drug discovery.[1] Pyridine-based ring systems are extensively utilized in drug design, with numerous FDA-approved pharmaceuticals containing this heterocycle.[3]
The synthesis of these compounds is typically straightforward, involving the condensation of an aldehyde with a hydrazide. This direct approach allows for the facile generation of a diverse library of analogues for structure-activity relationship (SAR) studies.
Applications in Drug Development and Research
Research has demonstrated that N'-(pyridin-3-ylmethylene)benzohydrazides exhibit a range of biological activities, making them attractive candidates for further investigation in several therapeutic areas:
-
Antimicrobial Activity: Several compounds in this class have shown activity against both gram-positive and gram-negative bacteria, as well as potent anti-fungal properties.[4]
-
Free Radical Scavenging: Certain derivatives have displayed potent free radical scavenging activity, suggesting potential applications as antioxidants.[4]
-
α-Glucosidase Inhibition: Some compounds have demonstrated potent anti-hyperglycemic activity through the inhibition of α-glucosidase, indicating a potential role in the management of diabetes.[4]
-
Anticancer Properties: The structural features of these Schiff bases are similar to other compounds with known anti-tumor activities, making them worthy of investigation in oncology.[1][5]
Experimental Protocols
This section provides a detailed protocol for the synthesis of N'-(pyridin-3-ylmethylene)benzohydrazides via the condensation of pyridine-3-carbaldehyde with a substituted benzohydrazide.
Synthesis of N'-(pyridin-3-ylmethylene)benzohydrazide
This protocol is adapted from the general procedure for the condensation of nicotinaldehydes with benzohydrazides.[4]
Materials:
-
Pyridine-3-carbaldehyde (1.0 equivalent)
-
Substituted Benzohydrazide (1.0 equivalent)
-
Glacial Acetic Acid (catalytic amount, e.g., 0.2 mL for a 1 mmol scale reaction)
-
Ethanol (solvent, e.g., 2 mL for a 1 mmol scale reaction)
-
Whatman filter paper
-
Standard laboratory glassware (e.g., round-bottom flask, magnetic stirrer, etc.)
Procedure:
-
To a suitable reaction vessel, add pyridine-3-carbaldehyde (1.0 equiv.) and the desired substituted benzohydrazide (1.0 equiv.).
-
Add ethanol as the solvent, followed by a catalytic amount of glacial acetic acid.
-
Stir the reaction mixture at room temperature.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within 1 hour.[4]
-
Upon completion, a solid precipitate of the N'-(pyridin-3-ylmethylene)benzohydrazide product will form.
-
Filter the solid product using Whatman filter paper.
-
Wash the solid with a small amount of cold ethanol to remove any unreacted starting materials.
-
Recrystallize the product from ethanol to afford the pure (E)-N'-(pyridin-3-ylmethylene)benzohydrazide.[4]
-
Dry the purified product under vacuum.
Characterization:
The synthesized compounds should be characterized by standard analytical techniques, such as:
-
Melting Point
-
Infrared (IR) Spectroscopy
-
¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Mass Spectrometry (MS)
Synthesis of the Starting Material: 2-(Pyridin-3-Yl)Benzaldehyde
While the primary synthesis of the target compounds utilizes pyridine-3-carbaldehyde, the synthesis of this compound is provided below for researchers interested in exploring structural isomers or alternative synthetic pathways. This protocol is based on a Suzuki-Miyaura coupling reaction.[6]
Materials:
-
o-Bromobenzaldehyde
-
Pyridine-3-boronic acid
-
Sodium carbonate
-
Palladium acetate
-
Triphenylphosphine
-
N,N-dimethylformamide (DMF)
-
Water
-
Chloroform
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
Suspend o-bromobenzaldehyde (1.0 equiv.), sodium carbonate (1.2 equiv.), and pyridine-3-boronic acid (1.1 equiv.) in a solvent mixture of DMF and water (2:1 v/v).[6]
-
Protect the reaction mixture with an inert atmosphere (e.g., nitrogen).
-
Add palladium acetate (0.05 equiv.) and triphenylphosphine (0.2 equiv.) to the suspension.[6]
-
Stir the reaction mixture at 110 °C overnight.
-
After the reaction is complete, filter the mixture.
-
Dilute the filtrate with chloroform and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by silica gel column chromatography to obtain this compound.[6]
Data Presentation
The following table summarizes representative yield and melting point data for a series of synthesized N'-(pyridin-3-ylmethylene)benzohydrazides, as adapted from the literature.[4]
| Compound ID | Substituent on Benzohydrazide | Yield (%) | Melting Point (°C) |
| 3a | H | 91 | 192-194 |
| 3b | 4-OCH₃ | 92 | 204-206 |
| 3c | 4-Cl | 94 | 228-230 |
| 3d | 4-NO₂ | 95 | 272-274 |
| 3h | 3,4,5-(OCH₃)₃ | 93 | 218-220 |
Visualizations
Synthesis Workflow
The following diagram illustrates the general workflow for the synthesis of N'-(pyridin-3-ylmethylene)benzohydrazides.
Caption: General workflow for the synthesis of N'-(pyridin-3-ylmethylene)benzohydrazides.
Potential Signaling Pathway Inhibition
The diagram below represents a simplified, hypothetical signaling pathway that could be targeted by N'-(pyridin-3-ylmethylene)benzohydrazides, given their observed biological activities such as anticancer and anti-inflammatory effects.
Caption: Hypothetical inhibition of a pro-inflammatory/pro-proliferative signaling pathway.
References
Application Note: Stereoselective Olefination of 2-(Pyridin-3-Yl)Benzaldehyde via the Horner-Wadsworth-Emmons Reaction
Introduction
The synthesis of vinyl-substituted biaryl compounds is of significant interest in medicinal chemistry and materials science due to their prevalence in biologically active molecules and functional organic materials. The olefination of heteroaromatic aldehydes, such as 2-(pyridin-3-yl)benzaldehyde, provides a direct route to these valuable scaffolds. This application note details a robust and stereoselective protocol for the olefination of this compound using the Horner-Wadsworth-Emmons (HWE) reaction. The HWE reaction is a widely used method for the synthesis of alkenes from aldehydes and ketones.[1] It offers significant advantages, including the use of stabilized phosphonate carbanions that are more nucleophilic than the corresponding Wittig reagents and the straightforward removal of the water-soluble phosphate byproduct, which simplifies product purification.[1][2] This protocol is designed for researchers and scientists in drug development and organic synthesis, providing a reliable method for the preparation of (E)-alkenes with high stereoselectivity.[1][3]
Reaction Scheme
The Horner-Wadsworth-Emmons reaction involves the reaction of a phosphonate carbanion with an aldehyde to form an alkene. The general scheme for the olefination of this compound is depicted below:
Scheme 1: Horner-Wadsworth-Emmons olefination of this compound.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-(Pyridin-3-Yl)Benzaldehyde
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2-(Pyridin-3-Yl)Benzaldehyde, a key intermediate in pharmaceutical research.
Troubleshooting Guide
Issue 1: Low or No Yield of this compound
Q: My Suzuki-Miyaura coupling reaction between 2-bromobenzaldehyde and pyridin-3-ylboronic acid is resulting in a low yield or no product. What are the potential causes and how can I improve the outcome?
A: Low yields in the Suzuki-Miyaura coupling of pyridyl compounds can stem from several factors. Here's a breakdown of potential causes and solutions:
-
Catalyst Inactivation: The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium catalyst, leading to inhibition or deactivation.
-
Solution: Employ bulky, electron-rich phosphine ligands such as Buchwald's biaryl phosphine ligands (e.g., SPhos, XPhos) to stabilize the active palladium species. Alternatively, consider using pre-formed palladium catalysts that are more resistant to inhibition. Increasing the catalyst loading (e.g., from 2 mol% to 5 mol%) may also be beneficial.
-
-
Inefficient Transmetalation: The transfer of the pyridyl group from the boronic acid to the palladium complex can be a slow step.
-
Solution: The choice of base is critical. Stronger inorganic bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often effective. Using a mixed solvent system, such as dioxane/water or DMF/water, can also facilitate the transmetalation step.
-
-
Protodeboronation: Pyridylboronic acids can be susceptible to protodeboronation, where the boronic acid group is cleaved and replaced by a hydrogen atom, especially at elevated temperatures in the presence of water.
-
Solution: Use anhydrous solvents and ensure all reagents are dry. Milder reaction conditions, such as lower temperatures and shorter reaction times, can also minimize this side reaction. Alternatively, consider using more stable boronic acid derivatives like pinacol esters.
-
-
Poor Quality of Reagents: The purity and stability of the starting materials, particularly the pyridin-3-ylboronic acid and the palladium catalyst, are crucial.
-
Solution: Use fresh, high-purity pyridin-3-ylboronic acid. Ensure the palladium catalyst has not decomposed; old or improperly stored catalysts can have significantly reduced activity.
-
Issue 2: Formation of Significant Side Products
Q: I am observing significant byproducts in my reaction mixture, which is complicating purification and reducing the yield of the desired this compound. What are these side products and how can I avoid them?
A: The most common side reactions in this Suzuki-Miyaura coupling are homocoupling and protodeboronation.
-
Homocoupling: This results in the formation of biphenyl-2,2'-dicarboxaldehyde (from 2-bromobenzaldehyde) and 3,3'-bipyridine (from pyridin-3-ylboronic acid).
-
Cause: Homocoupling is often promoted by the presence of oxygen in the reaction mixture.
-
Solution: Thoroughly degas all solvents and reagents before use and maintain a strict inert atmosphere (e.g., nitrogen or argon) throughout the reaction. Using a slight excess of the boronic acid can sometimes help minimize the homocoupling of the aryl halide.
-
-
Protodeboronation: As mentioned previously, this leads to the formation of pyridine as a byproduct.
-
Cause: Presence of water and/or acidic protons, often at elevated temperatures.
-
Solution: Employ anhydrous conditions and consider using a milder base. Optimizing the reaction temperature to the lowest effective level can also be beneficial.
-
Frequently Asked Questions (FAQs)
Q1: What is the optimal catalyst system for the synthesis of this compound?
A1: While various palladium catalysts can be used, systems employing bulky, electron-rich phosphine ligands generally give higher yields. A combination of a palladium precursor like Pd(OAc)₂ or Pd₂(dba)₃ with a ligand such as SPhos or XPhos is a good starting point. Pre-formed catalysts like Pd(PPh₃)₄ can also be effective.[1]
Q2: Which base should I use for this reaction?
A2: Inorganic bases are generally preferred for this transformation. Potassium carbonate (K₂CO₃), sodium carbonate (Na₂CO₃), and potassium phosphate (K₃PO₄) are commonly used and have been shown to be effective.[1][2] The choice of base can be dependent on the solvent and catalyst system, so screening different bases may be necessary for optimal results.
Q3: What is the recommended solvent for this Suzuki-Miyaura coupling?
A3: A mixture of an organic solvent and water is often used to dissolve both the organic and inorganic reagents. Common solvent systems include 1,4-dioxane/water, DMF/water, and toluene/water.[1][2] The ratio of the organic solvent to water can influence the reaction rate and yield and may require optimization.
Q4: How can I effectively purify the final product, this compound?
A4: After the reaction is complete, a standard workup involves quenching the reaction, extracting the product into an organic solvent (e.g., ethyl acetate or chloroform), washing with brine, and drying the organic layer. The crude product is typically purified by silica gel column chromatography. An eluent system of chloroform/methanol or hexanes/ethyl acetate is often effective.[2]
Q5: Is it necessary to protect the aldehyde group on the 2-bromobenzaldehyde starting material?
A5: In most standard Suzuki-Miyaura coupling conditions, the aldehyde group is well-tolerated and does not require protection. The reaction is generally chemoselective for the carbon-halogen bond.
Data Presentation
The following table summarizes the effect of different reaction conditions on the yield of Suzuki-Miyaura couplings for the synthesis of 3-arylpyridines, providing a comparative overview to guide optimization efforts.
| Aryl Halide | Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 2-Bromobenzaldehyde | Pyridin-3-ylboronic acid | Pd(OAc)₂ (5) | PPh₃ (20) | Na₂CO₃ | DMF/H₂O (2:1) | 110 | 12 | 64 | [2] |
| 3-Bromoquinoline | 2,6-Dichloro-3-pyridylboronic acid | Pd(PPh₃)₂Cl₂ (5) | - | Na₂CO₃ | Dioxane/H₂O | 100 | 8 | 55 | [1] |
| 3-Bromoquinoline | 2,6-Dichloro-3-pyridylboronic acid | Pd(PPh₃)₂Cl₂ (5) | P(tBu)₃ (10) | Na₂CO₃ | Dioxane/H₂O | 100 | 8 | 75 | [1] |
| Aryl Chloride | 3-Pyridylboronic acid | Pd/phosphine catalyst (0.01-0.05) | - | K₂CO₃ | n-Butanol/H₂O (3:1) | 100 | - | Quantitative | [3] |
| 2-Bromopyridine | Phenylboronic acid | Pd/C | - | K₂CO₃ | H₂O | 100 | 2 | 95 | [4] |
Experimental Protocols
Detailed Methodology for the Synthesis of this compound via Suzuki-Miyaura Coupling [2]
Materials:
-
2-Bromobenzaldehyde
-
Pyridin-3-ylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Sodium carbonate (Na₂CO₃)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Deionized water, degassed
-
Chloroform
-
Brine solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-bromobenzaldehyde (1.0 eq), pyridin-3-ylboronic acid (1.1 eq), and sodium carbonate (1.2 eq).
-
Inert Atmosphere: Seal the flask and purge with an inert gas (e.g., nitrogen or argon) for 15-20 minutes.
-
Solvent Addition: Under a positive pressure of the inert gas, add a degassed 2:1 mixture of N,N-dimethylformamide (DMF) and water.
-
Catalyst Addition: Add palladium(II) acetate (0.05 eq) and triphenylphosphine (0.2 eq) to the reaction mixture.
-
Reaction: Heat the reaction mixture to 110 °C and stir vigorously overnight. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature and filter to remove any solids.
-
Extraction: Dilute the filtrate with chloroform and wash with brine. Separate the organic layer and dry over anhydrous magnesium sulfate.
-
Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the crude residue by silica gel column chromatography using a chloroform/methanol gradient (e.g., 99:1 to 95:5) as the eluent to afford this compound as a white powder.
Mandatory Visualization
Caption: A step-by-step workflow for the synthesis of this compound.
Caption: A decision tree for troubleshooting low product yield.
References
Technical Support Center: Purification of 2-(Pyridin-3-Yl)Benzaldehyde
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals purifying 2-(pyridin-3-yl)benzaldehyde from a reaction mixture, typically synthesized via a Suzuki-Miyaura coupling reaction.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of this compound.
| Observed Problem | Potential Cause(s) | Recommended Solution(s) |
| Low overall yield after purification | 1. Incomplete reaction during synthesis. 2. Degradation of the aldehyde on silica gel during column chromatography. 3. Loss of product during aqueous work-up due to some water solubility. 4. Product is an oil and is difficult to handle. | 1. Monitor the reaction progress by TLC or LC-MS to ensure complete consumption of starting materials before work-up. 2. Deactivate the silica gel by pre-treating it with a solvent mixture containing a small amount of triethylamine (1-2%). Alternatively, use a less acidic stationary phase like neutral alumina. 3. Saturate the aqueous layer with brine (saturated NaCl solution) during extractions to minimize the loss of the polar product. 4. While the product is reported as a solid, impurities can cause it to be an oil.[1] If an oil is obtained, purification by column chromatography is the most suitable method. |
| Multiple spots on TLC after column chromatography | 1. Co-elution of the product with an impurity of similar polarity. 2. Decomposition of the product on the TLC plate (if silica-based). 3. Inefficient separation due to an improper solvent system. | 1. Employ a shallower solvent gradient during column chromatography to improve separation. 2. Test the stability of your compound on a silica TLC plate by spotting and letting it sit for an extended period before eluting. If degradation is observed, consider using alumina TLC plates for analysis. 3. Systematically screen different solvent systems for TLC, aiming for an Rf value of 0.2-0.3 for the product with good separation from impurities. Try combinations of a non-polar solvent (e.g., hexanes, toluene) and a polar solvent (e.g., ethyl acetate, acetone). |
| Product has a yellow or brownish tint | 1. Presence of colored impurities from the reaction mixture. 2. Oxidation of the aldehyde to the corresponding carboxylic acid, which can sometimes be colored. 3. Residual palladium catalyst. | 1. If the product is a solid, attempt recrystallization. Activated carbon can be added during recrystallization to remove colored impurities. 2. Wash a solution of the product in an organic solvent (e.g., ethyl acetate) with a mild aqueous base like sodium bicarbonate solution to remove acidic impurities. 3. Pass a solution of the product through a short plug of celite or a specialized palladium scavenger to remove residual catalyst. |
| Difficulty in crystallizing the purified product | 1. Presence of persistent impurities inhibiting crystallization. 2. The compound may form an oil at room temperature if not sufficiently pure. 3. Inappropriate choice of crystallization solvent. | 1. Re-purify the material by column chromatography, ensuring careful collection of fractions. 2. If the product is an oil, chromatography is the preferred purification method. 3. Systematically screen for a suitable recrystallization solvent or solvent system. Good solvent pairs for polar compounds include ethanol/water, and hexane/ethyl acetate. The ideal solvent should dissolve the compound when hot but have low solubility when cold. |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in the crude reaction mixture?
A1: The most common impurities originate from the Suzuki-Miyaura coupling reaction and include:
-
Homocoupling products: Biphenyl-2,2'-dicarboxaldehyde (from the homocoupling of o-bromobenzaldehyde) and 3,3'-bipyridine (from the homocoupling of pyridine-3-boronic acid).
-
Protodeborylation/Protodebromination products: Benzaldehyde (from the replacement of the bromo group with hydrogen) and pyridine (from the replacement of the boronic acid group with hydrogen).
-
Unreacted starting materials: o-Bromobenzaldehyde and pyridine-3-boronic acid.
-
Palladium residues: The palladium catalyst used in the reaction.
-
Ligand-related impurities: Oxidized or unreacted phosphine ligands (e.g., triphenylphosphine oxide).
Q2: What is a standard protocol for the purification of this compound by column chromatography?
A2: A typical procedure involves silica gel column chromatography.[1] First, determine an optimal eluent system using Thin Layer Chromatography (TLC). A common starting point is a mixture of a non-polar solvent like hexanes or dichloromethane and a polar solvent like ethyl acetate or methanol. One documented method uses a gradient of chloroform/methanol from 99:1 to 95:5.[1]
Q3: Can I purify this compound by recrystallization?
A3: Yes, as this compound is a solid at room temperature, recrystallization is a viable purification method, especially for removing small amounts of impurities after column chromatography. A systematic solvent screen should be performed to identify a suitable solvent or solvent pair. For polar, pyridine-containing compounds, common recrystallization solvents include ethanol, ethyl acetate, or mixtures such as ethanol/water or ethyl acetate/hexanes.
Q4: My aldehyde seems to be degrading on the silica gel column. What can I do?
A4: Aldehydes can be sensitive to the acidic nature of silica gel. To mitigate degradation, you can neutralize the silica gel by preparing a slurry with a solvent containing 1-2% triethylamine and then packing the column. Alternatively, using a less acidic stationary phase like neutral alumina can be effective.
Q5: How can I remove unreacted pyridine-3-boronic acid from my crude product?
A5: Unreacted boronic acids can often be removed with a basic aqueous wash. By dissolving your crude product in an organic solvent (like ethyl acetate) and washing it with a mild aqueous base (e.g., sodium bicarbonate or dilute sodium hydroxide solution), the acidic boronic acid will be converted to its water-soluble boronate salt, which will partition into the aqueous layer.
Data Presentation
Table 1: Purification of this compound by Column Chromatography
| Parameter | Value | Reference |
| Stationary Phase | Silica Gel | [1] |
| Mobile Phase | Chloroform/Methanol (gradient from 99:1 to 95:5) | [1] |
| Yield | 64% | [1] |
| Physical Form | White Powder | [1] |
Note: This data is based on a specific reported synthesis and purification. Yields may vary depending on the reaction scale and conditions.
Experimental Protocols
Protocol 1: Purification by Column Chromatography
-
Preparation of the Column:
-
Select an appropriately sized glass column based on the amount of crude material.
-
Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 99:1 chloroform/methanol).
-
Pack the column with the slurry, ensuring no air bubbles are trapped. Allow the silica to settle, and drain the excess solvent until it is level with the top of the silica bed.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of the initial eluent or a slightly more polar solvent if necessary.
-
Alternatively, adsorb the crude product onto a small amount of silica gel by dissolving it in a volatile solvent, adding the silica, and evaporating the solvent to obtain a dry, free-flowing powder.
-
Carefully add the sample to the top of the packed silica gel bed.
-
-
Elution and Fraction Collection:
-
Begin eluting with the initial solvent mixture, collecting fractions in test tubes or vials.
-
Gradually increase the polarity of the eluent according to the predetermined gradient (e.g., increasing the percentage of methanol).
-
Monitor the elution of compounds using TLC.
-
-
Product Isolation:
-
Analyze the collected fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure (e.g., using a rotary evaporator) to obtain the purified this compound.
-
Protocol 2: General Guideline for Recrystallization
-
Solvent Selection:
-
In a small test tube, add a small amount of the impure solid.
-
Add a few drops of a test solvent and observe the solubility at room temperature. An ideal solvent will not dissolve the compound at room temperature.
-
Heat the test tube. A good solvent will dissolve the compound when hot.
-
Allow the solution to cool to room temperature and then in an ice bath. Abundant crystal formation upon cooling indicates a suitable solvent. Test solvents such as ethanol, isopropanol, ethyl acetate, and mixtures like ethyl acetate/hexanes.
-
-
Recrystallization Procedure:
-
Place the impure solid in an Erlenmeyer flask.
-
Add the chosen solvent dropwise while heating the flask until the solid just dissolves. Use the minimum amount of hot solvent necessary.
-
If the solution is colored, you may add a small amount of activated charcoal and heat for a few more minutes.
-
If charcoal was added, perform a hot filtration to remove it.
-
Allow the flask to cool slowly to room temperature to promote the formation of large crystals.
-
Once at room temperature, place the flask in an ice bath to maximize crystal yield.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of the cold recrystallization solvent.
-
Dry the crystals under vacuum to remove any residual solvent.
-
Mandatory Visualization
Caption: A general workflow for the purification of this compound.
Caption: A decision tree for troubleshooting common purification problems.
References
Technical Support Center: Purification of 2-(Pyridin-3-Yl)Benzaldehyde
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in removing the starting material, o-bromobenzaldehyde, from the Suzuki coupling product, 2-(Pyridin-3-Yl)Benzaldehyde.
Frequently Asked Questions (FAQs)
Q1: My TLC plate shows the product and starting material as very close spots. What does this mean for my purification?
A1: Close-running spots on a Thin-Layer Chromatography (TLC) plate indicate that the two compounds have similar polarities. This can make separation by column chromatography more challenging, requiring careful selection of the eluent system and potentially a longer column. It is crucial to screen various solvent systems to maximize the separation (ΔRf) between the two spots before attempting column chromatography.
Q2: I tried recrystallizing my product, but it "oiled out" instead of forming crystals. What should I do?
A2: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This can happen if the boiling point of the solvent is higher than the melting point of your compound or if the solution is too concentrated. To remedy this, try adding more of the hot solvent to dissolve the oil, and then allow it to cool more slowly. Seeding the solution with a pure crystal of the desired compound can also help induce crystallization.
Q3: After purification, I still see traces of o-bromobenzaldehyde in my NMR spectrum. What is the most effective way to remove small amounts of this impurity?
A3: For removing trace amounts of the starting material, a final purification by column chromatography with a shallow gradient is often the most effective method. Alternatively, if the impurity is minimal, a recrystallization from a carefully chosen solvent system may be sufficient to yield a highly pure product.
Q4: Can I use a chemical method to remove the unreacted o-bromobenzaldehyde?
A4: Yes, a bisulfite extraction can be employed. Aldehydes react with sodium bisulfite to form water-soluble adducts, which can then be separated from the desired product by extraction.[1] The aldehyde can be regenerated from the aqueous layer by treatment with a base. This method is particularly useful if chromatographic or recrystallization methods fail to provide adequate separation.[1]
Troubleshooting Guides
Issue 1: Co-elution of Product and Starting Material during Column Chromatography
If this compound and o-bromobenzaldehyde are not separating well on a silica gel column, consider the following troubleshooting steps.
| Potential Cause | Solution |
| Inappropriate Solvent System | The polarity of the eluent may be too high, causing both compounds to move too quickly up the column. Decrease the polarity of the mobile phase. For example, if you are using a mixture of ethyl acetate and hexanes, increase the proportion of hexanes.[2] |
| Poor TLC Resolution | If the spots are not well-separated on the TLC plate, they will not separate on the column.[2] Experiment with different solvent systems for your TLC to find one that maximizes the Rf difference. Try solvent systems like dichloromethane/hexanes, acetone/hexanes, or ether/hexanes.[2] |
| Column Overloading | Too much sample loaded onto the column can lead to broad bands and poor separation.[3] Use a larger column or reduce the amount of crude product being purified. A general rule of thumb is to use 20-50 times the weight of adsorbent to the sample weight.[4] |
| Incorrect Stationary Phase | While silica gel is generally effective, some compounds separate better on other stationary phases. Consider trying neutral alumina as an alternative adsorbent.[2] |
Issue 2: Low Recovery after Recrystallization
If you are experiencing a low yield of this compound after recrystallization, the following points may help.
| Potential Cause | Solution |
| Using too much solvent | The product will remain in the mother liquor if an excessive amount of solvent is used for dissolution. Use the minimum amount of hot solvent necessary to fully dissolve the crude product. |
| Cooling the solution too quickly | Rapid cooling can lead to the formation of small, impure crystals. Allow the solution to cool slowly to room temperature before placing it in an ice bath to maximize the formation of pure crystals. |
| Product is too soluble in the chosen solvent | If the product is highly soluble in the solvent even at low temperatures, recovery will be poor. The ideal solvent is one in which the product has high solubility at high temperatures and low solubility at low temperatures.[5] |
| Premature crystallization | If crystals form during a hot filtration step (to remove solid impurities), the product will be lost. Ensure your filtration apparatus is pre-heated. |
Quantitative Data Summary
The following table summarizes the key physical properties of this compound and o-bromobenzaldehyde to aid in the selection of an appropriate purification method.
| Property | This compound | o-Bromobenzaldehyde |
| Molecular Formula | C₁₂H₉NO | C₇H₅BrO |
| Molecular Weight | 183.21 g/mol | 185.02 g/mol |
| Physical Form | White to off-white solid[3] | Liquid after melting[1][2] |
| Melting Point | 83 °C[6] | 16-22 °C[2][4][7] |
| Boiling Point | 356.8 °C (Predicted)[3][6] | 230 °C[1][2][4][7] |
| Solubility | - | Insoluble in water; Soluble in alcohol, benzene, chloroform, and ethyl acetate.[1][2][8] |
Experimental Workflow
References
- 1. o-Bromobenzaldehyde(6630-33-7)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 2. 6630-33-7 CAS MSDS (2-Bromobenzaldehyde) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. 2-PYRIDIN-3-YL-BENZALDEHYDE | 176690-44-1 [chemicalbook.com]
- 4. Bromobenzaldehyde - Wikipedia [en.wikipedia.org]
- 5. This compound | 176690-44-1 [sigmaaldrich.com]
- 6. 176690-44-1 CAS MSDS (2-PYRIDIN-3-YL-BENZALDEHYDE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 7. o-bromobenzaldehyde [stenutz.eu]
- 8. chembk.com [chembk.com]
Technical Support Center: Synthesis of 2-(Pyridin-3-Yl)Benzaldehyde
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 2-(Pyridin-3-Yl)Benzaldehyde. The content addresses specific issues that may be encountered during experimentation, offering practical solutions and detailed protocols.
Frequently Asked Questions (FAQs)
Q1: What are the most common side products in the synthesis of this compound via Suzuki-Miyaura coupling?
A1: The most frequently observed side products in the Suzuki-Miyaura coupling for synthesizing this compound are formed through several competing reaction pathways. These include homocoupling of the starting materials, protodeboronation of the boronic acid, and dehalogenation of the aryl halide. Additionally, under the basic and often high-temperature conditions of the reaction, the product itself, being an aldehyde, can potentially undergo further reactions.
Q2: How can I minimize the formation of homocoupling byproducts?
A2: Homocoupling products, such as biphenyl from 2-bromobenzaldehyde and bipyridine from pyridine-3-boronic acid, arise from the self-coupling of the starting materials. This side reaction is often promoted by the presence of oxygen or the incomplete reduction of the Pd(II) precatalyst to the active Pd(0) species. To minimize homocoupling, it is crucial to thoroughly degas the reaction mixture and solvents and to maintain an inert atmosphere (e.g., nitrogen or argon) throughout the reaction. Using a pre-activated Pd(0) catalyst or ensuring efficient in-situ reduction of a Pd(II) salt can also be beneficial.
Q3: What is protodeboronation and how can it be prevented?
A3: Protodeboronation is the undesired cleavage of the carbon-boron bond in the pyridine-3-boronic acid, where the boronic acid group is replaced by a hydrogen atom, yielding pyridine as a byproduct.[1] This is a common issue with heteroaryl boronic acids, particularly under aqueous conditions.[1] To prevent protodeboronation, using anhydrous solvents, minimizing reaction time, and carefully selecting a non-aqueous base can be effective. Alternatively, using boronate esters (e.g., pinacol esters) of the pyridineboronic acid can enhance stability and reduce the rate of this side reaction.[2]
Q4: What causes dehalogenation of the starting material?
A4: Dehalogenation is a side reaction where the bromine atom of 2-bromobenzaldehyde is replaced by a hydrogen atom, resulting in the formation of benzaldehyde. This can occur through various mechanisms, including hydride transfer from solvents or additives. Optimizing the reaction conditions, such as the choice of solvent and base, can help to suppress this pathway in favor of the desired cross-coupling.
Q5: Can the aldehyde functional group in the product or starting material cause side reactions?
A5: Yes, the aldehyde group can participate in side reactions under the basic conditions of the Suzuki-Miyaura coupling, especially at elevated temperatures. Potential side reactions include aldol-type condensations.[3][4] While the Cannizzaro reaction is a known disproportionation reaction for aldehydes lacking α-hydrogens in the presence of a strong base, the typical Suzuki conditions are not usually harsh enough to promote it significantly.[5][6] However, prolonged reaction times at high temperatures should be avoided to minimize the risk of such side reactions.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound, offering potential causes and solutions.
| Problem | Potential Cause | Suggested Solution |
| Low yield of the desired product | Protodeboronation of pyridine-3-boronic acid: The C-B bond is cleaved, leading to the formation of pyridine.[1] | - Use anhydrous solvents and reagents.- Employ a boronate ester (e.g., pinacol ester) instead of the boronic acid for increased stability.[2]- Use milder bases and lower reaction temperatures. |
| Homocoupling of starting materials: Formation of biphenyl and/or bipyridine byproducts. | - Thoroughly degas all solvents and reagents and maintain an inert atmosphere (N₂ or Ar).- Use a Pd(0) catalyst or ensure efficient reduction of the Pd(II) precatalyst. | |
| Dehalogenation of 2-bromobenzaldehyde: Formation of benzaldehyde. | - Optimize the choice of solvent and base.- Screen different phosphine ligands that can promote the desired cross-coupling over dehalogenation. | |
| Catalyst deactivation: The nitrogen atom of the pyridine can coordinate to the palladium center, inhibiting its catalytic activity. | - Use bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands) that can shield the palladium center. | |
| Complex mixture of products, difficult purification | Multiple side reactions occurring simultaneously. | - Re-evaluate and optimize the reaction conditions systematically. Start with a lower temperature and screen different bases and solvent systems.- Consider a different palladium catalyst and ligand combination. |
| Reaction of the aldehyde product: The aldehyde group may undergo condensation or other reactions under the reaction conditions.[3][4] | - Minimize reaction time and temperature once the formation of the desired product is observed by TLC or LC-MS. | |
| Inconsistent reaction results | Variability in the quality of reagents: The purity and stability of pyridine-3-boronic acid can vary. | - Use freshly purchased or purified pyridine-3-boronic acid. Consider converting it to a more stable boronate ester.- Ensure all solvents are anhydrous and all reagents are of high purity. |
Experimental Protocols
Synthesis of this compound via Suzuki-Miyaura Coupling
This protocol is a representative procedure and may require optimization based on laboratory conditions and reagent purity.
Materials:
-
2-Bromobenzaldehyde
-
Pyridine-3-boronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Sodium carbonate (Na₂CO₃)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
-
Nitrogen or Argon gas
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
Reaction Setup: To a dry Schlenk flask, add 2-bromobenzaldehyde (1.0 equiv.), pyridine-3-boronic acid (1.2 equiv.), and sodium carbonate (2.0 equiv.).
-
Catalyst and Ligand Addition: In a separate vial, pre-mix palladium(II) acetate (0.02 equiv.) and triphenylphosphine (0.08 equiv.) in a small amount of anhydrous 1,4-dioxane.
-
Inert Atmosphere: Seal the Schlenk flask with a septum, and evacuate and backfill with nitrogen or argon three times to ensure an inert atmosphere.
-
Solvent and Catalyst Introduction: Add anhydrous, degassed 1,4-dioxane to the Schlenk flask to achieve a suitable concentration (e.g., 0.1 M with respect to the 2-bromobenzaldehyde). Then, add the catalyst/ligand mixture via syringe.
-
Reaction: Stir the reaction mixture at 90-100 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexanes and ethyl acetate).
Visualizations
Logical Workflow for Troubleshooting Low Yield
Caption: A troubleshooting workflow for addressing low yields.
Potential Side Reaction Pathways
Caption: Main reaction versus common side reaction pathways.
References
Technical Support Center: Synthesis of 2-(Pyridin-3-Yl)Benzaldehyde
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-(Pyridin-3-Yl)Benzaldehyde. The focus is on preventing the common side reaction of homocoupling during cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What is homocoupling in the context of this compound synthesis?
A1: Homocoupling is a significant side reaction where two molecules of the same coupling partner react with each other, leading to undesired byproducts. In the synthesis of this compound, this can manifest in two primary ways depending on the chosen synthetic route:
-
Formation of 3,3'-bipyridine: This occurs when two molecules of the pyridine coupling partner (e.g., 3-pyridylboronic acid) react.
-
Formation of 2,2'-diformylbiphenyl: This results from the coupling of two molecules of the benzaldehyde coupling partner (e.g., 2-bromobenzaldehyde).
These homocoupling byproducts reduce the yield of the desired this compound and can complicate purification due to similar polarities.[1]
Q2: What are the primary causes of homocoupling in Suzuki-Miyaura and Stille coupling reactions?
A2: The main culprits for homocoupling are:
-
Presence of Oxygen: Dissolved oxygen in the reaction mixture can lead to the oxidation of the active Palladium(0) catalyst to Palladium(II). These Pd(II) species are known to promote the homocoupling of organoboron or organotin reagents.[1]
-
Use of Pd(II) Precatalysts: When a Pd(II) salt like Palladium(II) acetate (Pd(OAc)₂) is used, it can directly react with the organometallic reagent to cause homocoupling before its reduction to the catalytically active Pd(0) state.
-
Slow Cross-Coupling Kinetics: If the desired cross-coupling reaction is slow, the competing homocoupling pathway can become more prominent.[1]
Q3: How can I minimize homocoupling during my experiment?
A3: Several strategies can be employed to suppress homocoupling:
-
Rigorous Degassing: Thoroughly degas all solvents and the reaction mixture prior to adding the catalyst. This can be achieved by bubbling an inert gas (Argon or Nitrogen) through the liquid or by using freeze-pump-thaw cycles for more sensitive reactions.[1]
-
Use of Pd(0) Catalysts: Employing a Pd(0) precatalyst, such as Pd(PPh₃)₄, can be advantageous as it bypasses the in-situ reduction step where homocoupling can occur.
-
Ligand Selection: Utilize bulky, electron-rich phosphine ligands. Ligands like SPhos, XPhos, or N-heterocyclic carbenes (NHCs) can accelerate the reductive elimination step of the catalytic cycle, which favors the formation of the desired cross-coupled product over homocoupling byproducts.[2]
-
Reaction Conditions Optimization: Lowering the reaction temperature can sometimes reduce the rate of homocoupling.[2] Additionally, the choice of a suitable base and solvent system is crucial.
Q4: Are there any other significant side reactions to be aware of when synthesizing this compound?
A4: Yes, particularly when using ortho-substituted benzaldehyde derivatives, a potential intramolecular side reaction can occur. The initially formed this compound can undergo a palladium-catalyzed intramolecular cyclization and formal hydride shift, leading to the formation of fused heterocyclic structures. This has been observed in the coupling of 2-bromopyridine with 2-formylphenylboronic acid. While the pyridine substitution is different in your target molecule, the proximity of the aldehyde and the newly formed bond to the pyridine nitrogen could potentially facilitate similar undesired reactions.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High levels of 3,3'-bipyridine detected | 1. Oxygen present in the reaction. 2. Suboptimal catalyst/ligand system. 3. Slow cross-coupling reaction. | 1. Ensure all reagents and solvents are thoroughly degassed and the reaction is maintained under a strict inert atmosphere (Ar or N₂). 2. Switch to a bulkier, more electron-rich ligand (e.g., SPhos, XPhos) to accelerate reductive elimination. 3. Optimize reaction temperature and base to favor the cross-coupling pathway. |
| Significant amount of 2,2'-diformylbiphenyl observed | 1. Homocoupling of the benzaldehyde partner. 2. Use of a Pd(II) precatalyst without efficient reduction. | 1. Use a slight excess of the pyridine coupling partner. 2. Switch to a Pd(0) precatalyst like Pd(PPh₃)₄ or add a mild reducing agent if using a Pd(II) source. |
| Low yield of desired product with complex byproduct profile | 1. Protodeboronation of the boronic acid. 2. Intramolecular cyclization of the product. | 1. Use a more stable boronate ester (e.g., pinacol ester) instead of the boronic acid. Ensure anhydrous conditions. 2. Monitor the reaction closely by TLC or LC-MS to minimize reaction time once the starting materials are consumed. Consider milder reaction conditions (lower temperature). |
| Reaction is sluggish or does not go to completion | 1. Catalyst deactivation. 2. Inappropriate base or solvent. | 1. Ensure high-purity, fresh catalyst and ligands are used. Maintain a strict inert atmosphere. 2. Screen different bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) and solvent systems (e.g., Dioxane/water, Toluene/water). |
Data Presentation: Impact of Reaction Parameters on Homocoupling
The following tables summarize representative quantitative data on how different reaction parameters can influence the yield of the desired product versus the formation of homocoupling byproducts in Suzuki-Miyaura couplings of pyridyl compounds.
Table 1: Effect of Palladium Catalyst and Ligand
| Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield of Desired Product (%) | Homocoupling Byproduct (%) |
| Pd(OAc)₂ (2) | PPh₃ (4) | K₂CO₃ | Dioxane/H₂O | 100 | 65 | 15 |
| Pd(PPh₃)₄ (5) | - | K₂CO₃ | Dioxane/H₂O | 100 | 78 | 8 |
| Pd₂(dba)₃ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 90 | 85 | < 5 |
| Pd₂(dba)₃ (2) | XPhos (4) | Cs₂CO₃ | Dioxane/H₂O | 90 | 92 | < 3 |
Note: Data is illustrative and based on typical outcomes for Suzuki-Miyaura reactions of pyridyl halides.
Table 2: Influence of Base and Solvent System
| Catalyst/Ligand | Base (2 equiv.) | Solvent (v/v) | Temp (°C) | Yield of Desired Product (%) | Homocoupling Byproduct (%) |
| Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O (4:1:1) | 85 | 72 | 12 |
| Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O (4:1) | 100 | 78 | 8 |
| Pd(PPh₃)₄ | Cs₂CO₃ | Dioxane/H₂O (4:1) | 100 | 85 | 6 |
| Pd(PPh₃)₄ | K₃PO₄ | Toluene/H₂O (10:1) | 90 | 81 | 7 |
Note: Data is illustrative and based on typical outcomes for Suzuki-Miyaura reactions of pyridyl halides.
Experimental Protocols
Proposed Protocol for Suzuki-Miyaura Synthesis of this compound
This protocol is a recommended starting point and may require optimization for specific laboratory conditions and reagent purity.
Materials:
-
2-Bromobenzaldehyde
-
3-Pyridylboronic acid
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium Phosphate (K₃PO₄), finely powdered and dried
-
1,4-Dioxane (anhydrous, degassed)
-
Water (degassed)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 2-bromobenzaldehyde (1.0 mmol, 1.0 equiv.), 3-pyridylboronic acid (1.2 mmol, 1.2 equiv.), and potassium phosphate (2.0 mmol, 2.0 equiv.).
-
Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.
-
Catalyst and Ligand Addition: Under a positive pressure of inert gas, add Pd₂(dba)₃ (0.02 mmol, 2 mol%) and SPhos (0.04 mmol, 4 mol%).
-
Solvent Addition: Add degassed 1,4-dioxane (8 mL) and degassed water (2 mL) via syringe.
-
Reaction: Place the flask in a preheated oil bath at 90 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the 2-bromobenzaldehyde is consumed (typically 8-16 hours).
-
Work-up: Cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL). Transfer to a separatory funnel and separate the layers. Extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane/ethyl acetate) to isolate this compound.
Visualizations
Caption: Experimental workflow for the Suzuki-Miyaura synthesis of this compound.
Caption: Troubleshooting logic for the synthesis of this compound.
References
Challenges in the scale-up of 2-(Pyridin-3-Yl)Benzaldehyde synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-(Pyridin-3-Yl)Benzaldehyde, with a focus on challenges encountered during scale-up.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most prevalent method for synthesizing this compound is the Suzuki-Miyaura cross-coupling reaction. This involves the reaction of 2-formylphenylboronic acid with a 3-halopyridine (commonly 3-bromopyridine) in the presence of a palladium catalyst and a base.
Q2: What are the primary challenges when scaling up the Suzuki-Miyaura coupling for this synthesis?
A2: Key challenges during the scale-up include:
-
Low or inconsistent yields: This can be due to several factors, including catalyst inhibition and side reactions.
-
Side reactions: Homocoupling of the boronic acid and protodeboronation are common side reactions that reduce the yield of the desired product.[1][2]
-
Catalyst inhibition: The nitrogen atom in the pyridine ring can coordinate with the palladium catalyst, leading to its deactivation.[1]
-
Purification difficulties: Removing palladium residues, unreacted starting materials, and side products can be challenging at a larger scale.
-
Reaction kinetics and heat transfer: Managing exothermic events and ensuring consistent mixing become more critical on a larger scale.
Q3: How can I minimize catalyst inhibition by the pyridine nitrogen?
A3: Catalyst inhibition by the pyridine nitrogen is a known issue with pyridine-containing substrates in Suzuki couplings.[1] To mitigate this, consider using bulky phosphine ligands such as SPhos, XPhos, or RuPhos.[1] These ligands can shield the palladium center and prevent the coordination of the pyridine nitrogen.[1]
Q4: What are the best practices for setting up a large-scale Suzuki-Miyaura reaction to ensure success?
A4: For a successful scale-up, it is crucial to:
-
Ensure an inert atmosphere: Thoroughly degas all solvents and the reaction mixture to remove oxygen, which can promote side reactions like homocoupling.[1][2] This can be achieved by sparging with an inert gas like nitrogen or argon, or through freeze-pump-thaw cycles.[1]
-
Use high-purity reagents: The purity of starting materials, especially the boronic acid, is critical. Boronic acids can degrade over time.[2]
-
Optimize catalyst and ligand selection: The choice of palladium source and ligand is crucial. Air-stable pre-catalysts can be beneficial for large-scale operations.[2]
-
Control reaction temperature: The oxidative addition step can be slow, and increasing the temperature may be necessary.[1] However, elevated temperatures can also promote side reactions. Careful temperature control is essential.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low to No Product Formation | 1. Inactive Catalyst: The Pd(0) active species may not be forming or is deactivated.[2] 2. Catalyst Inhibition: The pyridine nitrogen is coordinating to the palladium center.[1] 3. Poor Reagent Quality: Degradation of the boronic acid.[2] 4. Inefficient Oxidative Addition: The C-Br bond of 3-bromopyridine may be less reactive.[1] | 1. Use a fresh batch of palladium catalyst or a more robust, air-stable precatalyst.[2] 2. Employ bulky phosphine ligands (e.g., SPhos, XPhos) to shield the palladium.[1] 3. Verify the purity of the boronic acid. Consider using a more stable boronic ester (e.g., pinacol ester).[1] 4. Increase the reaction temperature or screen different catalyst/ligand systems.[1] |
| Significant Homocoupling of Boronic Acid | 1. Presence of Oxygen: Oxygen can promote the homocoupling of boronic acids.[1][2] | 1. Ensure thorough degassing of the reaction mixture and solvents. Maintain a strict inert atmosphere (nitrogen or argon) throughout the reaction.[1] |
| Presence of Protodeboronation Byproduct | 1. Presence of Water and Base: Boronic acids can be susceptible to protodeboronation, especially at higher temperatures.[1] | 1. Use anhydrous solvents. 2. Consider using more stable boronic esters (e.g., pinacol esters) or potassium trifluoroborate salts.[1] |
| Difficult Product Purification | 1. Palladium Residues: Residual palladium in the final product. 2. Co-eluting Impurities: Side products and unreacted starting materials are difficult to separate by chromatography. | 1. Use a palladium scavenger resin after the reaction. 2. Optimize the crystallization/recrystallization solvent system. Consider an acid-base workup to separate the basic product from non-basic impurities. |
| Reaction Stalls Before Completion | 1. Catalyst Deactivation: The catalyst may lose activity over the course of the reaction. 2. Incomplete Dissolution of Base: The base may not be fully dissolved, leading to poor reactivity. | 1. Add a fresh portion of the catalyst. 2. Use a base with better solubility in the chosen solvent system or increase the solvent volume. |
Experimental Protocols
Representative Lab-Scale Synthesis of this compound via Suzuki-Miyaura Coupling
This protocol is provided as a representative example. Optimization will be required for scale-up.
Materials:
-
2-Bromobenzaldehyde
-
Pyridine-3-boronic acid
-
Palladium(II) acetate
-
Triphenylphosphine
-
Sodium carbonate
-
N,N-Dimethylformamide (DMF)
-
Water
-
Chloroform
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Reaction Setup: In a reaction vessel purged with nitrogen, suspend 2-bromobenzaldehyde (1.0 eq), pyridine-3-boronic acid (1.1 eq), and sodium carbonate (1.2 eq) in a degassed mixture of DMF and water (2:1 v/v).[3]
-
Catalyst Addition: To the suspension, add palladium(II) acetate (0.05 eq) and triphenylphosphine (0.2 eq).[3]
-
Reaction: Heat the reaction mixture to 110 °C and stir overnight, monitoring the progress by TLC or LC-MS.[3]
-
Work-up: After the reaction is complete, cool the mixture to room temperature and filter to remove inorganic salts. Dilute the filtrate with chloroform and wash with brine.[3]
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.[3]
-
Purification: Purify the crude product by silica gel column chromatography to obtain this compound.[3]
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
References
Technical Support Center: Recrystallization of 2-(Pyridin-3-Yl)Benzaldehyde
This technical support guide provides troubleshooting advice and frequently asked questions for researchers and drug development professionals working on the recrystallization of 2-(Pyridin-3-Yl)Benzaldehyde.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting point for selecting a recrystallization solvent for this compound?
A1: For a polar aromatic compound like this compound, a good starting point is to screen a range of solvents with varying polarities. Due to the presence of both a pyridine ring and a benzaldehyde group, single solvent systems like alcohols (e.g., ethanol, methanol) or mixed solvent systems are likely to be effective.[1] A mixed solvent system, such as ethanol/water, acetone/hexane, or toluene/hexane, can be particularly useful for achieving the desired solubility profile of high solubility in the hot solvent and low solubility in the cold solvent.[2][3]
Q2: My this compound is not dissolving in the hot solvent. What should I do?
A2: If the compound does not dissolve, you may not be using a sufficiently polar solvent or an adequate volume. Gradually add more of the hot solvent until the solid dissolves.[4] If solubility is still an issue, consider switching to a more polar solvent. For instance, if you are using toluene, you might try ethanol. It is also possible that insoluble impurities are present. In this case, after adding a reasonable amount of hot solvent, you can perform a hot filtration to remove the insoluble material before allowing the solution to cool.
Q3: The compound "oils out" instead of forming crystals. How can I resolve this?
A3: "Oiling out," where the compound separates as a liquid instead of a solid, is a common issue.[5] This can happen if the solution is cooled too quickly or if it is highly supersaturated. To encourage crystallization, try the following:
-
Slow Cooling: Allow the solution to cool to room temperature slowly before placing it in an ice bath.[1]
-
Scratching: Use a glass rod to scratch the inner surface of the flask at the air-solvent interface. This can create nucleation sites for crystal growth.[5]
-
Seeding: If you have a small amount of pure crystalline product, add a "seed crystal" to the cooled solution to initiate crystallization.[5]
-
Solvent Adjustment: Reheat the solution to redissolve the oil, add a small amount of additional solvent, and then allow it to cool slowly.[5][6]
Q4: The yield of my recrystallized this compound is very low. What are the likely causes?
A4: A low yield can be due to several factors:
-
Using too much solvent: This will keep a significant amount of your product dissolved in the mother liquor. Use the minimum amount of hot solvent necessary for complete dissolution.[5][6]
-
Premature crystallization: If the product crystallizes during hot filtration, you will lose a portion of your yield. Ensure your filtration apparatus is pre-heated.
-
Incomplete crystallization: Ensure the solution has been cooled sufficiently and for an adequate amount of time to maximize crystal formation.[4]
Q5: My final product is still colored. How can I remove colored impurities?
A5: If your product remains colored after recrystallization, you can try treating the hot solution with a small amount of activated charcoal before the hot filtration step. The charcoal will adsorb the colored impurities. Be aware that using too much charcoal can also adsorb some of your desired product, leading to a lower yield.[6]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution(s) |
| No Crystals Form | - Too much solvent was used.- The solution is supersaturated and requires nucleation. | - Boil off some of the solvent to increase the concentration and allow it to cool again.[5][6]- Scratch the inside of the flask with a glass rod.[5]- Add a seed crystal of the pure compound.[5] |
| Compound "Oils Out" | - The solution is cooling too rapidly.- The solution is highly supersaturated. | - Reheat the solution to redissolve the oil and allow it to cool more slowly.[5]- Add a small amount of additional solvent before cooling.[5][6] |
| Low Product Recovery | - Too much solvent was used.- Premature crystallization during hot filtration. | - Use the minimum amount of hot solvent needed for dissolution.[5][6]- Preheat the filtration apparatus (funnel, filter paper, and receiving flask). |
| Product is Impure | - The cooling process was too fast, trapping impurities.- An inappropriate solvent was used. | - Ensure the solution cools slowly to room temperature before further cooling in an ice bath.[1]- Re-evaluate the solvent system. Consider a different single solvent or a mixed solvent system. |
Experimental Protocol: Developing a Recrystallization Procedure
As no specific recrystallization protocol for this compound is readily available in the literature, the following is a general procedure for developing one.
1. Solvent Screening:
-
Place a small amount (e.g., 20-30 mg) of the crude this compound into several test tubes.
-
To each tube, add a different solvent (e.g., ethanol, methanol, isopropanol, acetone, ethyl acetate, toluene, and mixtures like ethanol/water, acetone/hexane) dropwise at room temperature and observe the solubility.
-
Gently heat the tubes that did not dissolve at room temperature and observe if the compound dissolves.
-
The ideal solvent is one in which the compound is sparingly soluble at room temperature but completely soluble when hot.
2. Recrystallization Procedure:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add the chosen solvent in small portions while heating the flask on a hot plate. Continue adding the solvent until the compound just dissolves.
-
If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Perform a hot gravity filtration to remove any insoluble impurities and the activated charcoal.
-
Allow the filtrate to cool slowly to room temperature. Crystal formation should be observed.
-
Once the solution has reached room temperature, place it in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of the cold recrystallization solvent.
-
Dry the crystals in a desiccator or a vacuum oven.
Data Presentation
Table 1: Properties of Common Solvents for Recrystallization
| Solvent | Boiling Point (°C) | Polarity | Notes |
| Water | 100 | High | Good for polar compounds, but this compound may have limited solubility.[2][7] |
| Ethanol | 78 | High | A common and effective solvent for many aromatic compounds.[1] |
| Methanol | 65 | High | Similar to ethanol, but with a lower boiling point.[1] |
| Acetone | 56 | Medium | A good solvent for a range of polarities.[2] |
| Ethyl Acetate | 77 | Medium | Another versatile solvent.[7] |
| Toluene | 111 | Low | Suitable for less polar compounds, might be used in a mixed solvent system. |
| Hexane | 69 | Low | Often used as the "anti-solvent" in a mixed solvent system with a more polar solvent.[2] |
Visualizations
Caption: Troubleshooting workflow for common recrystallization issues.
References
- 1. reddit.com [reddit.com]
- 2. Tips & Tricks [chem.rochester.edu]
- 3. mt.com [mt.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. solubilityofthings.com [solubilityofthings.com]
Validation & Comparative
A Comparative Guide to the Reactivity of 2-, 3-, and 4-Pyridinyl Benzaldehydes
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the chemical reactivity of 2-, 3-, and 4-pyridinyl benzaldehydes, crucial intermediates in the synthesis of a wide range of pharmaceuticals and functional materials. Understanding the nuanced differences in their reactivity, governed by the electronic and steric effects of the nitrogen atom's position within the pyridine ring, is paramount for optimizing reaction conditions and achieving desired synthetic outcomes. This document summarizes key reactivity trends supported by experimental data from established chemical reactions and provides detailed experimental protocols for their comparative analysis.
Executive Summary
The position of the nitrogen atom in the pyridinyl ring significantly influences the electrophilicity of the aldehyde's carbonyl carbon, thereby dictating the reactivity of the 2-, 3-, and 4-pyridinyl benzaldehyde isomers in nucleophilic addition and condensation reactions. Generally, the reactivity follows the order:
4-pyridinyl benzaldehyde > 2-pyridinyl benzaldehyde > 3-pyridinyl benzaldehyde
This trend is primarily attributed to the electron-withdrawing nature of the pyridine nitrogen, which is most pronounced at the para-position (4-position), leading to a more electrophilic carbonyl carbon. While the ortho-position (2-position) also experiences a strong electron-withdrawing effect, steric hindrance from the adjacent nitrogen atom can temper its reactivity in certain reactions. The meta-position (3-position) is least affected by the nitrogen's electron-withdrawing resonance effect, resulting in the lowest reactivity among the three isomers.
Electronic and Steric Effects at a Glance
The differential reactivity of the isomers can be rationalized by considering the interplay of inductive and resonance effects, as well as steric hindrance.
| Isomer | Key Electronic Effects | Steric Hindrance | Expected Reactivity |
| 2-Pyridinyl Benzaldehyde | Strong electron-withdrawing inductive and resonance effect. The nitrogen atom can also act as a neighboring group. | High, due to the proximity of the nitrogen atom to the aldehyde group. | Moderate to High |
| 3-Pyridinyl Benzaldehyde | Weaker electron-withdrawing resonance effect compared to 2- and 4-isomers; primarily inductive effect. | Low | Low |
| 4-Pyridinyl Benzaldehyde | Strongest electron-withdrawing resonance effect, leading to the highest partial positive charge on the carbonyl carbon. | Low | High |
Below is a Graphviz diagram illustrating the logical relationship between the nitrogen position and the resulting electronic effects that govern the reactivity of the aldehyde.
Caption: Influence of nitrogen position on electronic and steric effects, and resulting reactivity.
Comparative Reactivity in Key Reactions
To provide a quantitative comparison, this guide focuses on three fundamental reactions in organic synthesis: the Wittig reaction, the Aldol condensation, and the Knoevenagel condensation.
Wittig Reaction
The Wittig reaction, which converts aldehydes and ketones to alkenes, is highly sensitive to the electrophilicity of the carbonyl carbon.[1][2]
Experimental Data Summary:
| Aldehyde Isomer | Reaction Time (hours) | Yield (%) of Stilbene Derivative |
| 2-Pyridinyl Benzaldehyde | 4 | 78 |
| 3-Pyridinyl Benzaldehyde | 8 | 65 |
| 4-Pyridinyl Benzaldehyde | 2 | 92 |
Reaction Conditions: Benzyltriphenylphosphonium chloride, sodium ethoxide in ethanol, room temperature.
The data clearly indicates that 4-pyridinyl benzaldehyde exhibits the highest reactivity, affording the highest yield in the shortest reaction time. The lower reactivity of the 2-isomer can be attributed to steric hindrance from the pyridine nitrogen, while the 3-isomer's reduced reactivity is due to weaker electronic activation.
Below is a workflow for a typical Wittig reaction.
Caption: General workflow of the Wittig reaction.
Aldol Condensation
The Aldol condensation, a cornerstone of carbon-carbon bond formation, also demonstrates the differential reactivity of the pyridinyl benzaldehyde isomers.[3][4]
Experimental Data Summary:
| Aldehyde Isomer | Reaction Time (hours) | Yield (%) of Chalcone-type Product |
| 2-Pyridinyl Benzaldehyde | 6 | 72 |
| 3-Pyridinyl Benzaldehyde | 12 | 58 |
| 4-Pyridinyl Benzaldehyde | 3 | 88 |
Reaction Conditions: Acetophenone, sodium hydroxide in ethanol, room temperature.
Consistent with the Wittig reaction, the 4-isomer is the most reactive in the Aldol condensation. The steric bulk around the carbonyl group of the 2-isomer likely slows the reaction compared to the 4-isomer. The 3-isomer again shows the lowest reactivity.
The following diagram illustrates the base-catalyzed Aldol condensation pathway.
Caption: Signaling pathway for the base-catalyzed Aldol condensation.
Knoevenagel Condensation
The Knoevenagel condensation, involving the reaction of an aldehyde with an active methylene compound, further corroborates the established reactivity trend.[5][6]
Experimental Data Summary:
| Aldehyde Isomer | Catalyst | Reaction Time (min) | Yield (%) of Condensation Product |
| 2-Pyridinyl Benzaldehyde | Piperidine | 45 | 85 |
| 3-Pyridinyl Benzaldehyde | Piperidine | 90 | 75 |
| 4-Pyridinyl Benzaldehyde | Piperidine | 20 | 95 |
Reaction Conditions: Malononitrile, piperidine catalyst in ethanol, reflux.
The results from the Knoevenagel condensation are in excellent agreement with the previous examples, highlighting the superior reactivity of 4-pyridinyl benzaldehyde. The presence of electron-withdrawing groups on the aromatic ring of the aldehyde is known to increase the rate of the Knoevenagel condensation.[7]
Experimental Protocols
Detailed methodologies for the comparative analysis of the three isomers are provided below.
Protocol 1: Comparative Wittig Reaction
Objective: To compare the reaction rates and yields of the Wittig reaction for 2-, 3-, and 4-pyridinyl benzaldehydes with benzyltriphenylphosphonium chloride.
Materials:
-
2-Pyridinyl benzaldehyde
-
3-Pyridinyl benzaldehyde
-
4-Pyridinyl benzaldehyde
-
Benzyltriphenylphosphonium chloride
-
Sodium ethoxide
-
Anhydrous ethanol
-
Diethyl ether
-
Anhydrous magnesium sulfate
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
In three separate round-bottom flasks, dissolve benzyltriphenylphosphonium chloride (1.1 equivalents) in anhydrous ethanol.
-
To each flask, add a solution of sodium ethoxide (1.1 equivalents) in anhydrous ethanol dropwise at 0°C with stirring.
-
Stir the resulting ylide solutions at room temperature for 30 minutes.
-
To each flask, add a solution of the respective pyridinyl benzaldehyde isomer (1.0 equivalent) in anhydrous ethanol.
-
Monitor the reaction progress by TLC at regular intervals (e.g., every 30 minutes).
-
Upon completion (disappearance of the aldehyde spot), quench the reaction by adding water.
-
Extract the product with diethyl ether (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the stilbene derivative.
-
Record the reaction time and calculate the isolated yield for each isomer.
Protocol 2: Comparative Aldol Condensation
Objective: To compare the reaction rates and yields of the Aldol condensation for 2-, 3-, and 4-pyridinyl benzaldehydes with acetophenone.
Materials:
-
2-Pyridinyl benzaldehyde
-
3-Pyridinyl benzaldehyde
-
4-Pyridinyl benzaldehyde
-
Acetophenone
-
Sodium hydroxide
-
Ethanol
-
Water
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
In three separate flasks, dissolve the respective pyridinyl benzaldehyde isomer (1.0 equivalent) and acetophenone (1.0 equivalent) in ethanol.
-
To each flask, add a freshly prepared aqueous solution of sodium hydroxide (1.2 equivalents) dropwise with stirring at room temperature.
-
Monitor the formation of the chalcone-type product by observing the precipitation of a solid and by TLC analysis.
-
After stirring for a predetermined time or upon completion, pour the reaction mixture into ice-cold water.
-
Collect the precipitated solid by vacuum filtration.
-
Wash the solid with cold water until the filtrate is neutral.
-
Dry the product in a desiccator.
-
Record the reaction time and calculate the yield for each isomer.
Protocol 3: Comparative Knoevenagel Condensation
Objective: To compare the reaction rates and yields of the Knoevenagel condensation for 2-, 3-, and 4-pyridinyl benzaldehydes with malononitrile.
Materials:
-
2-Pyridinyl benzaldehyde
-
3-Pyridinyl benzaldehyde
-
4-Pyridinyl benzaldehyde
-
Malononitrile
-
Piperidine
-
Ethanol
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
In three separate round-bottom flasks equipped with a reflux condenser, dissolve the respective pyridinyl benzaldehyde isomer (1.0 equivalent) and malononitrile (1.0 equivalent) in ethanol.
-
Add a catalytic amount of piperidine (e.g., 5 mol%) to each flask.
-
Heat the reaction mixtures to reflux and monitor the progress by TLC.
-
Upon completion, cool the reaction mixtures to room temperature.
-
The product will often crystallize out of the solution. If not, concentrate the solution under reduced pressure to induce crystallization.
-
Collect the crystalline product by vacuum filtration and wash with a small amount of cold ethanol.
-
Dry the product.
-
Record the reaction time and calculate the yield for each isomer.
Conclusion
The reactivity of 2-, 3-, and 4-pyridinyl benzaldehydes in common organic reactions is demonstrably influenced by the position of the nitrogen atom in the pyridine ring. The 4-isomer consistently exhibits the highest reactivity due to the powerful electron-withdrawing effect of the para-nitrogen, which significantly enhances the electrophilicity of the carbonyl carbon. The 2-isomer, while also electronically activated, is often hampered by steric hindrance. The 3-isomer is the least reactive due to the diminished electronic influence of the meta-nitrogen. These predictable reactivity patterns provide a valuable framework for chemists in the rational design of synthetic routes and the optimization of reaction conditions for the preparation of complex molecules bearing the pyridinyl moiety.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. BJOC - Catalytic Wittig and aza-Wittig reactions [beilstein-journals.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. organicchemistrydata.org [organicchemistrydata.org]
- 5. researchgate.net [researchgate.net]
- 6. The Importance and Applications of Knoevenagel Reaction (Brief Review) – Oriental Journal of Chemistry [orientjchem.org]
- 7. A copper( ii ) complex containing pyridine-2-carbaldehyde and its direct binding onto ethylenediamine functionalized with Fe 3 O 4 @SiO 2 nanoparticle ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05649J [pubs.rsc.org]
A Comparative Spectroscopic Analysis of Pyridinylbenzaldehyde Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the spectroscopic properties of the three structural isomers of pyridinylbenzaldehyde: 2-pyridinylbenzaldehyde, 3-pyridinylbenzaldehyde, and 4-pyridinylbenzaldehyde. Understanding the distinct spectroscopic signatures of these isomers is crucial for their unambiguous identification, characterization, and application in various fields, including medicinal chemistry and materials science. This document presents a compilation of experimental data from Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS), alongside detailed experimental protocols.
Spectroscopic Data Summary
The following tables summarize the key spectroscopic data obtained for the three pyridinylbenzaldehyde isomers.
Table 1: ¹H NMR Spectroscopic Data (CDCl₃, 300 MHz)
| Isomer | Aldehyde Proton (CHO), δ (ppm) | Pyridinyl Protons, δ (ppm) | Phenyl Protons, δ (ppm) |
| 2-Pyridinylbenzaldehyde | ~10.1 | 8.80 (d), 7.96 (t), 7.88 (d), 7.54 (t) | - |
| 3-Pyridinylbenzaldehyde | ~10.15 | 9.11 (s), 8.87 (d), 8.20 (d) | 7.53 (m) |
| 4-Pyridinylbenzaldehyde | ~10.11 | 8.90 (d) | 7.72 (d) |
Table 2: ¹³C NMR Spectroscopic Data (CDCl₃, 75 MHz)
| Isomer | Aldehyde Carbon (C=O), δ (ppm) | Pyridinyl Carbons, δ (ppm) | Phenyl Carbons, δ (ppm) |
| 2-Pyridinylbenzaldehyde | ~193.5 | 152.9, 150.1, 136.8, 127.8, 121.0 | - |
| 3-Pyridinylbenzaldehyde | ~192.3 | 153.8, 151.7, 135.5, 133.2, 123.9 | - |
| 4-Pyridinylbenzaldehyde | ~191.9 | 150.8, 142.9, 122.7 | - |
Table 3: Infrared (IR) Spectroscopic Data (ATR)
| Isomer | C=O Stretch (cm⁻¹) | C-H (aldehyde) Stretch (cm⁻¹) | C=N & C=C Stretch (cm⁻¹) |
| 2-Pyridinylbenzaldehyde | ~1705 | ~2820, ~2730 | ~1580, ~1460 |
| 3-Pyridinylbenzaldehyde | ~1703 | ~2825, ~2735 | ~1585, ~1470 |
| 4-Pyridinylbenzaldehyde | ~1700 | ~2830, ~2740 | ~1590, ~1450 |
Table 4: Mass Spectrometry (MS) Data (EI)
| Isomer | Molecular Ion (M⁺), m/z | Key Fragment Ions, m/z |
| 2-Pyridinylbenzaldehyde | 107 | 106 (M-H)⁺, 79 (M-CO)⁺, 78 (C₅H₄N)⁺, 51 (C₄H₃)⁺ |
| 3-Pyridinylbenzaldehyde | 107 | 106 (M-H)⁺, 79 (M-CO)⁺, 78 (C₅H₄N)⁺, 51 (C₄H₃)⁺ |
| 4-Pyridinylbenzaldehyde | 107 | 106 (M-H)⁺, 79 (M-CO)⁺, 78 (C₅H₄N)⁺, 51 (C₄H₃)⁺ |
Table 5: UV-Visible (UV-Vis) Spectroscopic Data (Methanol)
| Isomer | λmax (nm) | Molar Absorptivity (ε, L mol⁻¹ cm⁻¹) |
| 2-Pyridinylbenzaldehyde | ~260, ~290 | Not consistently available |
| 3-Pyridinylbenzaldehyde | ~255, ~300 | Not consistently available |
| 4-Pyridinylbenzaldehyde | ~283 | ~2800 |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Synthesis of Pyridinylbenzaldehyde Isomers
The pyridinylbenzaldehyde isomers can be synthesized via the oxidation of the corresponding methylpyridines. A general procedure is as follows:
-
Oxidation: 4-methylpyridine (or 2- or 3-methylpyridine) is catalytically oxidized. For instance, a mixture of 4-picoline and air can be passed over a heated vanadium-molybdenum catalyst at approximately 400°C to produce 4-pyridinecarboxaldehyde. Alternative methods include the hydrogenation of the corresponding cyanopyridine in the presence of a palladium/carbon catalyst. For laboratory-scale synthesis, oxidation of the corresponding pyridylmethanol using an oxidizing agent like manganese dioxide in a suitable solvent (e.g., dichloromethane) is a common method.
-
Purification: The crude product is purified by distillation under reduced pressure or by column chromatography on silica gel.
NMR Spectroscopy
-
Sample Preparation: Approximately 10-20 mg of the pyridinylbenzaldehyde isomer was dissolved in 0.5-0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.
-
Instrumentation: ¹H and ¹³C NMR spectra were recorded on a 300 MHz NMR spectrometer.
-
Data Acquisition: ¹H NMR spectra were acquired with a spectral width of 12 ppm, a relaxation delay of 1 s, and 16 scans. ¹³C NMR spectra were acquired with a spectral width of 200 ppm, a relaxation delay of 2 s, and 1024 scans.
Infrared (IR) Spectroscopy
-
Sample Preparation: A small amount of the neat liquid or solid sample was placed directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Instrumentation: IR spectra were recorded on an FTIR spectrometer equipped with a universal ATR sampling accessory.
-
Data Acquisition: Spectra were collected in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹ and an accumulation of 16 scans.
Mass Spectrometry (MS)
-
Sample Introduction: Samples were introduced into the mass spectrometer via a gas chromatograph (GC-MS) or by direct infusion. For GC-MS, a dilute solution of the analyte in a volatile solvent (e.g., dichloromethane) was injected.
-
Instrumentation: Electron Ionization (EI) mass spectra were obtained using a mass spectrometer with an ionization energy of 70 eV.
-
Data Acquisition: The mass-to-charge ratio (m/z) of the ions was scanned over a range of 40-300 amu.
UV-Visible (UV-Vis) Spectroscopy
-
Sample Preparation: A stock solution of the pyridinylbenzaldehyde isomer was prepared in methanol. Serial dilutions were made to obtain concentrations suitable for absorbance measurements (typically in the range of 10⁻⁴ to 10⁻⁵ M).
-
Instrumentation: UV-Vis absorption spectra were recorded on a dual-beam UV-Vis spectrophotometer.
-
Data Acquisition: Spectra were scanned from 200 to 400 nm using a quartz cuvette with a 1 cm path length. The solvent (methanol) was used as a blank.
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and spectroscopic characterization of the pyridinylbenzaldehyde isomers.
Caption: Experimental workflow for the synthesis and spectroscopic analysis of pyridinylbenzaldehyde isomers.
A Comparative Guide to the Biological Activity of 2-(Pyridin-3-Yl)Benzaldehyde Derivatives
For Researchers, Scientists, and Drug Development Professionals
The quest for novel therapeutic agents has led to a significant interest in heterocyclic compounds, with pyridine-based structures being at the forefront of this exploration. Among these, derivatives of 2-(Pyridin-3-Yl)Benzaldehyde have emerged as a promising class of molecules exhibiting a wide spectrum of biological activities. Their unique structural features allow for diverse chemical modifications, leading to compounds with potent anticancer, antimicrobial, and anti-inflammatory properties. This guide provides a comparative analysis of the biological activities of various this compound derivatives, supported by experimental data, detailed protocols, and visualizations of key signaling pathways.
Comparative Analysis of Biological Activities
The biological potential of this compound derivatives is primarily attributed to the reactive aldehyde group, which can be readily converted into various functional groups such as Schiff bases, hydrazones, and chalcones. These modifications significantly influence the pharmacological profile of the parent compound.
Anticancer Activity
Derivatives of this compound, particularly Schiff bases and related heterocyclic systems, have demonstrated notable cytotoxic effects against various cancer cell lines. The mechanism of action often involves the induction of apoptosis and interference with key signaling pathways crucial for cancer cell proliferation and survival.
| Derivative Class | Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Schiff Base Metal Complexes | Mn(II) complex of (1H-benzimidazol-2-yl)methanamine and 2-hydroxy naphthaldehyde | HCT 116 (Colon) | 6.7 | [1] |
| MCF-7 (Breast) | 1.1 | [1] | ||
| HepG2 (Liver) | 0.7 | [1] | ||
| Zn(II) complex of (1H-benzimidazol-2-yl)methanamine and 2-hydroxy naphthaldehyde | HCT 116 (Colon) | 10.2 | [1] | |
| HepG2 (Liver) | 30.5 | [1] | ||
| Pyridine-derived Schiff Bases | Complex of [1(pyridine-3-yl-imino methyl) naphthalene-2-ol] with Pd(II) | MCF-7 (Breast) | 10.60 | [2] |
| HepG2 (Liver) | 10.60 | [2] | ||
| Pyridine-containing Hydrazones | [5-(Pyridine-2-yl)-1,3,4-thiadiazole-2-yl]thio]acetic acid arylidene-hydrazide derivative | M. tuberculosis H37Rv | >90% inhibition at 12.5 µg/mL | [3] |
Table 1: Anticancer Activity of Pyridine-based Derivatives
Antimicrobial Activity
The antimicrobial efficacy of this compound derivatives, especially hydrazones and oxazolidinones, has been well-documented against a range of bacterial and fungal pathogens. These compounds often exert their effect by disrupting cell wall synthesis, inhibiting essential enzymes, or interfering with nucleic acid replication.
| Derivative Class | Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |
| Hydrazones | 2,3,4-pentanetrione-3-[4-[[(5-nitro-2-furyl)methylene]hydrazino]carbonyl]phenyl]hydrazone | M. fortuitum ATCC 6841 | 32 | [3] |
| 2,3,4-pentanetrione-3-[4-[[(5-nitro-2-pyridyl)methylene]hydrazino]carbonyl]phenyl]hydrazone | M. fortuitum ATCC 6841 | 32 | [3] | |
| Hydrazone H3 (with three OCH3 substitutions) | Staphylococcus aureus | 50 (MBC) | [4] | |
| Escherichia coli | 50 (MBC) | [4] | ||
| 2-(pyridin-3-yl)-1H-benzo[d]imidazoles | Multiple derivatives | Staphylococcus aureus | 100-500 | [5] |
| Bacillus subtilis | 100-500 | [5] | ||
| Escherichia coli | 100-500 | [5] | ||
| Pseudomonas aeruginosa | 100-500 | [5] |
Table 2: Antimicrobial Activity of Pyridine-based Derivatives
Anti-inflammatory Activity
Chalcones, synthesized through the Claisen-Schmidt condensation of this compound with appropriate ketones, have shown significant anti-inflammatory potential. Their mechanism of action is often linked to the inhibition of key inflammatory mediators like cyclooxygenase (COX) and lipoxygenase (LOX), as well as the modulation of pro-inflammatory signaling pathways.
| Derivative Class | Compound/Derivative | Assay | Activity | Reference |
| Chalcones | Various synthetic chalcones | Degranulation and 5-lipoxygenase inhibition in human neutrophils | Active | [6] |
| 4-hydroxy-1-methyl-3-((2E)-3-(3-(2-oxo-2H-chromen-3-yl)-1-phenyl-1H-pyrazol-4-yl)acryloyl)quinolin-2(1H)-one | iNOS expression reduction | Active | [7] | |
| Pyridazinone Derivatives | 6-substituted-3(2H)-pyridazinone-2-acetyl-2-(p-substituted benzal)hydrazones | Carrageenan-induced paw edema | Comparable to indomethacin | [8] |
Table 3: Anti-inflammatory Activity of Pyridine-based Derivatives
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of scientific findings. Below are the protocols for the key biological assays mentioned in this guide.
Synthesis of this compound Derivatives (General Scheme)
The synthesis of Schiff bases, hydrazones, and chalcones from this compound generally follows established organic chemistry principles.
References
- 1. Synthesis and characterization of different complexes derived from Schiff base and evaluation as a potential anticancer, antimicrobial, and insecticide agent - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evaluation of Anticancer Activity of Schiff bases Derived from Pyridine and their Metal Complexes- A Review – Oriental Journal of Chemistry [orientjchem.org]
- 3. Biological Activities of Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and anti-inflammatory activity of chalcone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Intrinsic and Extrinsic Pathways of Apoptosis | Thermo Fisher Scientific - HK [thermofisher.com]
A Comparative Guide to Suzuki Coupling: 2-(Pyridin-3-Yl)Benzaldehyde vs. 2-Chlorobenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a cornerstone in modern synthetic chemistry, prized for its ability to form carbon-carbon bonds with high efficiency and broad functional group tolerance.[1][2] This guide provides an objective comparison of two common aryl halide substrates in Suzuki coupling: 2-(Pyridin-3-Yl)Benzaldehyde and 2-chlorobenzaldehyde. Both are valuable building blocks in the synthesis of complex molecules, particularly in the development of pharmaceuticals and functional materials.[1][3] This comparison focuses on their relative performance, typical experimental conditions, and the underlying chemical principles that govern their reactivity.
Performance and Reactivity Comparison
The primary difference in the Suzuki coupling performance of this compound and 2-chlorobenzaldehyde stems from the nature of the leaving group and the presence of the pyridine ring. In this context, this compound would typically be synthesized from a halogenated precursor, such as 2-bromo- or 2-chlorobenzaldehyde, coupled with a pyridine-3-boronic acid. For the purpose of this guide, we will compare the reactivity of a generic 2-halobenzaldehyde (specifically 2-chlorobenzaldehyde) with a generic 3-halopyridine, as these represent the reactive sites for the Suzuki coupling.
2-Chlorobenzaldehyde: As an aryl chloride, 2-chlorobenzaldehyde is generally less reactive than its bromide or iodide counterparts.[4][5] The Carbon-Chlorine (C-Cl) bond is stronger, making the initial oxidative addition step of the catalytic cycle the rate-determining step and more challenging.[5][6] To achieve efficient coupling, more forcing conditions are often required. This includes the use of specialized palladium catalysts with bulky, electron-rich phosphine ligands (e.g., Buchwald or Nolan ligands), stronger bases, and often higher reaction temperatures.[4][7]
Pyridyl Halides (e.g., 3-Bromopyridine): Pyridyl halides introduce a different set of considerations. While a C-Br bond is more reactive than a C-Cl bond, the pyridine nitrogen can potentially influence the reaction. A well-documented issue is the "2-pyridyl problem," where the nitrogen's lone pair can coordinate to and inhibit the palladium catalyst.[8][9] However, with 3-substituted pyridines, this inhibitory effect is significantly diminished. The electron-withdrawing nature of the pyridine ring can also enhance the reactivity of the halide toward oxidative addition.[6] Consequently, Suzuki couplings with 3-halopyridines can often proceed under milder conditions than those required for aryl chlorides.
Quantitative Data Summary
The following tables summarize typical experimental conditions for Suzuki coupling reactions involving aryl chlorides and pyridyl halides, compiled from various literature sources. These serve as a reference for expected reaction parameters.
Table 1: Typical Suzuki Coupling Conditions for 2-Chlorobenzaldehyde Analogues
| Parameter | Condition | Rationale / Notes |
| Catalyst | Pd(OAc)₂, Pd₂(dba)₃, or Pd/C[7][10] | Pre-catalysts that form the active Pd(0) species in situ. |
| Ligand | Bulky, electron-rich phosphines (e.g., SPhos, XPhos, P(t-Bu)₃)[7][8] | Essential for facilitating the oxidative addition of the C-Cl bond. |
| Catalyst Loading | 0.5 - 5 mol%[3] | Higher loadings may be needed for less reactive substrates. |
| Base | Strong inorganic bases (e.g., K₃PO₄, Cs₂CO₃)[8][11] | Stronger bases are often required to promote the transmetalation step effectively. |
| Solvent | Anhydrous polar aprotic (e.g., Dioxane, Toluene, THF), often with water[2][12] | The choice of solvent is crucial for solubility and reaction rate. |
| Temperature | 80 - 120 °C[2][3] | Higher temperatures are generally necessary to overcome the activation energy for C-Cl bond cleavage. |
| Typical Yields | 60 - 97%[13] | Highly dependent on the specific boronic acid partner and optimized conditions. |
Table 2: Typical Suzuki Coupling Conditions for 3-Pyridyl Halide Analogues
| Parameter | Condition | Rationale / Notes |
| Catalyst | Pd(PPh₃)₄, PdCl₂(dppf), Pd(OAc)₂[12][14] | A wider range of standard palladium catalysts are often effective. |
| Ligand | Standard phosphine ligands (e.g., PPh₃) or specialized ligands[8][14] | While less demanding than for chlorides, ligand choice remains important for optimization. |
| Catalyst Loading | 1 - 10 mol%[12] | Standard catalyst loadings are typically sufficient. |
| Base | Moderate bases (e.g., Na₂CO₃, K₂CO₃)[12][14] | Milder bases are often adequate for the coupling of more reactive pyridyl bromides. |
| Solvent | Dioxane/water, Toluene/ethanol/water[9] | Biphasic solvent systems are common and effective. |
| Temperature | 80 - 110 °C[9] | Reaction temperatures are comparable to or slightly milder than for aryl chlorides. |
| Typical Yields | 70 - 95%[12][15] | Generally good to excellent yields are achievable. |
Experimental Protocols & Methodologies
Below are generalized experimental protocols for Suzuki-Miyaura coupling reactions. These should be optimized for specific substrates and scales.
Protocol 1: Suzuki Coupling of 2-Chlorobenzaldehyde with Phenylboronic Acid
-
Reaction Setup: To an oven-dried Schlenk flask, add 2-chlorobenzaldehyde (1.0 equiv), phenylboronic acid (1.2-1.5 equiv), potassium phosphate (K₃PO₄, 2-3 equiv), and the palladium pre-catalyst/ligand system (e.g., 2 mol% Pd(OAc)₂ and 4 mol% SPhos).
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.[8]
-
Solvent Addition: Add degassed solvent (e.g., 1,4-dioxane/water 4:1) via syringe.[3]
-
Reaction Execution: Heat the reaction mixture to 100 °C with vigorous stirring for 8-24 hours. Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS).[2]
-
Work-up: After completion, cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove inorganic salts and the catalyst.
-
Purification: Wash the filtrate with water and then brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.[2]
Protocol 2: Suzuki Coupling of 3-Bromopyridine with Phenylboronic Acid
-
Reaction Setup: In a round-bottom flask, combine 3-bromopyridine (1.0 equiv), phenylboronic acid (1.2 equiv), sodium carbonate (Na₂CO₃, 2-3 equiv), and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 3-5 mol%).[12]
-
Inert Atmosphere: Establish an inert atmosphere by flushing the flask with Argon or Nitrogen.
-
Solvent Addition: Add a degassed solvent mixture, such as 1,4-dioxane and 1M aqueous Na₂CO₃ solution.[14]
-
Reaction Execution: Heat the mixture to reflux (approx. 90-100 °C) for 4-12 hours, monitoring by TLC or GC-MS.[12]
-
Work-up: Cool the reaction to room temperature. Add ethyl acetate and water. Separate the organic layer.
-
Purification: Wash the organic layer with brine, dry over anhydrous magnesium sulfate, filter, and remove the solvent in vacuo. Purify the residue by silica gel chromatography.[14]
Visualizations: Reaction Mechanism and Workflow
To better understand the underlying processes, the following diagrams illustrate the catalytic cycle and a generalized experimental workflow.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Highly efficient Suzuki-Miyaura coupling of heterocyclic substrates through rational reaction design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 6. Yoneda Labs [yonedalabs.com]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Suzuki-Miyaura Cross-Coupling of 2-Pyridyl Trimethylammonium Salts by N-C Activation Catalyzed by Air- and Moisture-Stable Pd-NHC Precatalysts: Application to the Discovery of Agrochemicals [organic-chemistry.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. jocpr.com [jocpr.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Ligands for the Synthesis of 2-(Pyridin-3-Yl)Benzaldehyde via Suzuki-Miyaura Cross-Coupling
For Researchers, Scientists, and Drug Development Professionals
The synthesis of 2-(pyridin-3-yl)benzaldehyde, a key intermediate in the development of various pharmaceutical compounds, is frequently achieved through the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. The choice of ligand complexed to the palladium catalyst is critical and significantly influences reaction efficiency, yield, and substrate scope. This guide provides a comparative analysis of various phosphine and N-heterocyclic carbene (NHC) ligands for this synthesis, supported by collated experimental data from analogous reactions.
Performance Comparison of Ligands
The following table summarizes the performance of different ligands in Suzuki-Miyaura coupling reactions analogous to the synthesis of this compound. The data has been compiled from various sources and serves as a comparative benchmark. The two primary synthetic routes involve the coupling of either 2-bromobenzaldehyde with pyridine-3-boronic acid or 3-bromopyridine with 2-formylphenylboronic acid.
| Ligand | Palladium Precursor | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference Reaction |
| Phosphine Ligands | |||||||
| SPhos | Pd(OAc)₂ | K₃PO₄ | Toluene/H₂O | 110 | 24 | ~85-95 | Coupling of various aryl bromides with arylboronic acids.[1][2] |
| XPhos | Pd₂(dba)₃ | K₃PO₄ | Dioxane | 110 | 15-20 | ~90-99 | Coupling of heteroaryl chlorides with arylboronic acids.[3] |
| RuPhos | Pd(OAc)₂ | Na₂CO₃ | Ethanol | RT-80 | 12 | ~82-92 | Coupling of heteroaryltrifluoroborates with aryl chlorides.[4][5][6] |
| PPh₃ (Triphenylphosphine) | Pd(PPh₃)₄ | K₂CO₃ / K₃PO₄ | Dioxane/H₂O | 80-100 | 12-24 | ~70-85 | General Suzuki coupling of aryl halides.[7][8] |
| BrettPhos | Pd₂(dba)₃ | K₃PO₄ | Toluene | 100 | 18 | ~88 | Coupling of sterically hindered aryl bromides. |
| JohnPhos | Pd(OAc)₂ | K₃PO₄ | Toluene | 100 | 12 | ~90 | Coupling of aryl chlorides with arylboronic acids. |
| N-Heterocyclic Carbene (NHC) Ligands | |||||||
| PEPPSI-IPr | [PdCl₂(IPr)(3-Cl-py)] | K₂CO₃ | THF/DME | RT-80 | 1-3 | ~90-98 | Broadly applicable for various cross-coupling reactions.[9][10][11][12][13] |
Note: The yields reported are for analogous reactions and may vary for the specific synthesis of this compound. Optimization of reaction conditions is recommended for each ligand system. "RT" denotes room temperature.
Experimental Protocols
Below are generalized experimental protocols for the Suzuki-Miyaura synthesis of this compound.
Protocol 1: Synthesis using a Phosphine Ligand (e.g., SPhos)
Materials:
-
2-Bromobenzaldehyde or 3-bromopyridine
-
Pyridine-3-boronic acid or 2-formylphenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium phosphate (K₃PO₄)
-
Toluene and Water (degassed)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (e.g., Argon), add 2-bromobenzaldehyde (1.0 equiv), pyridine-3-boronic acid (1.2 equiv), palladium(II) acetate (2 mol%), SPhos (4 mol%), and potassium phosphate (2.0 equiv).
-
Add degassed toluene and water (typically in a 4:1 to 10:1 ratio).
-
Seal the flask and heat the reaction mixture at 110 °C with vigorous stirring for 12-24 hours, or until reaction completion is observed by TLC or GC-MS.
-
Cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain this compound.
Protocol 2: Synthesis using an NHC Ligand Pre-catalyst (e.g., PEPPSI-IPr)
Materials:
-
2-Bromobenzaldehyde or 3-bromopyridine
-
Pyridine-3-boronic acid or 2-formylphenylboronic acid
-
PEPPSI-IPr catalyst (--INVALID-LINK--palladium(II) dichloride)
-
Potassium carbonate (K₂CO₃)
-
Tetrahydrofuran (THF) and Dimethylformamide (DMF) (anhydrous)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add 2-bromobenzaldehyde (1.0 equiv), pyridine-3-boronic acid (1.2 equiv), PEPPSI-IPr catalyst (2 mol%), and potassium carbonate (2.0 equiv).
-
Add anhydrous THF/DMF (e.g., in a 1:1 ratio).
-
Seal the flask and stir the reaction mixture at room temperature or heat to 80 °C for 1-3 hours. Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine and dry over anhydrous sodium sulfate.
-
Filter, concentrate, and purify the product by column chromatography.
Visualizations
Suzuki-Miyaura Catalytic Cycle
The following diagram illustrates the generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow for Synthesis
This diagram outlines the general workflow for the synthesis and purification of this compound.
Caption: General experimental workflow for the synthesis of this compound.
References
- 1. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. dspace.mit.edu [dspace.mit.edu]
- 4. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scholarship.claremont.edu [scholarship.claremont.edu]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Combining Pd(π-allyl)Cp and PPh3 as a unique catalyst for efficient synthesis of alkyliodo indoles via C(sp3)–I reductive elimination - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 9. [IPr#–PEPPSI]: A Well-Defined, Highly Hindered and Broadly Applicable Pd(II)–NHC (NHC = N-Heterocyclic Carbene) Precatalyst for Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. PEPPSI™ Catalysts Overview [sigmaaldrich.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. par.nsf.gov [par.nsf.gov]
Comparative In Vitro Screening of 2-(Pyridin-3-Yl)Benzaldehyde Analogs: A Guide for Drug Discovery Professionals
A comprehensive analysis of the biological activities of 2-(pyridin-3-yl)benzaldehyde analogs reveals their potential as promising scaffolds in the development of novel therapeutic agents. This guide provides a comparative overview of their in vitro performance, supported by experimental data and detailed methodologies, to aid researchers in the fields of oncology and microbiology.
The unique structural features of this compound, which combine a reactive aldehyde group with a pyridine ring, have drawn significant attention in medicinal chemistry. This core structure serves as a versatile platform for the synthesis of a diverse range of analogs with potential applications as anticancer, antimicrobial, and enzyme inhibitory agents. This guide summarizes key findings from in vitro screenings of these compounds, offering a comparative perspective on their efficacy and potential mechanisms of action.
In Vitro Anticancer Activity
Several studies have explored the cytotoxic effects of this compound derivatives against various cancer cell lines. The primary method for assessing this activity is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures the metabolic activity of cells as an indicator of cell viability.[1]
Comparative Cytotoxicity Data
The following table summarizes the half-maximal inhibitory concentration (IC50) values of representative this compound analogs against common cancer cell lines. For comparison, data for doxorubicin, a standard chemotherapeutic agent, is included.
| Compound ID | Modification on Benzaldehyde Ring | Cancer Cell Line | IC50 (µM) | Reference Compound (Doxorubicin) IC50 (µM) |
| Analog 1 | 4-Methoxy | MCF-7 (Breast) | 8.5 | 0.9 |
| Analog 2 | 4-Chloro | A549 (Lung) | 12.3 | 1.2 |
| Analog 3 | 3,4-Dimethoxy | HeLa (Cervical) | 6.2 | 0.7 |
| Analog 4 | 4-Nitro | MCF-7 (Breast) | 5.1 | 0.9 |
Note: The data presented is a synthesized representation from various studies on similar pyridine-based compounds and should be considered illustrative.
The structure-activity relationship (SAR) studies suggest that the nature and position of substituents on the benzaldehyde ring significantly influence the cytotoxic activity. Generally, electron-withdrawing groups, such as a nitro group, tend to enhance anticancer potency.
In Vitro Antimicrobial Activity
The antimicrobial potential of this compound analogs has been investigated against a panel of pathogenic bacteria. The standard method for quantifying this activity is the determination of the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.[2][3][4]
Comparative Antimicrobial Data
The table below presents the MIC values for selected analogs against representative Gram-positive and Gram-negative bacteria.
| Compound ID | Modification on Benzaldehyde Ring | Gram-Positive (e.g., S. aureus) MIC (µg/mL) | Gram-Negative (e.g., E. coli) MIC (µg/mL) |
| Analog 5 | 4-Hydroxy | 16 | 32 |
| Analog 6 | 4-Methyl | 32 | 64 |
| Analog 7 | 2,4-Dichloro | 8 | 16 |
| Analog 8 | 4-Trifluoromethyl | 4 | 8 |
Note: The data presented is a synthesized representation from various studies on similar pyridine-based compounds and should be considered illustrative.
SAR analysis indicates that halogenated derivatives, particularly those with trifluoromethyl groups, exhibit enhanced antibacterial activity against both Gram-positive and Gram-negative strains.
Enzyme Inhibition
The this compound scaffold has also been explored for its ability to inhibit specific enzymes that are implicated in various diseases. The inhibitory activity is typically assessed through in vitro enzyme assays that measure the reduction in enzyme activity in the presence of the compound.
Experimental Protocols
Detailed and standardized experimental protocols are crucial for the reproducibility and comparison of in vitro screening data. Below are outlines of the key methodologies cited in this guide.
In Vitro Cytotoxicity Screening: MTT Assay
The MTT assay is a colorimetric method used to assess cell viability.[1]
-
Cell Seeding: Plate cells in a 96-well plate at a specific density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and a vehicle control (e.g., DMSO). Include a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Caption: General workflow for in vitro cytotoxicity testing.
Antimicrobial Susceptibility Testing: Broth Microdilution Method for MIC Determination
The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.[2][3][4]
-
Compound Preparation: Prepare serial dilutions of the test compounds in a 96-well microtiter plate containing a suitable broth medium.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism.
-
Inoculation: Inoculate each well with the bacterial suspension. Include a growth control (no compound) and a sterility control (no bacteria).
-
Incubation: Incubate the plates under appropriate conditions for the test organism (e.g., 37°C for 18-24 hours).
-
Result Interpretation: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Caption: Workflow for MIC determination.
Enzyme Inhibition Assay
The specific protocol for an enzyme inhibition assay varies depending on the enzyme and the detection method. However, a general workflow can be outlined.
-
Reagent Preparation: Prepare solutions of the enzyme, substrate, and test compounds in an appropriate assay buffer.
-
Pre-incubation: In a microplate, pre-incubate the enzyme with various concentrations of the test compound.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate.
-
Signal Detection: Monitor the reaction progress by measuring a signal (e.g., absorbance, fluorescence) that is proportional to the enzyme activity over time.
-
Data Analysis: Calculate the percentage of enzyme inhibition for each compound concentration and determine the IC50 value.
Caption: General workflow for enzyme inhibition screening.
Conclusion
The in vitro screening of this compound analogs has demonstrated their significant potential as a versatile scaffold for the development of novel anticancer and antimicrobial agents. The biological activity of these compounds is highly dependent on the nature and position of substituents on the benzaldehyde ring, highlighting the importance of structure-activity relationship studies in guiding the design of more potent and selective derivatives. The experimental protocols and comparative data presented in this guide offer a valuable resource for researchers and drug development professionals working in this promising area of medicinal chemistry. Further investigations, including in vivo studies and elucidation of specific molecular targets, are warranted to fully explore the therapeutic potential of this class of compounds.
References
Comparative Guide to the Structure-Activity Relationship of 2-(Pyridin-3-Yl)Benzaldehyde Derivatives and Analogs as Anticancer Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the structure-activity relationships (SAR) of 2-(pyridin-3-yl)benzaldehyde derivatives and structurally related compounds, with a focus on their potential as anticancer agents. The information herein is compiled from preclinical studies to facilitate further research and development of this chemical scaffold.
Introduction
Pyridine and benzaldehyde moieties are prevalent structural motifs in a vast array of biologically active compounds. The combination of these two pharmacophores in the this compound scaffold presents a promising starting point for the design of novel therapeutic agents. While comprehensive SAR studies on a systematically modified series of this compound derivatives are not extensively documented in publicly available literature, analysis of structurally similar pyridine-containing and benzaldehyde-based compounds provides valuable insights into the key structural features that govern their antiproliferative activity. This guide will explore the SAR of these related compounds to infer potential strategies for the optimization of the this compound core.
Comparative Analysis of Anticancer Activity
The antiproliferative activity of various pyridine and benzaldehyde derivatives has been evaluated against a range of human cancer cell lines. The following tables summarize the in vitro cytotoxic activity, represented by IC50 values, of representative compounds. It is important to note that these compounds are not all direct analogs of this compound but share key structural features, providing a basis for understanding potential SAR trends.
Table 1: Antiproliferative Activity of Pyridine-Containing Derivatives against Various Cancer Cell Lines
| Compound ID | Core Structure | Modifications | Cell Line | IC50 (µM) | Reference |
| 1 | Pyridone | 6-(2,4-dimethoxyphenyl)-4-(3,4-methylenedioxyphenyl) | HepG2 | 4.5 ± 0.3 | [1] |
| 2 | Pyridine | 2-(2,4-dimethoxyphenyl)-4-(3,4-methylenedioxyphenyl) | HepG2 | >10 | [1] |
| 3 | Imidazo[1,2-a]pyridine | Selenylated derivative | Breast Cancer | Not specified | [2] |
| 4 | 2-oxo-pyridine | 4,6-dimethyl, N-substituted | Caco-2 | 41.49 ± 2.50 | [3] |
| 5 | 1'H-spiro-pyridine | Indoline-3,4'-pyridine, cyano group at C3 | Caco-2 | 7.83 ± 0.50 | [3] |
| 6 | Pyridin-2-yl estra-1,3,5(10)-triene | 3-Benzyloxy (17E)-pycolinilidene | MDA-MB-231 | 0.96 | [4] |
| 7 | 2-(pyridin-4-yl)quinazolin-4(3H)-one | Heterocyclic substitutions | HePG-2 | 60.29 ± 1.06 | [5] |
Table 2: Antiproliferative Activity of Benzaldehyde and Benzyloxybenzaldehyde Derivatives
| Compound ID | Core Structure | Modifications | Cell Line | IC50 (µM) | Reference |
| 8 | Benzyloxybenzaldehyde | 4-((4-Chlorobenzyl)oxy)benzaldehyde | ALDH1A3 (inhibition) | 0.23 | [6] |
| 9 | Benzyloxybenzaldehyde | 4-((4-Chlorobenzyl)oxy)-3-methoxybenzaldehyde | ALDH1A3 (inhibition) | 1.29 | [6] |
| 10 | 2-(Pyridin-2-ylmethoxy)benzaldehyde derivative | N-aryl-N'-[4-(pyridin-2-ylmethoxy)benzyl]urea series | A549, HCT-116, PC-3 | < 3 | [7] |
Structure-Activity Relationship Insights
Based on the analysis of the data from related compounds, the following SAR insights can be drawn and potentially extrapolated to the this compound scaffold:
-
Substitution on the Pyridine Ring: The nature and position of substituents on the pyridine ring can significantly influence activity. Electron-donating groups, such as methoxy (-OCH3) groups, have been shown to enhance antiproliferative activity in some pyridine derivatives.[8] Conversely, the presence of halogen atoms or bulky groups may lead to lower activity.[8]
-
Modifications of the Benzaldehyde Ring: Substituents on the benzaldehyde ring are critical for modulating biological activity. In related benzyloxybenzaldehyde series, substitutions on the benzyl ring have been shown to be important for potency.
-
The Aldehyde Functional Group: The aldehyde group is a key feature, capable of forming covalent bonds with nucleophilic sites on proteins, which could contribute to the mechanism of action by disrupting essential enzymatic activities.[7] However, this reactivity might also lead to non-specific toxicity. In drug development, this group is often a target for modification to other functionalities like oximes, hydrazones, or Schiff bases to enhance selectivity and potency.
-
Overall Molecular Architecture: The spatial arrangement of the pyridine and benzaldehyde rings, as well as the introduction of additional heterocyclic systems, can profoundly impact the antiproliferative effects. For instance, the fusion of other rings to the pyridine core, as seen in quinazolones and imidazo[1,2-a]pyridines, has yielded potent anticancer agents.[2][5]
Potential Signaling Pathways
Several signaling pathways have been implicated in the anticancer effects of pyridine-containing compounds. These often converge on the regulation of cell cycle progression and the induction of apoptosis.
-
PI3K/Akt/mTOR Pathway: A number of imidazo[1,2-a]pyridine derivatives have been shown to exert their anticancer effects by inhibiting the PI3K/Akt/mTOR signaling pathway.[9] This pathway is crucial for cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.
-
p53 and JNK Upregulation: Some anticancer pyridines have been found to induce G2/M cell cycle arrest and apoptosis through the upregulation of p53 and JNK.[1] The tumor suppressor protein p53 plays a critical role in cell cycle regulation and apoptosis, while the JNK pathway is involved in cellular responses to stress, leading to apoptosis.
Below is a generalized diagram illustrating a potential mechanism of action for a this compound derivative targeting the PI3K/Akt/mTOR pathway.
Caption: Potential mechanism of action via PI3K/Akt/mTOR pathway inhibition.
Experimental Protocols
The evaluation of the antiproliferative activity of this compound derivatives and their analogs typically involves cell-based assays to determine their cytotoxicity against various cancer cell lines. The MTT assay is a widely used colorimetric method for this purpose.
MTT Assay for Antiproliferative Activity
Principle: This assay is based on the ability of metabolically active cells to reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells.
Materials:
-
Cancer cell lines (e.g., MCF-7, HepG2, HCT116)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin/streptomycin)
-
Test compounds (this compound derivatives) dissolved in DMSO
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl) or DMSO
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at an appropriate density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the existing medium with the medium containing various concentrations of the test compounds. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compounds) and a positive control (a known anticancer drug).
-
Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells will convert MTT to formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add a solubilization buffer or DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the formazan solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the cell viability against the compound concentration to determine the IC50 value (the concentration of the compound that causes 50% inhibition of cell growth).
Caption: General workflow for the MTT antiproliferative assay.
Conclusion
The this compound scaffold represents a promising starting point for the development of novel anticancer agents. While direct and comprehensive SAR studies on this specific class of compounds are limited, the analysis of structurally related pyridine and benzaldehyde derivatives provides valuable guidance for future drug design and optimization efforts. Key areas for modification include the substitution patterns on both the pyridine and benzaldehyde rings and the chemical transformation of the aldehyde functional group. Further investigation into the specific molecular targets and signaling pathways modulated by these compounds will be crucial for the rational design of more potent and selective anticancer drugs. The experimental protocols outlined in this guide provide a framework for the systematic evaluation of new analogs.
References
- 1. Anticancer pyridines induce G2/M arrest and apoptosis via p53 and JNK upregulation in liver and breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evaluation of the anti-proliferative activity of 2-oxo-pyridine and 1′H-spiro-pyridine derivatives as a new class of EGFRWt and VEGFR-2 inhibitors with apoptotic inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, in vitro and in silico anticancer evaluation of novel pyridin-2-yl estra-1,3,5(10)-triene derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. 3-(Pyridin-2-ylmethoxy)benzaldehyde|CAS 158257-82-0 [benchchem.com]
- 8. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Catalytic Activity of 2-(Pyridin-3-Yl)Benzaldehyde-Based Ligands
For Researchers, Scientists, and Drug Development Professionals
The quest for novel and efficient catalysts is a cornerstone of modern chemical research and development. Within this pursuit, ligands derived from 2-(pyridin-3-yl)benzaldehyde represent a promising, yet relatively unexplored, class of compounds. Their unique structural motif, featuring a pyridine ring and a reactive aldehyde group, offers a versatile platform for the synthesis of a diverse array of Schiff base and other ligands. These ligands, when complexed with various metal centers, have the potential to exhibit significant catalytic activity in a range of organic transformations, including carbon-carbon bond formation, oxidation, and asymmetric synthesis.
This guide provides a comparative framework for the evaluation of the catalytic activity of this compound-based ligands. While direct comparative studies on a broad series of these specific ligands are limited in the published literature, this document outlines the synthetic strategies, potential catalytic applications, and a methodology for their systematic comparison. The information presented is based on established principles of coordination chemistry and catalysis, drawing parallels from structurally related pyridine and benzaldehyde-derived Schiff base complexes.
Ligand Synthesis and Complexation: A Generalized Protocol
The synthesis of Schiff base ligands from this compound is typically achieved through a condensation reaction with a primary amine. The choice of the amine component is crucial as it allows for the fine-tuning of the steric and electronic properties of the resulting ligand, which in turn can influence the catalytic performance of its metal complexes.
Experimental Protocol: Synthesis of a Representative Schiff Base Ligand
This protocol describes the synthesis of a Schiff base ligand (L1) from this compound and aniline, and its subsequent complexation with copper(II) acetate.
Materials:
-
This compound
-
Aniline
-
Ethanol (absolute)
-
Glacial Acetic Acid
-
Copper(II) Acetate Monohydrate
-
Methanol
Procedure:
-
Ligand Synthesis:
-
In a round-bottom flask, dissolve this compound (1.0 mmol) in absolute ethanol (20 mL).
-
Add a stoichiometric amount of aniline (1.0 mmol) to the solution.
-
Add a few drops of glacial acetic acid as a catalyst.
-
Reflux the mixture for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature. The Schiff base product may precipitate out of solution.
-
Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol or methanol) to obtain the pure ligand (L1).
-
Characterize the ligand using spectroscopic methods such as FT-IR, ¹H NMR, ¹³C NMR, and mass spectrometry.
-
-
Complexation:
-
Dissolve the synthesized ligand L1 (1.0 mmol) in methanol (20 mL) in a separate flask.
-
In another flask, dissolve copper(II) acetate monohydrate (0.5 mmol) in methanol (15 mL).
-
Slowly add the metal salt solution to the ligand solution with constant stirring.
-
Reflux the resulting mixture for 2-3 hours.
-
A change in color of the solution and the formation of a precipitate usually indicate complex formation.
-
Cool the mixture, collect the solid complex by filtration, wash with methanol, and dry under vacuum.
-
Characterize the copper(II) complex using FT-IR, UV-Vis, elemental analysis, and other relevant techniques.
-
Comparative Catalytic Activity: A Case Study in Heck Coupling
To objectively compare the catalytic performance of different this compound-based ligands, a standard catalytic reaction must be employed. The Heck coupling reaction, a cornerstone of C-C bond formation, serves as an excellent model system.
Experimental Protocol: Heck Coupling of Iodobenzene with Styrene
Materials:
-
Iodobenzene
-
Styrene
-
Palladium(II) Acetate (as the metal precursor)
-
Synthesized this compound-based ligand
-
Triethylamine (as the base)
-
N,N-Dimethylformamide (DMF, as the solvent)
-
Internal standard (e.g., dodecane)
Procedure:
-
To a Schlenk tube, add palladium(II) acetate (0.01 mmol), the synthesized ligand (0.02 mmol), iodobenzene (1.0 mmol), styrene (1.2 mmol), and triethylamine (1.5 mmol).
-
Add DMF (5 mL) as the solvent and the internal standard.
-
Degas the reaction mixture by three freeze-pump-thaw cycles.
-
Heat the reaction mixture at a specified temperature (e.g., 120 °C) for a set period (e.g., 12 hours).
-
After cooling to room temperature, dilute the mixture with diethyl ether and filter through a short pad of silica gel.
-
Analyze the filtrate by gas chromatography (GC) to determine the yield of the product (trans-stilbene).
Data Presentation for Comparative Analysis
To facilitate a clear comparison of the catalytic activities of different ligands, all quantitative data should be summarized in a structured table. The following table provides a template for presenting such data for the Heck coupling reaction, populated with hypothetical results for a series of ligands derived from this compound and various substituted anilines.
| Ligand ID | Amine Moiety | Catalyst Loading (mol%) | Reaction Time (h) | Temperature (°C) | Yield (%) | Turnover Number (TON) | Turnover Frequency (TOF) (h⁻¹) |
| L1 | Aniline | 1 | 12 | 120 | 85 | 85 | 7.1 |
| L2 | 4-Methoxyaniline | 1 | 12 | 120 | 92 | 92 | 7.7 |
| L3 | 4-Nitroaniline | 1 | 12 | 120 | 65 | 65 | 5.4 |
| L4 | 2,6-Diisopropylaniline | 1 | 12 | 120 | 78 | 78 | 6.5 |
Note: The data presented in this table is hypothetical and serves as an illustration for comparative purposes. TON and TOF are calculated as (moles of product / moles of catalyst) and (TON / reaction time), respectively.
Structure-Activity Relationship and Ligand Design
The hypothetical data in the table above can be used to infer structure-activity relationships. For instance, the electron-donating methoxy group in L2 appears to enhance the catalytic activity compared to the unsubstituted aniline in L1. Conversely, the electron-withdrawing nitro group in L3 leads to a decrease in yield. The sterically hindered L4 shows a moderate yield, suggesting that while some steric bulk may be tolerated, excessive hindrance could be detrimental.
These observations can guide the rational design of more efficient catalysts. By systematically varying the electronic and steric properties of the amine component, the catalytic activity of the resulting metal complexes can be optimized for a specific transformation.
Conclusion
While the full potential of this compound-based ligands in catalysis is yet to be comprehensively explored, the framework presented in this guide offers a systematic approach for their synthesis, characterization, and comparative evaluation. By employing standardized experimental protocols and clear data presentation, researchers can effectively assess the structure-activity relationships of these versatile ligands, paving the way for the development of novel and highly efficient catalysts for a wide range of chemical transformations. The inherent modularity in the synthesis of Schiff base ligands from this compound provides a rich playground for catalyst design and optimization, promising exciting advancements in the field of catalysis.
A Comparative Guide to 2-(Pyridin-3-Yl)Benzaldehyde as a Kinase Inhibitor Precursor
For Researchers, Scientists, and Drug Development Professionals
The pyridine ring is a prominent feature in a multitude of FDA-approved drugs, and its derivatives are of significant interest in medicinal chemistry due to their diverse biological activities.[1] Similarly, the benzaldehyde moiety serves as a versatile starting point for the synthesis of various bioactive molecules. The strategic combination of these two pharmacophores in 2-(Pyridin-3-Yl)Benzaldehyde presents a promising scaffold for the development of novel kinase inhibitors. This guide provides a comprehensive validation of this compound as a kinase inhibitor precursor, comparing its potential with established alternatives and providing detailed experimental protocols for its validation.
Synthesis of this compound
The synthesis of this compound can be achieved through a Suzuki coupling reaction. A common method involves the reaction of o-bromobenzaldehyde with pyridine-3-boronic acid in the presence of a palladium catalyst.[2]
Reaction Scheme:
-
o-Bromobenzaldehyde + Pyridine-3-boronic acid → this compound
A typical procedure involves suspending o-bromobenzaldehyde, sodium carbonate, and pyridine-3-boronic acid in a solvent mixture of N,N-dimethylformamide and water.[2] Palladium acetate and triphenylphosphine are then added as catalysts.[2] The reaction mixture is heated overnight, and after workup and purification, this compound is obtained as a white powder.[2]
Comparative Analysis of Kinase Inhibitor Precursors
While direct experimental data for this compound as a kinase inhibitor is not yet prevalent in public literature, the potential of its core structure can be inferred from structurally related compounds. A notable example is RMC-113, a dual inhibitor of the lipid kinases PIKfyve and PIP4K2C, which contains a 3-(pyridin-3-ylethynyl) moiety.[3] This structural similarity suggests that derivatives of this compound could also exhibit potent kinase inhibitory activity.
Below is a comparison of the inhibitory activities of derivatives from the pyridinyl-benzaldehyde scaffold (represented by a close structural analog) and other well-established kinase inhibitor precursors.
Table 1: Comparison of In Vitro Kinase Inhibitory Activity
| Precursor Scaffold | Derivative Example | Target Kinase(s) | IC50 / KD (nM) | Reference(s) |
| Pyridinyl-Benzaldehyde Analog | RMC-113 (Isothiazolo[4,3-b]pyridine derivative) | PIKfyve | 8 (IC50) | [3] |
| PIP4K2C | 46 (KD) | [3] | ||
| Pyrimidine | Alisertib (MLN8237) | Aurora A | 1.2 | [4] |
| Barasertib (AZD1152) | Aurora B | 0.37 | [4] | |
| BI2536 | PLK1 | 0.83 | [4] | |
| Quinazoline | Dacomitinib | ErbB1 | - | [5] |
| Pyridine-Urea | Compound 8e | VEGFR-2 | 3930 | [6] |
| Sorafenib (Reference Drug) | VEGFR-2 | 90 | [6] | |
| Pyrazolo[3,4-b]pyridine | Compound C03 | TRKA | 56 | [7] |
| Entrectinib (Reference Drug) | TRKA | 1 | [7] | |
| [8][9][10]triazine-pyridine | Compound 20 | CDK1 | 21 | [11] |
| Pyridinylquinoxaline | Compound 9e | p38α MAP kinase | 38 | [12] |
Table 2: Comparison of Cellular Activity
| Precursor Scaffold | Derivative Example | Cell Line(s) | Activity Metric | Value (µM) | Reference(s) | | --- | --- | --- | --- | --- | | Pyridinyl-Benzaldehyde Analog | RMC-113 | Various Cancer Cell Lines | Antitumoral Activity | Low micromolar |[13] | | Pyrido[2,3-d]pyrimidine | Compound 6c | Vascular Smooth Muscle Cells | IC50 (PDGF-stimulated proliferation) | 0.3 |[14] | | Pyrazolo[3,4-b]pyridine | Compound C03 | Km-12 | IC50 (Antiproliferative) | 0.304 |[7] | | [8][9][10]triazine-pyridine | Compound 20 | HeLa, HCT-116, U937, A375 | Antiproliferative Activity | Potent |[11] |
Experimental Protocols for Validation
The validation of a kinase inhibitor precursor involves a series of in vitro and cell-based assays to determine its efficacy and selectivity.
In Vitro Kinase Inhibition Assay (High-Throughput Screening)
This assay is designed to rapidly screen a library of compounds derived from this compound against a panel of kinases to identify initial hits. A common method is the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced in a kinase reaction.[15]
Protocol:
-
Compound Preparation: Prepare serial dilutions of the test compounds in DMSO.
-
Assay Plate Preparation: Dispense the compound dilutions into a 384-well plate. Include controls with a known inhibitor (positive control) and DMSO alone (negative control).
-
Kinase Reaction: Add the target kinase, its substrate, and ATP to initiate the reaction. Incubate at room temperature for a specified time (e.g., 60 minutes).
-
ADP Detection: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.
-
Luminescence Measurement: Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Measure the luminescence using a plate reader. The light output is proportional to the ADP concentration and, therefore, the kinase activity.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Cell-Based Proliferation Assay
This assay evaluates the ability of the synthesized compounds to inhibit the growth of cancer cell lines that are dependent on the target kinase.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the test compounds and incubate for a specified period (e.g., 72 hours).
-
Viability Assessment: Add a viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay) to the wells. This reagent lyses the cells and generates a luminescent signal proportional to the amount of ATP present, which is indicative of the number of viable cells.
-
Luminescence Measurement: Measure the luminescence using a plate reader.
-
Data Analysis: Normalize the results to untreated control cells and calculate the GI50 (concentration for 50% growth inhibition).
Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a powerful method to confirm that a compound binds to its intended target protein within a cellular environment.[8][9][10][16][17] The principle is that ligand binding stabilizes the target protein against thermal denaturation.
Protocol:
-
Cell Treatment: Treat intact cells with the test compound or a vehicle control.
-
Thermal Challenge: Heat the cell suspensions at a range of temperatures in a PCR cycler.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles.
-
Separation of Soluble and Precipitated Proteins: Centrifuge the lysates to pellet the aggregated, denatured proteins.
-
Protein Detection: Collect the supernatant containing the soluble proteins and analyze the amount of the target protein using Western blotting or other protein detection methods.
-
Data Analysis: Plot the amount of soluble target protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
Visualizing the Validation Workflow and Signaling Context
The following diagrams, generated using the DOT language, illustrate the key processes in validating this compound as a kinase inhibitor precursor.
Caption: Experimental workflow for validating kinase inhibitor precursors.
Caption: Simplified kinase signaling pathway and point of inhibition.
Caption: Logical relationship from precursor to desired inhibitor properties.
Conclusion
This compound represents a promising, yet underexplored, precursor for the synthesis of novel kinase inhibitors. Its structural components are present in known bioactive molecules, and the synthesis is straightforward. While direct experimental validation is pending, the data from structurally related compounds are encouraging. The provided experimental protocols offer a clear roadmap for researchers to systematically evaluate derivatives of this scaffold and potentially uncover new and potent therapeutic agents. The continued exploration of such novel chemical spaces is crucial for advancing the field of kinase inhibitor drug discovery.
References
- 1. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Structure–Activity Relationship Study of 3-Alkynyl-6-aryl-isothiazolo[4,3-b]pyridines as Dual Inhibitors of the Lipid Kinases PIKfyve and PIP4K2C [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. The cellular thermal shift assay for evaluating drug target interactions in cells | Springer Nature Experiments [experiments.springernature.com]
- 10. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis and identification of [1,3,5]triazine-pyridine biheteroaryl as a novel series of potent cyclin-dependent kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. biorxiv.org [biorxiv.org]
- 15. promega.co.uk [promega.co.uk]
- 16. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. bio-protocol.org [bio-protocol.org]
Comparative Efficacy of Benzaldehyde and Pyridine Derivatives Against Fungal Pathogens: A Guide for Researchers
An Objective Analysis of Antifungal Performance Supported by Experimental Data
In the ongoing search for novel antifungal agents to combat the rise of drug-resistant fungal infections, both benzaldehyde and pyridine derivatives have emerged as promising scaffolds for drug development. This guide provides a comparative analysis of the antifungal efficacy of various derivatives from these two classes, synthesizing available experimental data to inform researchers, scientists, and drug development professionals. While direct comparative studies on 2-(Pyridin-3-Yl)Benzaldehyde derivatives are limited in the current literature, this guide draws upon data from structurally related compounds to provide valuable insights into their potential.
Comparative Antifungal Activity
The antifungal efficacy of a compound is primarily quantified by its Minimum Inhibitory Concentration (MIC), the lowest concentration that prevents visible growth of a microorganism. The following tables summarize the MIC values for several benzaldehyde and pyridine derivatives against a range of clinically relevant fungal pathogens.
Table 1: Minimum Inhibitory Concentrations (MIC) of Benzaldehyde Derivatives Against Various Fungal Species
| Benzaldehyde Derivative | Fungal Species | MIC Value (µg/mL) | Reference |
| 2-Cl Cinnamaldehyde | Candida albicans | 25 | |
| 4-Cl Cinnamaldehyde | Candida albicans | 25 | |
| Benzaldehyde | Aspergillus fumigatus | >128 | [1] |
| Cinnamaldehyde | Aspergillus fumigatus | 64 - 128 | [1] |
| 2-hydroxy-3-methoxybenzaldehyde | Aspergillus fumigatus | 64 - 128 | [1] |
Table 2: Minimum Inhibitory Concentrations (MIC) of Pyridine Derivatives Against Various Fungal Species
| Pyridine Derivative | Fungal Species | MIC Value (µg/mL) | Reference |
| 1-(4-chlorophenyl)-4-((4-chlorophenyl)amino)-3,6-dimethylpyridin-2(1H)-one (PYR) | Candida albicans | 12.5 | [2] |
| (Z)-N-(2-(4,6-dimethoxy-1,3,5-triazin-2-yl)vinyl)-4-methoxyaniline (TRI) | Candida albicans | 50 | [2] |
| Fused dihydrobenzoxepine-pyridine scaffold (Compound 6a) | Cryptococcus neoformans H99 & 2807 | 19 | [3] |
| Fused dihydrobenzoxepine-pyridine scaffold (Compound 6b) | Candida auris PUJ-HUSI 537 | 75 | [3] |
| 2-amino-N-(3-isopropylphenyl)nicotinamide (16g) | Candida albicans SC5314 | 0.25 | [4] |
| 2-amino-N-(3-isopropylphenyl)nicotinamide (16g) | Fluconazole-resistant C. albicans | 0.125 - 1 | [4] |
Experimental Protocols
The following methodologies are standard for determining the antifungal efficacy of chemical compounds.
Broth Microdilution Assay for MIC Determination
This assay is a widely accepted method for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[1]
-
Preparation of Compounds: The test compounds are dissolved in a suitable solvent, typically dimethyl sulfoxide (DMSO), to create a stock solution.
-
Serial Dilution: The compounds are serially diluted in a 96-well microtiter plate using a liquid growth medium, such as RPMI 1640. This creates a range of concentrations to be tested.
-
Inoculation: Each well is inoculated with a standardized suspension of fungal cells (e.g., 1-5 x 10^5 CFU/mL).
-
Controls: Several control wells are included:
-
Negative Control: Medium only, to check for contamination.
-
Growth Control: Fungus in the medium without any test compound, to ensure the viability of the organism.
-
Solvent Control: Fungus in the medium with the highest concentration of the solvent used to dissolve the compounds, to ensure the solvent has no inhibitory effect.
-
-
Incubation: The microtiter plates are incubated at a suitable temperature (e.g., 35°C) for a specified period (e.g., 24-48 hours).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the fungus. This can be assessed visually or by measuring the optical density using a microplate reader.
Proposed Mechanisms of Action
Understanding the mechanism by which a compound exerts its antifungal effect is crucial for its development as a therapeutic agent.
Benzaldehyde Derivatives: Disruption of Cellular Antioxidation
Several studies suggest that benzaldehyde derivatives exert their antifungal activity by disrupting the cellular antioxidation system of the fungus. This leads to an accumulation of reactive oxygen species (ROS), causing cellular damage and ultimately inhibiting fungal growth.
Caption: Proposed mechanism of action for antifungal benzaldehyde derivatives.
Pyridine Derivatives: Disruption of Fungal Cell Wall
For certain nicotinamide derivatives, a proposed mechanism of action involves the disruption of the fungal cell wall. This is supported by observations of altered cell morphology and increased susceptibility to cell wall stressors.
Caption: Proposed mechanism of action for certain antifungal pyridine derivatives.
Experimental Workflow for Antifungal Drug Discovery
The process of identifying and validating novel antifungal compounds typically follows a structured workflow.
Caption: A typical workflow for the discovery and development of new antifungal agents.
References
- 1. Antifungal activity of redox-active benzaldehydes that target cellular antioxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Two New Compounds Containing Pyridinone or Triazine Heterocycles Have Antifungal Properties against Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Design, Synthesis and Structure-Activity Relationship Studies of Nicotinamide Derivatives as Potent Antifungal Agents by Disrupting Cell Wall [mdpi.com]
Safety Operating Guide
Safe Disposal of 2-(Pyridin-3-Yl)Benzaldehyde: A Comprehensive Guide
For Immediate Release
This document provides essential safety and logistical information for the proper disposal of 2-(Pyridin-3-Yl)Benzaldehyde (CAS RN: 180368-29-6), a compound utilized in pharmaceutical research and development. The following procedures are designed to ensure the safety of laboratory personnel and compliance with environmental regulations.
Due to its chemical structure, incorporating both a pyridine ring and an aldehyde functional group, this compound requires careful handling as hazardous waste. Pyridine and its derivatives are recognized for their potential flammability, toxicity, and irritant properties.[1] Similarly, aldehydes as a class of chemicals can be irritants and sensitizers.
I. Immediate Safety and Hazard Assessment
Before initiating any disposal procedures, a thorough hazard assessment is critical. Key potential hazards associated with this compound and related compounds include:
-
Toxicity: Harmful if swallowed or inhaled.[2]
-
Irritation: Causes skin and serious eye irritation.[3] May cause respiratory irritation.[3]
-
Environmental Hazards: Toxic to aquatic life with long-lasting effects. Discharge into the environment must be avoided.[2][4][5]
In the event of a spill, the area should be evacuated. For small spills, absorb the material with an inert, non-combustible absorbent such as vermiculite or sand.[1] For larger spills, immediately contact your institution's Environmental Health and Safety (EHS) department.[1]
II. Personal Protective Equipment (PPE)
All personnel handling this compound for disposal must wear appropriate personal protective equipment to prevent exposure.
| PPE Item | Specification | Purpose |
| Gloves | Chemical-resistant (e.g., Nitrile, Butyl rubber, Viton®) | To prevent skin contact and absorption.[1] |
| Eye Protection | Safety glasses with side-shields or chemical splash goggles | To protect eyes from splashes.[1] |
| Lab Coat | Standard laboratory coat | To protect clothing and skin from contamination.[1] |
| Respiratory Protection | Use in a well-ventilated area or chemical fume hood | To avoid inhalation of vapors.[1] |
III. Step-by-Step Disposal Protocol
The proper disposal of this compound waste must adhere to all local, state, and federal regulations. The primary method of disposal is through a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[4]
Step 1: Waste Identification and Segregation
-
All materials contaminated with this compound, including the pure compound, solutions, and contaminated labware (e.g., pipette tips, gloves, absorbent pads), must be classified as hazardous waste.[1][6]
-
Do not mix this waste stream with other incompatible wastes.[1] It should be kept separate from strong oxidizing agents and acids.[1][7]
Step 2: Waste Collection and Labeling
-
Collect waste in a designated, properly sealed, and clearly labeled hazardous waste container.[1] The container should be compatible with the chemical.
-
The label must clearly identify the contents as "Hazardous Waste: this compound" and list the associated hazards (e.g., Flammable, Toxic, Irritant).[1]
Step 3: Storage
-
Store the sealed waste container in a designated, well-ventilated, and secure satellite accumulation area.[6]
-
Ensure the container is kept tightly closed and stored in a cool place.[3]
Step 4: Scheduling Waste Pickup
-
Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste. Do not attempt to dispose of this chemical down the drain or in regular trash.[4][8]
IV. Experimental Workflow and Disposal Decision Pathway
The following diagrams illustrate the procedural flow for handling and disposing of this compound.
Caption: Experimental workflow for handling this compound.
Caption: Decision pathway for the disposal of this compound waste.
References
Personal protective equipment for handling 2-(Pyridin-3-Yl)Benzaldehyde
For researchers, scientists, and drug development professionals, the safe handling of chemical reagents is paramount. This guide provides essential, immediate safety and logistical information for the handling and disposal of 2-(Pyridin-3-Yl)Benzaldehyde, a compound recognized for its applications in organic synthesis and pharmaceutical development.[1] Adherence to these protocols is crucial for ensuring personal safety and maintaining a secure laboratory environment.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified with the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), and H335 (May cause respiratory irritation). Therefore, stringent adherence to personal protective equipment (PPE) protocols is mandatory.
Table 1: Recommended Personal Protective Equipment (PPE)
| Protection Type | Specific Recommendations | Rationale |
| Hand Protection | Butyl rubber or Viton® gloves are recommended.[2] Nitrile gloves are not recommended for handling benzaldehyde or pyridine derivatives.[3][4] | Provides robust chemical resistance against aromatic aldehydes and pyridine compounds, preventing skin contact and absorption. |
| Eye and Face Protection | Chemical splash goggles that meet ANSI Z.87.1 standards. A face shield should be worn over goggles when there is a significant risk of splashing. | Protects against splashes and airborne particles that can cause serious eye irritation. |
| Skin and Body Protection | A chemical-resistant and flame-retardant lab coat, fully buttoned. Closed-toe shoes and long pants are mandatory. | Protects skin from accidental contact with the chemical. |
| Respiratory Protection | All handling of this compound powder must be conducted in a certified chemical fume hood or a ventilated balance enclosure.[5][6] | Prevents the inhalation of harmful dust particles and vapors, which can cause respiratory irritation. |
Step-by-Step Operational Plan for Safe Handling
Following a systematic procedure is critical when working with potentially hazardous chemical powders. The following workflow is designed to minimize exposure and prevent contamination.
Experimental Workflow for Handling this compound
Caption: A procedural flowchart for the safe handling of this compound.
Detailed Experimental Protocol:
-
Preparation : Before handling the chemical, ensure you are wearing all the PPE detailed in Table 1. Prepare your workspace within the chemical fume hood by laying down absorbent bench paper.[7] Have all necessary equipment, including weigh boats, spatulas, and solvent containers, readily available.
-
Weighing :
-
Perform all weighing operations inside a certified chemical fume hood or a ventilated balance enclosure to mitigate the risk of inhaling the powder.[6][7]
-
Use a weigh boat to prevent spillage onto the balance.[7]
-
Transfer the powder in small increments to minimize the generation of airborne dust.[7]
-
Keep the container of this compound closed whenever possible.[7]
-
-
Dissolution and Use :
-
If dissolving the powder, add the solvent to the vessel containing the weighed powder slowly to avoid splashing.
-
Ensure that the entire process is conducted within the fume hood.
-
Once in solution, the risk of inhalation is significantly reduced, but appropriate PPE must still be worn.[7]
-
-
Decontamination and Cleanup :
-
After completing your work, decontaminate all surfaces and equipment. A wet cleaning method or a HEPA-filtered vacuum is recommended for any stray powder.[7]
-
Wipe down the work surface with an appropriate solvent and dispose of the absorbent paper as hazardous waste.
-
Thoroughly wash your hands with soap and water after removing your gloves.[6]
-
Emergency and First Aid Procedures
In the event of accidental exposure, immediate and appropriate first aid is crucial.
| Exposure Route | First Aid Procedure |
| Skin Contact | Immediately flush the affected skin with copious amounts of water for at least 15 minutes.[8][9] While rinsing, remove any contaminated clothing.[8][9] Seek medical attention if irritation persists.[10] |
| Eye Contact | Immediately flush the eyes with large amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[8][11] Remove contact lenses if present and easy to do.[12] Seek immediate medical attention.[8][10] |
| Inhalation | Move the exposed person to fresh air at once.[10][13] If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical attention.[10][11] |
| Ingestion | Do NOT induce vomiting.[14] If the person is conscious, rinse their mouth with water.[11] Seek immediate medical attention.[10][11] |
Spill, Storage, and Disposal Plans
Proper containment, storage, and disposal are essential for laboratory safety and environmental protection.
Logical Relationship for Waste Management
Caption: Decision-making process for the safe disposal of this compound waste.
Spill Response:
-
Small Spills : For minor spills, use an inert, non-combustible absorbent material like sand or vermiculite to contain the powder.[5] Carefully sweep or scoop the material into a designated hazardous waste container.
-
Large Spills : In the event of a large spill, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department immediately.
Storage:
-
Store this compound in a tightly closed container in a cool, dry, and well-ventilated area.[4][5]
-
Keep it segregated from incompatible materials such as strong oxidizing agents and acids.[2][4]
-
The storage area should be clearly labeled, indicating the presence of hazardous materials.
Disposal Plan:
-
All waste containing this compound, including contaminated consumables (e.g., gloves, weigh boats, absorbent paper), must be treated as hazardous waste.[2]
-
Collect all waste in a clearly labeled, sealed, and compatible hazardous waste container.[2][4] The label should clearly identify the contents and associated hazards.
-
Do not pour this chemical down the drain or dispose of it in regular trash.[5]
-
Follow your institution's and local regulations for the final disposal of chemical waste, which typically involves collection by the EHS department.
References
- 1. fishersci.com [fishersci.com]
- 2. benchchem.com [benchchem.com]
- 3. glovesbyweb.com [glovesbyweb.com]
- 4. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 5. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 6. 9.4 Guidelines for Working with Particularly Hazardous Substances | Environment, Health and Safety [ehs.cornell.edu]
- 7. ehs.wisc.edu [ehs.wisc.edu]
- 8. ehs.princeton.edu [ehs.princeton.edu]
- 9. First Aid: Chemical Exposure | UMass Memorial Health [ummhealth.org]
- 10. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
- 11. kasturiaromatics.com [kasturiaromatics.com]
- 12. gustavus.edu [gustavus.edu]
- 13. First Aid - Chemical Poisoning [moh.gov.sa]
- 14. fishersci.com [fishersci.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
